molecular formula C11H22 B1202967 1-Ethyl-2-propylcyclohexane

1-Ethyl-2-propylcyclohexane

Cat. No.: B1202967
M. Wt: 154.29 g/mol
InChI Key: NNNKGLVDUYFBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-2-propylcyclohexane is a cycloalkane that is cyclohexane substituted by an ethyl and a propyl group at positions 1 and 2 respectively. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It derives from a hydride of a cyclohexane.
This compound belongs to the class of organic compounds known as cycloalkanes. These are saturated monocyclic hydrocarbons (with or without side chains). This compound can be biosynthesized from cyclohexane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

1-ethyl-2-propylcyclohexane

InChI

InChI=1S/C11H22/c1-3-7-11-9-6-5-8-10(11)4-2/h10-11H,3-9H2,1-2H3

InChI Key

NNNKGLVDUYFBHS-UHFFFAOYSA-N

SMILES

CCCC1CCCCC1CC

Canonical SMILES

CCCC1CCCCC1CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-2-propylcyclohexane is a cycloalkane with the chemical formula C₁₁H₂₂.[1] It is a saturated hydrocarbon consisting of a cyclohexane (B81311) ring substituted with an ethyl group at the first position and a propyl group at the second.[1] This compound is of interest in various fields of chemical research due to its presence in complex hydrocarbon mixtures and its potential role as a human metabolite, having been observed in cancer metabolism.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for their determination.

Physical and Chemical Properties

The properties of this compound are summarized in the tables below. These values are a combination of experimentally determined and computationally predicted data.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₁H₂₂[1]
Molecular Weight 154.29 g/mol [1][3]
CAS Number 62238-33-9[1][4]
IUPAC Name This compound[1]
Boiling Point 190-197 °C (at 746 Torr)[5]
Density 0.8181 g/cm³[5]
Monoisotopic Mass 154.172150702 Da[1][3]
Thermodynamic Properties
PropertySymbolValueSource
Octanol/Water Partition Coefficient logP5.4[3]
Enthalpy of Vaporization ΔvapH°Data not readily available[4]
Enthalpy of Fusion ΔfusH°Data not readily available[4]
Ideal Gas Heat Capacity Cp,gasData not readily available[4]
Standard Gibbs Free Energy of Formation ΔfG°Data not readily available[4]
Enthalpy of Formation at Standard Conditions (gas) ΔfH°gasData not readily available[4]

Chemical Properties and Reactivity

As a substituted cycloalkane, this compound exhibits reactivity typical of saturated hydrocarbons. Its chemical behavior is characterized by a relative inertness under normal conditions, but it will undergo specific reactions under forcing conditions.[6]

  • Combustion: Like all hydrocarbons, this compound undergoes combustion in the presence of sufficient oxygen to produce carbon dioxide and water, releasing a significant amount of energy.[1][7] Incomplete combustion, occurring in an oxygen-limited environment, can lead to the formation of carbon monoxide and soot (elemental carbon).[1]

  • Halogenation: this compound can undergo free-radical substitution reactions with halogens (e.g., chlorine, bromine) in the presence of ultraviolet (UV) light or heat.[3][8] This reaction involves the replacement of a hydrogen atom on the cyclohexane ring or the alkyl side chains with a halogen atom.[8] The substitution is generally not selective, leading to a mixture of halogenated products.

  • Pyrolysis: At high temperatures (typically above 700 K), this compound will undergo pyrolysis, or thermal decomposition.[5][9] This process involves the breaking of carbon-carbon and carbon-hydrogen bonds, leading to the formation of a complex mixture of smaller, unsaturated hydrocarbons.[9][10] The initial steps of pyrolysis for cycloalkanes often involve ring-opening to form diradicals, which then undergo further reactions.[5]

Experimental Protocols

Detailed experimental protocols for determining the key physical and chemical properties of liquid hydrocarbons like this compound are provided below.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small volume of a liquid sample.[2][11]

Apparatus:

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Place approximately 0.5 mL of this compound into the small test tube.

  • Insert the capillary tube, sealed end up, into the test tube.

  • Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immerse the assembly into a heating bath. The liquid level in the bath should be above the level of the sample in the test tube.

  • Heat the bath gradually. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is displaced by the vapor of the liquid.

  • Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube. Record this temperature.

Determination of Density

The density of a liquid hydrocarbon can be determined using a pycnometer or a digital density meter.[12]

Apparatus:

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance

  • Constant temperature bath

  • Thermometer

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Determine and record the mass of the empty pycnometer.

  • Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium.

  • Adjust the volume of the water to the calibration mark on the pycnometer, dry the outside, and record the mass of the pycnometer filled with water.

  • Empty and dry the pycnometer.

  • Fill the pycnometer with this compound and repeat the thermal equilibration and weighing steps.

  • Calculate the density of the sample using the following formula: Density_sample = (Mass_sample / Mass_water) * Density_water

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[13][14]

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the ethyl and propyl groups, as well as the protons on the cyclohexane ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals can be used to confirm the structure.

  • ¹³C NMR: The carbon NMR spectrum will show a specific number of signals corresponding to the unique carbon atoms in the molecule.

Protocol Outline:

  • Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Process and analyze the spectra to determine chemical shifts, coupling constants, and integrations.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[15][16]

  • Electron Ionization (EI): This technique will likely produce a molecular ion peak (M⁺) corresponding to the molecular weight of this compound, as well as a series of fragment ions resulting from the cleavage of the alkyl side chains and the cyclohexane ring.

Protocol Outline:

  • Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionize the sample using a suitable method (e.g., electron ionization).

  • Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detect the ions and generate a mass spectrum.

  • Analyze the spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the types of chemical bonds present in a molecule.[17][18] For this compound, the IR spectrum will be characterized by:

  • C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring and alkyl chains, typically in the range of 2850-3000 cm⁻¹.

  • C-H bending vibrations in the region of 1350-1470 cm⁻¹.

Protocol Outline:

  • Prepare the sample, either as a thin liquid film between salt plates (e.g., NaCl or KBr) or dissolved in a suitable solvent.

  • Place the sample in an IR spectrometer.

  • Acquire the IR spectrum.

  • Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present.

Visualizations

Property_Classification cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_thermodynamic Thermodynamic Properties This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula Molecular Weight Molecular Weight This compound->Molecular Weight Boiling Point Boiling Point This compound->Boiling Point Density Density This compound->Density Combustion Combustion This compound->Combustion Halogenation Halogenation This compound->Halogenation Pyrolysis Pyrolysis This compound->Pyrolysis Octanol/Water Partition Coefficient Octanol/Water Partition Coefficient This compound->Octanol/Water Partition Coefficient Enthalpy of Vaporization Enthalpy of Vaporization This compound->Enthalpy of Vaporization

Caption: Classification of the properties of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_physical_tests Physical Property Determination cluster_spectroscopy Spectroscopic Analysis cluster_chemical_tests Chemical Reactivity Studies Obtain pure sample of this compound Obtain pure sample of this compound Boiling Point Measurement Boiling Point Measurement Obtain pure sample of this compound->Boiling Point Measurement Density Measurement Density Measurement Obtain pure sample of this compound->Density Measurement NMR (1H, 13C) NMR (1H, 13C) Obtain pure sample of this compound->NMR (1H, 13C) Mass Spectrometry Mass Spectrometry Obtain pure sample of this compound->Mass Spectrometry IR Spectroscopy IR Spectroscopy Obtain pure sample of this compound->IR Spectroscopy Combustion Analysis Combustion Analysis Obtain pure sample of this compound->Combustion Analysis Halogenation Reaction Halogenation Reaction Obtain pure sample of this compound->Halogenation Reaction

Caption: General experimental workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 1-Ethyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis and trans isomers of 1-Ethyl-2-propylcyclohexane, focusing on their stereochemistry, conformational analysis, and potential relevance in drug development. While specific experimental data for this molecule is limited in publicly available literature, this document synthesizes established principles of conformational analysis and data from analogous 1,2-disubstituted cyclohexanes to offer a detailed theoretical framework. This guide includes postulated experimental protocols for synthesis and separation, quantitative estimations of conformational stability, and discusses the potential, though currently underexplored, role of such alkylcyclohexane moieties in medicinal chemistry.

Introduction

This compound (C11H22, Molecular Weight: 154.29 g/mol ) is a disubstituted cycloalkane that exists as two geometric isomers: cis-1-Ethyl-2-propylcyclohexane and trans-1-Ethyl-2-propylcyclohexane.[1][2][3] The spatial arrangement of the ethyl and propyl groups relative to the cyclohexane (B81311) ring dictates the molecule's three-dimensional shape, stability, and physical properties. Understanding the stereochemical and conformational nuances of these isomers is crucial for applications in stereoselective synthesis and for evaluating their potential as scaffolds or pharmacophores in drug design. Alkyl groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4]

Stereochemistry and Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The interplay between the cis/trans isomerism and the chair conformations determines the overall stability of the molecule.

Cis-1-Ethyl-2-propylcyclohexane

In the cis isomer, both the ethyl and propyl groups are on the same face of the cyclohexane ring. This arrangement necessitates that in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. A ring flip interconverts these two chair conformations.

  • Conformer 1: Ethyl group axial, Propyl group equatorial.

  • Conformer 2: Ethyl group equatorial, Propyl group axial.

The relative stability of these two conformers is determined by the steric strain introduced by the axial substituent, a phenomenon quantified by "A-values." The A-value represents the energy difference between the axial and equatorial conformations for a given substituent. A larger A-value indicates a greater preference for the equatorial position.

The conformer with the bulkier group in the equatorial position is generally more stable.

Trans-1-Ethyl-2-propylcyclohexane

In the trans isomer, the ethyl and propyl groups are on opposite faces of the ring. This allows for two distinct chair conformations:

  • Conformer 1 (Diequatorial): Both the ethyl and propyl groups are in equatorial positions.

  • Conformer 2 (Diaxial): Both the ethyl and propyl groups are in axial positions.

The diequatorial conformer is significantly more stable as it avoids the substantial steric strain associated with 1,3-diaxial interactions that destabilize the diaxial conformer. For most 1,2-trans-disubstituted cyclohexanes, the equilibrium lies heavily in favor of the diequatorial conformation.[5][6]

Quantitative Conformational Analysis

The relative energies of the different conformers can be estimated using A-values, which represent the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.

SubstituentA-value (kcal/mol)
Ethyl~1.75 - 2.0
Propyl~2.1

Table 1: Experimentally determined A-values for ethyl and propyl substituents on a cyclohexane ring. [7][8][9]

For cis-1-Ethyl-2-propylcyclohexane, the energy difference between the two conformers can be approximated by the difference in their A-values. The conformer with the propyl group (larger A-value) in the equatorial position and the ethyl group in the axial position would be the more stable of the two.

For trans-1-Ethyl-2-propylcyclohexane, the diequatorial conformer is vastly more stable than the diaxial conformer. The energy of the diaxial conformer would be roughly the sum of the A-values for the ethyl and propyl groups, in addition to gauche interactions, making it highly unfavorable.

G cluster_cis Cis-1-Ethyl-2-propylcyclohexane Conformational Equilibrium cluster_trans Trans-1-Ethyl-2-propylcyclohexane Conformational Equilibrium Cis_Ax_Et_Eq_Pr Ethyl (axial) Propyl (equatorial) Cis_Eq_Et_Ax_Pr Ethyl (equatorial) Propyl (axial) Cis_Ax_Et_Eq_Pr->Cis_Eq_Et_Ax_Pr Ring Flip Cis_Eq_Et_Ax_Pr->Cis_Ax_Et_Eq_Pr Ring Flip Trans_Eq_Eq Ethyl (equatorial) Propyl (equatorial) (More Stable) Trans_Ax_Ax Ethyl (axial) Propyl (axial) (Less Stable) Trans_Eq_Eq->Trans_Ax_Ax Ring Flip Trans_Ax_Ax->Trans_Eq_Eq Ring Flip

Experimental Protocols

While specific literature detailing the synthesis and separation of this compound isomers is scarce, the following protocols are based on general and well-established methods for the synthesis of 1,2-dialkylcyclohexanes.

Postulated Synthesis: Catalytic Hydrogenation

A common method for the synthesis of alkylcyclohexanes is the catalytic hydrogenation of the corresponding aromatic precursor.

Reaction: 1-Ethyl-2-propylbenzene + 3 H₂ → cis- and trans-1-Ethyl-2-propylcyclohexane

Catalyst: Rhodium-on-carbon (Rh/C), Platinum(IV) oxide (PtO₂), or Raney Nickel.

Procedure:

  • The precursor, 1-ethyl-2-propylbenzene, is dissolved in a suitable solvent such as ethanol (B145695) or acetic acid.

  • A catalytic amount of the chosen hydrogenation catalyst is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.

  • The reaction is stirred at room temperature or with gentle heating until hydrogen uptake ceases.

  • The catalyst is removed by filtration through celite.

  • The solvent is removed under reduced pressure to yield a mixture of cis and trans isomers.

The stereochemical outcome of the hydrogenation is dependent on the catalyst and reaction conditions, often yielding a mixture of both isomers.

G Start 1-Ethyl-2-propylbenzene Solvent Dissolve in Ethanol/Acetic Acid Start->Solvent Catalyst Add Rh/C or PtO₂ Catalyst Solvent->Catalyst Hydrogenation Pressurize with H₂ (1-5 atm) Stir at RT Catalyst->Hydrogenation Filtration Filter through Celite to remove catalyst Hydrogenation->Filtration Evaporation Remove solvent (Rotary Evaporation) Filtration->Evaporation Product Mixture of cis and trans This compound Evaporation->Product

Isomer Separation: Gas Chromatography

Due to their similar boiling points, the separation of cis and trans isomers of alkylcyclohexanes can be challenging and is typically achieved by capillary gas chromatography.[10][11]

Instrumentation:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Column: A high-resolution capillary column with a non-polar stationary phase (e.g., dimethylpolysiloxane) or a phase with selectivity for isomers (e.g., liquid crystalline stationary phases).[11]

Typical GC Conditions:

Parameter Value
Column 50 m x 0.25 mm ID, 0.25 µm film thickness
Stationary Phase Dimethylpolysiloxane or similar non-polar phase
Carrier Gas Helium or Hydrogen
Injection Mode Split (e.g., 50:1)
Injector Temp. 250 °C
Detector Temp. 280 °C

| Oven Program | 50 °C (hold 2 min), ramp to 200 °C at 5 °C/min |

Table 2: Generalized Gas Chromatography parameters for isomer separation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers of disubstituted cyclohexanes.

  • ¹H NMR: The coupling constants (J-values) between vicinal protons can help determine their dihedral angles and thus infer the axial or equatorial positions of the substituents. In the diequatorial trans isomer, the protons attached to the carbons bearing the alkyl groups are both axial, leading to a large axial-axial coupling constant.

  • ¹³C NMR: The chemical shifts of the ring carbons are sensitive to the steric environment. Axial substituents typically cause a shielding effect on the gamma-carbons compared to their equatorial counterparts.

Relevance in Drug Development

While this compound is not a known therapeutic agent, its structural motif is relevant to medicinal chemistry. The cyclohexane ring is a common scaffold in drug molecules, and its substitution pattern can influence pharmacological properties.

A notable, albeit brief, mention in the literature indicates that this compound has been observed as a metabolite in cancer metabolism.[1] This suggests that this compound may be involved in or be a biomarker for certain metabolic pathways in cancer cells. However, further research is needed to elucidate any specific signaling pathways or biological activities.

The lipophilic nature of the ethyl and propyl groups can enhance a molecule's ability to cross cell membranes, which is a critical factor in drug absorption and distribution.[4] The stereochemistry of such substituted cyclohexanes can also be critical for receptor binding, where a specific three-dimensional arrangement is often required for optimal interaction with a biological target.

G cluster_properties Physicochemical Properties cluster_pharmacology Pharmacological Impact Lipophilicity Lipophilicity Membrane_Permeability Membrane_Permeability Lipophilicity->Membrane_Permeability Metabolic_Stability Metabolic_Stability Bioavailability Bioavailability Metabolic_Stability->Bioavailability Conformation Conformation Receptor_Binding Receptor_Binding Conformation->Receptor_Binding Membrane_Permeability->Bioavailability Alkylcyclohexane_Scaffold This compound Scaffold Alkylcyclohexane_Scaffold->Lipophilicity Alkylcyclohexane_Scaffold->Metabolic_Stability Alkylcyclohexane_Scaffold->Conformation

Conclusion

The cis and trans isomers of this compound provide a classic example of the interplay between stereochemistry and conformational analysis in determining molecular stability. The principles outlined in this guide, based on the well-established behavior of substituted cyclohexanes, predict a strong preference for the diequatorial conformer of the trans isomer and a conformational equilibrium in the cis isomer governed by the steric bulk of the substituents. While the direct biological role of this specific compound is not well-documented, its structural features are pertinent to the design of new therapeutic agents. Further experimental investigation into the synthesis, characterization, and biological activity of these isomers is warranted to fully understand their potential applications.

References

conformational analysis of 1-Ethyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of 1-Ethyl-2-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The three-dimensional shape of a molecule is paramount in determining its physical, chemical, and biological properties. For cyclic molecules such as cyclohexane (B81311) derivatives, a thorough understanding of their conformational preferences is crucial, particularly in the field of drug design, where molecular recognition and binding are dictated by precise spatial arrangements. This technical guide provides a comprehensive , a disubstituted cyclohexane, detailing the stereoisomers and their respective conformational energies.

Stereoisomerism in this compound

This compound exists as two stereoisomers: cis-1-Ethyl-2-propylcyclohexane and trans-1-Ethyl-2-propylcyclohexane. These isomers are not interconvertible without breaking and reforming chemical bonds. Each of these stereoisomers, in turn, exists as a pair of rapidly interconverting chair conformations.

Conformational Analysis

The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain. Substituents on the ring can occupy either axial or equatorial positions. The relative stability of a given conformation is determined by the steric strain introduced by the substituents. The primary sources of steric strain in substituted cyclohexanes are 1,3-diaxial interactions and gauche interactions.

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[1]

Quantitative Steric Strain Data

The following table summarizes the key quantitative data used in this analysis. The A-value for the n-propyl group is approximated to be similar to that of the ethyl group, a common practice when a precise experimental value is unavailable. The gauche interaction energy is based on the interaction between two methyl groups, which serves as a reliable estimate for the interaction between an ethyl and a propyl group.[2][3]

InteractionEnergy (kJ/mol)Energy (kcal/mol)
A-value (Ethyl) 7.51.79[4]
A-value (n-Propyl) ~7.5~1.8
Gauche interaction (Et-Pr) ~3.8~0.9[3]
Conformational Analysis of trans-1-Ethyl-2-propylcyclohexane

In the trans isomer, the ethyl and propyl groups are on opposite sides of the cyclohexane ring. This leads to two possible chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

  • Diequatorial Conformation: In this conformation, both the ethyl and propyl groups occupy the more stable equatorial positions. This arrangement minimizes steric strain, as there are no significant 1,3-diaxial interactions involving the substituents.

  • Diaxial Conformation: Upon a ring flip, both substituents are forced into the less stable axial positions. This conformation is significantly destabilized by 1,3-diaxial interactions between the axial ethyl and propyl groups and the axial hydrogens on the same side of the ring.

The energy difference between these two conformations can be estimated by summing the A-values of the two substituents.

Estimated Energy Difference (Diaxial vs. Diequatorial): ΔE ≈ A(Ethyl) + A(Propyl) ΔE ≈ 7.5 kJ/mol + 7.5 kJ/mol = 15.0 kJ/mol ΔE ≈ 1.79 kcal/mol + 1.8 kcal/mol = 3.59 kcal/mol

The diequatorial conformation is therefore significantly more stable.

Chair conformations of trans-1-Ethyl-2-propylcyclohexane.

Conformational Analysis of cis-1-Ethyl-2-propylcyclohexane

In the cis isomer, the ethyl and propyl groups are on the same side of the ring. In any chair conformation, one substituent will be in an axial position and the other in an equatorial position. A ring flip will interchange these positions.

  • Conformation 1: Axial Ethyl, Equatorial Propyl: In this conformation, the ethyl group is in an axial position, leading to 1,3-diaxial interactions. The larger propyl group is in the more stable equatorial position. Additionally, there is a gauche interaction between the adjacent ethyl and propyl groups.[2]

  • Conformation 2: Equatorial Ethyl, Axial Propyl: After a ring flip, the ethyl group moves to the equatorial position, and the propyl group moves to the axial position, introducing its own set of 1,3-diaxial interactions. The gauche interaction between the two substituents remains.

The relative stability of these two conformations depends on the difference in the A-values of the ethyl and propyl groups. Since their A-values are very similar, both conformations will have similar energies, and they will exist in an equilibrium with roughly equal populations.

Estimated Energy of Conformation 1 (Axial Ethyl): E₁ ≈ A(Ethyl) + Gauche(Et-Pr) E₁ ≈ 7.5 kJ/mol + 3.8 kJ/mol = 11.3 kJ/mol

Estimated Energy of Conformation 2 (Axial Propyl): E₂ ≈ A(Propyl) + Gauche(Et-Pr) E₂ ≈ 7.5 kJ/mol + 3.8 kJ/mol = 11.3 kJ/mol

Given the similar A-values, the two chair conformations of the cis isomer are of very similar energy.

cluster_workflow VT-NMR Experimental Workflow SamplePrep Sample Preparation RoomTempNMR Acquire Room Temperature NMR SamplePrep->RoomTempNMR LowTempNMR Acquire Low Temperature NMR Series RoomTempNMR->LowTempNMR Coalescence Identify Coalescence Temperature LowTempNMR->Coalescence Integration Integrate Signals at Low Temperature Coalescence->Integration Calculations Calculate K, ΔG°, and ΔG‡ Integration->Calculations cluster_workflow Computational Analysis Workflow Build Build 3D Structures MM Molecular Mechanics Optimization Build->MM QM Quantum Mechanics Optimization (DFT) MM->QM Freq Frequency Calculations QM->Freq Energy Compare Gibbs Free Energies Freq->Energy

References

An In-depth Technical Guide to the Synthesis of 1,2-Dialkylcyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of 1,2-dialkylcyclohexanes, a significant structural motif in medicinal chemistry and materials science. This document details key synthetic strategies, including stereoselective approaches, and provides structured data for comparative analysis of outcomes. Experimental protocols for seminal reactions are outlined to facilitate practical application.

Introduction

The 1,2-dialkylcyclohexane framework is a prevalent scaffold in a multitude of biologically active molecules and advanced materials. The stereochemical arrangement of the two alkyl substituents, whether cis or trans, profoundly influences the molecule's three-dimensional conformation and, consequently, its biological activity and material properties. The synthesis of stereochemically pure 1,2-dialkylcyclohexanes is, therefore, a critical challenge in modern organic synthesis. This guide explores the principal synthetic routes to these compounds, with a focus on methods that offer control over diastereoselectivity and enantioselectivity.

Key Synthetic Strategies

The synthesis of 1,2-dialkylcyclohexanes can be broadly categorized into three main approaches:

  • Catalytic Hydrogenation of Aromatic Precursors: This method involves the reduction of readily available 1,2-dialkylbenzenes (ortho-xylenes and its derivatives).

  • Diels-Alder Reaction and Subsequent Functional Group Manipulation: A powerful cycloaddition reaction to construct the cyclohexene (B86901) ring, which is then further modified to introduce the desired alkyl groups.

  • Alkylation of Cyclohexanone (B45756) Derivatives: This approach relies on the formation of an enolate or enamine from a cyclohexanone precursor, followed by alkylation.

  • Enantioselective Synthesis via Cross-Coupling and Asymmetric Hydrogenation: An advanced strategy for the synthesis of enantioenriched cis-1,2-dialkylcyclohexanes.

Catalytic Hydrogenation of 1,2-Dialkylbenzenes

The catalytic hydrogenation of o-xylenes and their analogs is a direct and industrially relevant method for the synthesis of 1,2-dialkylcyclohexanes. The choice of catalyst and reaction conditions plays a crucial role in determining the diastereomeric ratio (cis/trans) of the product.

The hydrogenation of o-xylene (B151617) over a platinum-on-alumina (Pt/Al₂O₃) catalyst typically yields a mixture of cis- and trans-1,2-dimethylcyclohexane. The stereoselectivity of this reaction is influenced by factors such as temperature, hydrogen pressure, and the nature of the catalyst support.[1][2] Generally, the cis isomer is the kinetically favored product, resulting from the syn-addition of hydrogen to the aromatic ring adsorbed on the catalyst surface.[3] However, the trans isomer is thermodynamically more stable.[1] Isomerization of the initially formed cis product to the trans isomer can occur on the catalyst surface, particularly at higher temperatures or with catalysts possessing acidic sites.[1][2]

Experimental Protocol: Catalytic Hydrogenation of o-Xylene

This protocol describes a general procedure for the gas-phase hydrogenation of o-xylene.

Materials:

  • o-Xylene (99%+)

  • Platinum on alumina (B75360) (Pt/Al₂O₃) catalyst (e.g., 5 wt% Pt)

  • High-pressure reactor (e.g., Parr autoclave)

  • Hydrogen gas (high purity)

  • Solvent (e.g., cyclohexane (B81311), if performing in liquid phase)

Procedure:

  • The Pt/Al₂O₃ catalyst is placed in the reactor. For gas-phase reactions, the catalyst is typically in a fixed bed.

  • The catalyst is pre-treated by heating under a flow of hydrogen to reduce the platinum oxide and remove any surface impurities.

  • The reactor is cooled to the desired reaction temperature (e.g., 100-200 °C).

  • A stream of hydrogen gas and vaporized o-xylene is passed through the reactor at a controlled flow rate and pressure (e.g., 10-50 atm).

  • The reaction is monitored by gas chromatography (GC) to determine the conversion of o-xylene and the ratio of cis- and trans-1,2-dimethylcyclohexane.

  • Upon completion, the product stream is cooled and collected. The products can be purified by distillation.

Quantitative Data: Diastereoselectivity in o-Xylene Hydrogenation
CatalystTemperature (°C)H₂ Pressure (atm)cis:trans RatioConversion (%)Reference
Pt/Al₂O₃150302.3 : 1>95[1]
Pt/Al₂O₃200301.5 : 1>95[1]
Rh/C8050>95 : 5100[4]
Ru/C100704 : 1100[5]
NiMoSₓ/γ-Al₂O₃35040~1 : 1~2[6]
CoMoSₓ/γ-Al₂O₃35040(Isomerization favored)~5[6]

Logical Relationship: Factors Influencing Diastereoselectivity in Arene Hydrogenation

G cluster_factors Influencing Factors cluster_outcomes Stereochemical Outcome Catalyst Catalyst Type (Pt, Rh, Ru, etc.) cis_Product cis-1,2-Dialkylcyclohexane (Kinetic Product) Catalyst->cis_Product Syn-addition Support Catalyst Support (Al₂O₃, Carbon, etc.) trans_Product trans-1,2-Dialkylcyclohexane (Thermodynamic Product) Support->trans_Product Acidic sites promote isomerization Temp Reaction Temperature Temp->trans_Product Higher temp favors isomerization Pressure Hydrogen Pressure Pressure->cis_Product Higher pressure can favor kinetic product cis_Product->trans_Product Isomerization on catalyst surface

Caption: Factors influencing the cis/trans selectivity in the catalytic hydrogenation of 1,2-dialkylbenzenes.

Diels-Alder Reaction Approach

The Diels-Alder reaction provides a powerful and stereocontrolled method for the formation of a six-membered ring, which can then be converted to the desired 1,2-dialkylcyclohexane.[7] This [4+2] cycloaddition reaction occurs between a conjugated diene and a dienophile.[7]

A common strategy involves the reaction of a diene, such as 1,3-butadiene, with a dienophile containing functional groups that can be later converted to alkyl groups. For example, the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with maleic anhydride (B1165640) yields a cyclic anhydride, which can be further functionalized.

Experimental Workflow: Diels-Alder Route to 1,2-Dialkylcyclohexanes

G Diene Diene (e.g., 2,3-Dimethyl-1,3-butadiene) DA_Reaction Diels-Alder Reaction [4+2] Cycloaddition Diene->DA_Reaction Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->DA_Reaction Cycloadduct Cyclohexene Adduct (e.g., Anhydride) DA_Reaction->Cycloadduct Hydrolysis Hydrolysis Cycloadduct->Hydrolysis Dicarboxylic_Acid 1,2-Cyclohexene- dicarboxylic Acid Hydrolysis->Dicarboxylic_Acid Reduction Reduction (e.g., LiAlH₄) Dicarboxylic_Acid->Reduction Diol 1,2-Bis(hydroxymethyl)cyclohexene Reduction->Diol Conversion Conversion to Alkyls (e.g., via Tosylates) Diol->Conversion Dialkylcyclohexene 1,2-Dialkylcyclohexene Conversion->Dialkylcyclohexene Hydrogenation Hydrogenation (e.g., H₂/Pd-C) Dialkylcyclohexene->Hydrogenation Final_Product 1,2-Dialkylcyclohexane Hydrogenation->Final_Product

Caption: A multi-step synthetic workflow for 1,2-dialkylcyclohexanes starting from a Diels-Alder reaction.

Alkylation of Cyclohexanone Enolates

The stereoselective alkylation of cyclohexanone enolates is a versatile method for the synthesis of 1,2-dialkylcyclohexanes. The regioselectivity of enolate formation and the stereochemistry of the subsequent alkylation are key considerations. The use of bulky bases can favor the formation of the kinetic enolate, while thermodynamic conditions lead to the more substituted enolate. The approach of the electrophile to the enolate is generally favored from the less sterically hindered face.

Experimental Protocol: Diastereoselective Alkylation of a Substituted Cyclohexanone

This protocol outlines a general procedure for the alkylation of a pre-formed lithium enolate of a cyclohexanone derivative.

Materials:

  • Substituted cyclohexanone (e.g., 2-methylcyclohexanone)

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkylating agent (e.g., methyl iodide)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Diethyl ether

Procedure:

  • A solution of the substituted cyclohexanone in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of LDA in THF is added dropwise to the cooled cyclohexanone solution with stirring. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) to ensure complete enolate formation.

  • The alkylating agent is then added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to isolate the desired 1,2-dialkylcyclohexanone, which can then be reduced to the corresponding alkane. The diastereomeric ratio is determined by GC or NMR spectroscopy.

Enantioselective Synthesis of cis-1,2-Dialkylcyclohexanes

For applications requiring enantiomerically pure 1,2-dialkylcyclohexanes, advanced synthetic strategies have been developed. A notable example is the combination of a Suzuki-Miyaura cross-coupling reaction with an iridium-catalyzed asymmetric hydrogenation.[8] This approach allows for the synthesis of cis-1-aryl-2-alkylcyclohexanes with high diastereo- and enantioselectivity.[8]

Signaling Pathway: Enantioselective Synthesis

G Starting_Material 2-Bromo-1-cyclohexenecarbaldehyde Suzuki Suzuki-Miyaura Cross-Coupling (Pd catalyst, base) Starting_Material->Suzuki Arylboronate Arylboronic Acid or Ester Arylboronate->Suzuki Coupled_Product 1-Aryl-2-formylcyclohexene Suzuki->Coupled_Product Reduction Reduction of Aldehyde (e.g., NaBH₄) Coupled_Product->Reduction Alcohol 1-Aryl-2-(hydroxymethyl)cyclohexene Reduction->Alcohol Protection Protection of Alcohol (e.g., MOM-Cl) Alcohol->Protection Protected_Alkene Protected 1,2-Disubstituted Cyclohexene Protection->Protected_Alkene Asym_Hydrog Asymmetric Hydrogenation (Ir-catalyst, chiral ligand, H₂) Protected_Alkene->Asym_Hydrog Final_Product Enantioenriched cis-1-Aryl-2-alkylcyclohexane Asym_Hydrog->Final_Product

Caption: An enantioselective route to cis-1,2-disubstituted cyclohexanes.

This methodology provides access to highly enantioenriched products, with reported enantiomeric excesses (ee) of up to >99% and diastereomeric ratios of >99% cis.[8]

Conclusion

The synthesis of 1,2-dialkylcyclohexanes can be achieved through several distinct and effective strategies. The choice of method depends on the desired stereochemistry (cis, trans, or a specific enantiomer), the availability of starting materials, and the required scale of the synthesis. Catalytic hydrogenation of aromatic precursors offers a direct route, with diastereoselectivity being tunable by reaction conditions. The Diels-Alder reaction provides a robust entry to the cyclohexane core, albeit often requiring multiple subsequent steps for functional group manipulation. Alkylation of cyclohexanone enolates allows for controlled construction of the 1,2-dialkyl pattern, with stereoselectivity governed by the principles of kinetic and thermodynamic control. Finally, modern catalytic methods, such as the combination of cross-coupling and asymmetric hydrogenation, provide access to highly enantioenriched 1,2-dialkylcyclohexanes, which are of paramount importance in the development of new pharmaceuticals and chiral materials. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis and application of these important cyclic molecules.

References

Introduction: The Landscape of Volatile Organic Compound Biomarkers in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Ethyl-2-propylcyclohexane in the Context of Cancer Metabolomics

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The scientific literature specifically detailing the role of this compound as a metabolite in cancer is currently limited. While chemical databases note its observation in cancer metabolism, comprehensive studies on its quantification, metabolic origin, and biological function in cancer are not yet available. This guide, therefore, provides a broader context on the role of volatile organic compounds (VOCs) in cancer, with this compound serving as a case study for a potential, yet understudied, biomarker.

Neoplastic processes induce significant alterations in cellular metabolism to support rapid proliferation and survival.[1][2] These metabolic shifts can lead to the production of unique profiles of volatile organic compounds (VOCs), which are carbon-based chemicals that have a low boiling point and high vapor pressure at room temperature.[3] The analysis of these VOCs, present in various biological matrices such as breath, urine, and blood, is a burgeoning field in cancer diagnostics, offering a promising avenue for non-invasive and early-stage disease detection.[4][5][6][7]

VOCs associated with cancer can originate from several sources, including altered metabolic pathways within cancer cells, lipid peroxidation of cell membranes, and the host's immune response to the tumor.[4][5] The unique composition of VOCs can serve as a metabolic fingerprint, potentially allowing for the differentiation between healthy individuals and cancer patients, and even between different cancer types.

This compound: An Enigmatic Player in Cancer Metabolism

This compound is a cycloalkane that has been identified as a metabolite observed in the context of cancer metabolism.[8][9] Its chemical structure is provided in Figure 1.

Chemical Properties:

PropertyValue
Molecular Formula C11H22
Molecular Weight 154.29 g/mol
IUPAC Name This compound
CAS Number 62238-33-9

Source: PubChem CID 549960[8]

Despite its notation in chemical databases, to date, no peer-reviewed studies have been published that quantify the levels of this compound in cancer patients versus healthy controls, nor have its specific metabolic origins or biological activities in cancer cells been elucidated. Its presence suggests a potential link to dysregulated lipid metabolism or cellular detoxification pathways, but further research is imperative to validate its role as a biomarker.

Putative Metabolic Origin of this compound

The precise metabolic pathway leading to the synthesis of this compound in humans is not known. However, it is hypothesized that such saturated hydrocarbons could be byproducts of aberrant fatty acid metabolism or the metabolism of exogenous compounds. A hypothetical pathway could involve the enzymatic or non-enzymatic modification of a fatty acid precursor, followed by cyclization and reduction reactions.

G cluster_0 Putative Biosynthesis of a Cyclohexane Derivative FattyAcid Fatty Acid Precursor ModifiedFA Modified Fatty Acid (e.g., via oxidation, reduction) FattyAcid->ModifiedFA Enzymatic/Non-enzymatic Modification CyclicIntermediate Cyclic Intermediate ModifiedFA->CyclicIntermediate Cyclization CyclohexaneDerivative This compound CyclicIntermediate->CyclohexaneDerivative Reduction & Alkylation

Caption: A hypothetical metabolic pathway for the formation of this compound.

Methodologies for the Detection and Quantification of Volatile Organic Compounds

The gold standard for the analysis of VOCs in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).[4][7] This technique allows for the separation of complex mixtures of volatile compounds and their identification based on their mass-to-charge ratio.

Generalized Experimental Protocol for GC-MS Analysis of VOCs in Breath

This protocol provides a general framework. Specific parameters may need to be optimized based on the target analytes and the biological matrix.

  • Sample Collection:

    • Exhaled breath is collected into an inert container, such as a Tedlar® bag or a specialized breath sampler.

    • Subjects are typically required to fast for a specified period to minimize the influence of diet on the VOC profile.

    • Ambient air samples are also collected to serve as a control.

  • Pre-concentration:

    • Due to the low concentration of many VOCs in breath, a pre-concentration step is often necessary.

    • Solid-phase microextraction (SPME) is a common technique where a coated fiber is exposed to the headspace of the sample to adsorb the VOCs.

    • Alternatively, thermal desorption tubes packed with one or more sorbent materials can be used to trap VOCs from a larger volume of breath.

  • Gas Chromatography (GC) Separation:

    • The trapped VOCs are thermally desorbed from the SPME fiber or sorbent tube into the GC injection port.

    • The GC column, typically a capillary column with a non-polar or mid-polar stationary phase, separates the VOCs based on their boiling points and affinity for the stationary phase.

    • A temperature gradient is applied to the GC oven to facilitate the elution of a wide range of VOCs.

  • Mass Spectrometry (MS) Detection and Identification:

    • As the separated compounds elute from the GC column, they enter the mass spectrometer.

    • Electron ionization (EI) is commonly used to fragment the molecules into characteristic patterns.

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the fragments based on their mass-to-charge ratio.

    • The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for compound identification.

  • Data Analysis:

    • The chromatographic peaks are integrated to determine the relative abundance of each VOC.

    • Statistical analysis (e.g., t-tests, principal component analysis) is used to identify VOCs that are significantly different between cancer patients and control groups.

G cluster_1 VOC Biomarker Discovery Workflow SampleCollection Sample Collection (e.g., Breath, Urine, Blood) Preconcentration Pre-concentration (e.g., SPME, Thermal Desorption) SampleCollection->Preconcentration GCMS GC-MS Analysis Preconcentration->GCMS DataProcessing Data Processing & Peak Identification GCMS->DataProcessing StatisticalAnalysis Statistical Analysis DataProcessing->StatisticalAnalysis BiomarkerValidation Biomarker Validation StatisticalAnalysis->BiomarkerValidation

Caption: A generalized workflow for VOC biomarker discovery and validation.

Other Volatile Organic Compounds Implicated in Cancer

While data on this compound is sparse, numerous other VOCs have been reported to be associated with various cancers. The following table summarizes some of these findings.

Cancer TypeAssociated VOCs (Examples)Biological Matrix
Lung Cancer Isoprene, Ethylbenzene, Hexanal, 2-ButanoneBreath
Breast Cancer (S)-1,2-propanediol, Cyclopentanone, PhenolBreath
Colorectal Cancer Heptanal, Octanal, NonanalFeces, Urine
Prostate Cancer Sarcosine, HeptanalUrine
Gastric Cancer Toluene, Ethylbenzene, StyreneBreath

This table is not exhaustive and represents examples from various studies.

Conclusion and Future Directions

The field of metabolomics, and specifically the study of VOCs, holds immense promise for the development of novel, non-invasive cancer diagnostics. While the mention of this compound in connection with cancer metabolism is intriguing, it underscores a significant gap in our knowledge.

Future research should be directed towards:

  • Targeted analysis: Developing sensitive and specific assays for the quantification of this compound in large patient cohorts.

  • Metabolic pathway elucidation: Utilizing stable isotope tracing and other metabolomic techniques to uncover the biosynthetic origins of this compound.

  • Functional studies: Investigating the potential biological activity of this compound in cancer cells to determine if it is a passive byproduct or an active contributor to the cancer phenotype.

A deeper understanding of the roles of specific VOCs like this compound will be critical in translating the potential of breath and other non-invasive biopsies into clinically validated diagnostic tools.

References

An In-depth Technical Guide to the Molecular Structure of 1-Ethyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 1-Ethyl-2-propylcyclohexane, a disubstituted cycloalkane. The document delves into its chemical identity, stereoisomerism, and conformational analysis, which are critical for understanding its physicochemical properties and potential interactions in chemical and biological systems. Detailed physicochemical and spectroscopic data are presented in tabular format for clarity. Furthermore, standardized experimental protocols for the characterization of this molecule are outlined. This guide is intended to be a valuable resource for researchers in chemistry and drug development requiring a thorough understanding of this compound.

Chemical Identity

This compound is a saturated cyclic hydrocarbon. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₂[1][2][3][4]
Molecular Weight 154.29 g/mol [1][2][3][5]
CAS Number 62238-33-9[1][2][3]
IUPAC Name This compound[1]

Molecular Structure and Stereoisomerism

The molecular structure of this compound is characterized by a cyclohexane (B81311) ring substituted with an ethyl group at the C1 position and a propyl group at the C2 position. The presence of two chiral centers at C1 and C2 gives rise to stereoisomerism.

Cis-Trans Isomerism

Due to the substitution pattern on the cyclohexane ring, this compound exists as two geometric isomers: cis and trans.

  • cis-1-Ethyl-2-propylcyclohexane: In this isomer, the ethyl and propyl groups are on the same side of the cyclohexane ring.

  • trans-1-Ethyl-2-propylcyclohexane: In this isomer, the ethyl and propyl groups are on opposite sides of the cyclohexane ring.

Enantiomers

Both the cis and trans isomers are chiral and therefore exist as pairs of enantiomers. This results in a total of four possible stereoisomers:

  • (1R,2S)-1-Ethyl-2-propylcyclohexane and (1S,2R)-1-Ethyl-2-propylcyclohexane (cis pair)

  • (1R,2R)-1-Ethyl-2-propylcyclohexane and (1S,2S)-1-Ethyl-2-propylcyclohexane (trans pair)[5]

The relationship between these stereoisomers can be visualized as follows:

stereoisomers This compound This compound cis-Isomers cis-Isomers This compound->cis-Isomers Geometric Isomer trans-Isomers trans-Isomers This compound->trans-Isomers Geometric Isomer (1R,2S) (1R,2S) cis-Isomers->(1R,2S) (1S,2R) (1S,2R) cis-Isomers->(1S,2R) (1R,2R) (1R,2R) trans-Isomers->(1R,2R) (1S,2S) (1S,2S) trans-Isomers->(1S,2S) (1R,2S)->(1S,2R) Enantiomers (1R,2R)->(1S,2S) Enantiomers

Stereoisomers of this compound.

Conformational Analysis

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize steric and torsional strain. The stability of the various stereoisomers of this compound is determined by the axial or equatorial positions of the ethyl and propyl groups in the chair conformations.[6][7] Substituents in the equatorial position are generally more stable due to reduced steric hindrance from 1,3-diaxial interactions.[8][9]

Conformational Analysis of cis-1-Ethyl-2-propylcyclohexane

The cis isomer can exist in two chair conformations that are in equilibrium through a process called ring flipping. In one conformer, one substituent is axial and the other is equatorial. In the flipped conformer, their positions are reversed. The conformer where the larger propyl group is in the more stable equatorial position will be present in a higher concentration at equilibrium.

Chair conformations of cis-1-Ethyl-2-propylcyclohexane.
Conformational Analysis of trans-1-Ethyl-2-propylcyclohexane

The trans isomer also exists in two interconverting chair conformations. One conformer has both the ethyl and propyl groups in equatorial positions (diequatorial), while the other has both in axial positions (diaxial).[10][11] The diequatorial conformer is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions.[12]

trans_conformers cluster_0 Conformer 1 (Diequatorial) cluster_1 Conformer 2 (Diaxial) T1 C1 (eq-Et) C2 (eq-Pr) T2 C1 (ax-Et) C2 (ax-Pr) T1->T2 Significantly Less Stable

Chair conformations of trans-1-Ethyl-2-propylcyclohexane.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueUnitSource(s)
Boiling Point 190-197°C[2]
Density 0.8181g/cm³[2]
LogP (calculated) 5.4[5]
Monoisotopic Mass 154.17215Da[4][5]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

TechniqueExpected Features
¹H NMR Signals in the aliphatic region (approx. 0.7-2.0 ppm). The complexity of the spectrum will depend on the stereoisomer due to differences in the chemical environments of the protons.[13][14][15]
¹³C NMR The number of signals will depend on the symmetry of the stereoisomer. For example, a less symmetrical isomer will exhibit 11 distinct signals.[16][17]
Mass Spectrometry (MS) The molecular ion peak (M⁺) is expected at m/z 154. The fragmentation pattern will be characteristic of cycloalkanes, involving the loss of alkyl fragments.
Infrared (IR) Spectroscopy C-H stretching vibrations around 2850-3000 cm⁻¹. C-H bending vibrations around 1450-1470 cm⁻¹.[18][19]

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign protons to their respective positions in the molecule.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon atoms.[16][20]

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[21]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column). The components of the sample will be separated based on their boiling points and interactions with the stationary phase.[22][23][24]

  • MS Detection: The separated components are introduced into the mass spectrometer. The molecules are ionized (typically by electron impact) and the resulting fragments are separated based on their mass-to-charge ratio, allowing for identification.[25][26]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if sufficient quantity is available) using an Attenuated Total Reflectance (ATR) accessory or as a thin film between salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Obtain the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to C-H stretching and bending vibrations.[18][27]

Synthesis Workflow

A plausible synthetic route for this compound can be envisioned through the alkylation of a cyclohexanone (B45756) precursor followed by reduction.

synthesis_workflow Cyclohexanone Cyclohexanone Alkylation1 Alkylation (e.g., Ethyl Grignard) Cyclohexanone->Alkylation1 Intermediate1 1-Ethylcyclohexanol Alkylation1->Intermediate1 Dehydration Dehydration (Acid Catalyst) Intermediate1->Dehydration Intermediate2 1-Ethylcyclohexene Dehydration->Intermediate2 Hydroboration Hydroboration-Oxidation Intermediate2->Hydroboration Intermediate3 2-Ethylcyclohexanone Hydroboration->Intermediate3 Alkylation2 Alkylation (e.g., Propyl Grignard) Intermediate3->Alkylation2 Intermediate4 1-Propyl-2-ethylcyclohexanol Alkylation2->Intermediate4 Reduction Reduction (e.g., Wolff-Kishner or Clemmensen) Intermediate4->Reduction Product This compound Reduction->Product

Plausible synthetic workflow for this compound.

Biological Relevance

This compound has been identified as a metabolite in the context of cancer metabolism.[1][2] However, its specific role or signaling pathway involvement is not well-characterized in the current scientific literature. It is classified as a human metabolite.[2]

Conclusion

This compound is a structurally interesting molecule with significant stereochemical and conformational complexity. A thorough understanding of its structure, as detailed in this guide, is fundamental for its application in various scientific disciplines. The provided data and experimental protocols serve as a foundational resource for researchers working with this compound.

References

Introduction to Stereoisomerism in 1-Ethyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the IUPAC Nomenclature of 1-Ethyl-2-propylcyclohexane Isomers

For researchers, scientists, and drug development professionals, a precise understanding of stereoisomerism is critical for defining molecular structure and its impact on biological activity. This guide provides a detailed analysis of the IUPAC nomenclature for the stereoisomers of this compound, a disubstituted cyclohexane (B81311) with two chiral centers.

This compound possesses two stereogenic centers at carbon 1 and carbon 2, where the ethyl and propyl groups are attached. This gives rise to a total of 22 = 4 possible stereoisomers. These stereoisomers can be classified as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The nomenclature for these isomers is defined using two main systems: cis/trans isomerism, which describes the relative orientation of the substituents on the ring, and the Cahn-Ingold-Prelog (CIP) system, which assigns an absolute configuration (R or S) to each chiral center.

Cis/Trans Isomerism

In disubstituted cyclohexanes, the terms cis and trans are used to describe the relative positions of the two substituents.

  • Cis Isomers : The ethyl and propyl groups are on the same side of the cyclohexane ring. This can be visualized as both groups pointing "up" or both pointing "down". In the most stable chair conformations for cis-1-ethyl-2-propylcyclohexane, one substituent will typically occupy an axial position while the other is in an equatorial position.[1][2][3][4]

  • Trans Isomers : The ethyl and propyl groups are on opposite sides of the ring. One group can be considered "up" while the other is "down". The most stable chair conformation for the trans isomers will have both the ethyl and propyl groups in equatorial positions to minimize steric hindrance.[1][2][3][5]

(R/S) Configuration

The absolute configuration of each chiral center is determined by the Cahn-Ingold-Prelog (CIP) rules, which prioritize the four atoms or groups attached to the chiral carbon based on atomic number.

Stereoisomers of this compound

The four stereoisomers of this compound are a pair of enantiomers for the cis configuration and a pair of enantiomers for the trans configuration.

Data Presentation: IUPAC Nomenclature of this compound Isomers
Isomer TypeIUPAC NameRelationship
Cis (1R,2S)-1-Ethyl-2-propylcyclohexaneEnantiomer of (1S,2R)
Cis (1S,2R)-1-Ethyl-2-propylcyclohexaneEnantiomer of (1R,2S)
Trans (1R,2R)-1-Ethyl-2-propylcyclohexaneEnantiomer of (1S,2S)
Trans (1S,2S)-1-Ethyl-2-propylcyclohexaneEnantiomer of (1R,2R)

Experimental Protocols

Detailed methodologies for the assignment of stereochemistry in substituted cyclohexanes typically involve a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments, such as COSY, HSQC, and NOESY, are crucial for determining the relative stereochemistry (cis or trans). The coupling constants (J-values) between adjacent protons on the cyclohexane ring can indicate whether they are in an axial or equatorial position. For example, a large coupling constant (typically 8-13 Hz) is observed between two axial protons (trans), while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions. The observation of through-space correlations in a NOESY experiment can also provide evidence for the cis or trans relationship between substituents.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases: To separate and identify enantiomers, chiral chromatography is employed. A chiral stationary phase interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction can provide unambiguous determination of the absolute stereochemistry.

Mandatory Visualization

The following diagrams illustrate the relationships between the stereoisomers of this compound.

stereoisomers cluster_cis cis-1-Ethyl-2-propylcyclohexane cluster_trans trans-1-Ethyl-2-propylcyclohexane cis_1R2S (1R,2S) cis_1S2R (1S,2R) cis_1R2S->cis_1S2R trans_1R2R (1R,2R) cis_1R2S->trans_1R2R Diastereomers trans_1S2S (1S,2S) cis_1R2S->trans_1S2S Diastereomers cis_1S2R->trans_1R2R cis_1S2R->trans_1S2S Diastereomers trans_1R2R->trans_1S2S experimental_workflow synthesis Synthesis of This compound (mixture of isomers) separation Separation of Diastereomers (e.g., Column Chromatography) synthesis->separation cis_isomers cis Isomers separation->cis_isomers trans_isomers trans Isomers separation->trans_isomers chiral_sep_cis Chiral Separation (e.g., Chiral HPLC) cis_isomers->chiral_sep_cis chiral_sep_trans Chiral Separation (e.g., Chiral HPLC) trans_isomers->chiral_sep_trans cis_enantiomers (1R,2S) and (1S,2R) Enantiomers chiral_sep_cis->cis_enantiomers trans_enantiomers (1R,2R) and (1S,2S) Enantiomers chiral_sep_trans->trans_enantiomers analysis Spectroscopic Analysis (NMR, etc.) cis_enantiomers->analysis trans_enantiomers->analysis

References

An In-depth Technical Guide on the Thermodynamic Stability of 1-Ethyl-2-propylcyclohexane Conformers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformational isomers of 1-Ethyl-2-propylcyclohexane. By examining the steric interactions and applying established principles of conformational analysis, this document aims to serve as a valuable resource for professionals in the fields of chemical research and drug development, where understanding the three-dimensional structure of molecules is paramount.

Introduction to Conformational Isomerism in Substituted Cyclohexanes

Cyclohexane (B81311) and its derivatives are not planar molecules; they predominantly adopt a chair conformation to minimize angle and torsional strain. In a substituted cyclohexane, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The interplay of steric interactions between these substituents dictates the relative thermodynamic stability of the various possible conformers.

For 1,2-disubstituted cyclohexanes, such as this compound, we must consider both the cis and trans diastereomers, each of which exists as a pair of interconverting chair conformers. The relative stability of these conformers is primarily governed by the minimization of steric strain, which arises from two main types of interactions:

  • 1,3-Diaxial Interactions: Repulsive steric interactions between an axial substituent and the axial hydrogens (or other substituents) on the same side of the cyclohexane ring at the C3 and C5 positions.

  • Gauche Interactions: Steric interactions between substituents on adjacent carbons that are in a gauche relationship (a 60° dihedral angle), similar to the gauche interaction in butane (B89635).

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position.

Conformational Analysis of this compound

To determine the thermodynamic stability of the conformers of this compound, we will analyze the steric interactions in both the cis and trans isomers.

A-Values of Ethyl and Propyl Groups
Trans-1-Ethyl-2-propylcyclohexane

The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).

  • Trans (e,e) Conformer: In this conformation, both the ethyl and the propyl groups are in the equatorial position. This arrangement minimizes 1,3-diaxial interactions. The only significant steric strain is a gauche interaction between the ethyl and propyl groups, which is analogous to the gauche interaction in butane and is estimated to be approximately 0.9 kcal/mol .

  • Trans (a,a) Conformer: In this conformation, both substituents are in the axial position. This leads to significant 1,3-diaxial interactions. The ethyl group has two 1,3-diaxial interactions with axial hydrogens, contributing approximately 1.8 kcal/mol of strain. Similarly, the propyl group also has two 1,3-diaxial interactions, contributing about 1.85 kcal/mol of strain. Therefore, the total strain from 1,3-diaxial interactions is approximately 3.65 kcal/mol .

The diequatorial conformer is significantly more stable than the diaxial conformer.

Cis-1-Ethyl-2-propylcyclohexane

The cis isomer exists as two chair conformers that are in equilibrium, with one substituent in an axial position and the other in an equatorial position.

  • Cis (a,e) Conformer (Propyl equatorial, Ethyl axial): In this conformation, the larger propyl group is in the more stable equatorial position, while the ethyl group is in the axial position. The primary source of steric strain is the 1,3-diaxial interactions of the axial ethyl group, which amounts to approximately 1.8 kcal/mol . There is also a gauche interaction between the axial ethyl and equatorial propyl groups, contributing about 0.9 kcal/mol of strain. The total strain is approximately 2.7 kcal/mol .

  • Cis (e,a) Conformer (Ethyl equatorial, Propyl axial): In this conformation, the ethyl group is in the equatorial position, and the propyl group is in the axial position. The steric strain arises from the 1,3-diaxial interactions of the axial propyl group, which is estimated to be 1.85 kcal/mol . There is also a gauche interaction between the equatorial ethyl and axial propyl groups, contributing about 0.9 kcal/mol of strain. The total strain is approximately 2.75 kcal/mol .

The two cis conformers have very similar energies. However, the conformer with the slightly bulkier propyl group in the equatorial position is expected to be marginally more stable.

Quantitative Data Summary

The following tables summarize the estimated steric strain energies and the resulting Gibbs free energy differences for the conformers of this compound.

Table 1: Estimated Steric Strain Energies (kcal/mol)

Conformer1,3-Diaxial InteractionsGauche Interaction (Et-Pr)Total Estimated Strain
trans-(e,e)0~0.9~0.9
trans-(a,a)~3.650~3.65
cis-(a,e) (Et axial)~1.8~0.9~2.7
cis-(e,a) (Pr axial)~1.85~0.9~2.75

Table 2: Estimated Gibbs Free Energy Differences (ΔG°) and Equilibrium Constants (Keq) at 25 °C

EquilibriumΔG° (kcal/mol)Keq
trans-(a,a) ⇌ trans-(e,e)~ -2.75~ 100
cis-(e,a) ⇌ cis-(a,e)~ -0.05~ 1.1
cis-(average) ⇌ trans-(e,e)~ -1.8~ 20

Note: These values are estimations based on A-values and gauche interaction energies from analogous systems. Experimental verification is recommended for precise quantitative analysis.

Experimental and Computational Protocols

Experimental Determination of Conformational Equilibrium via NMR Spectroscopy

Objective: To experimentally determine the equilibrium constant and Gibbs free energy difference between the conformers of cis- and trans-1-Ethyl-2-propylcyclohexane.

Methodology:

  • Sample Preparation: Synthesize and purify the cis and trans isomers of this compound. Prepare separate NMR samples of each isomer in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) at a concentration of approximately 10-20 mg/mL.

  • Low-Temperature NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra at a low temperature (e.g., -80 °C or lower) where the chair-chair interconversion is slow on the NMR timescale. At this temperature, separate signals for the axial and equatorial conformers of each isomer should be observable.

  • Signal Assignment: Assign the observed signals to the specific protons and carbons of each conformer based on chemical shifts and coupling constants. For example, axial protons typically resonate at a higher field (lower ppm) than equatorial protons.

  • Integration and Equilibrium Constant Calculation: Integrate the signals corresponding to a specific proton or carbon in each of the two conformers. The ratio of the integrals will give the equilibrium constant (Keq = [equatorial]/[axial] for monosubstituted systems, or the ratio of the two chair forms for disubstituted systems).

  • Gibbs Free Energy Calculation: Use the following equation to calculate the Gibbs free energy difference (ΔG°) from the equilibrium constant: ΔG° = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

  • Karplus Equation (for ¹H NMR): The vicinal coupling constants (³JHH) between protons on adjacent carbons can also be used to determine the dihedral angles and thus the conformational population, by applying the Karplus equation.

Computational Chemistry Methods for Conformational Analysis

Objective: To computationally model the conformers of this compound and calculate their relative energies.

Methodology:

  • Structure Building: Build the initial 3D structures of the cis and trans isomers of this compound in all possible chair conformations using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization and Energy Calculation: Perform geometry optimization and energy calculations using a suitable computational chemistry method.

    • Molecular Mechanics (MM): Use a force field such as MMFF94 or AMBER for a quick initial assessment of the relative energies.

    • Quantum Mechanics (QM): For more accurate results, use ab initio methods like Hartree-Fock (HF) or Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G* or larger). A common and reliable DFT functional for such calculations is B3LYP.

  • Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search to ensure that the global minimum energy conformer for each isomer is found.

  • Analysis of Results: Analyze the output files to obtain the optimized geometries, energies (in Hartrees, which can be converted to kcal/mol or kJ/mol), and vibrational frequencies. The relative energies of the conformers can be determined by taking the difference in their total energies.

  • Thermodynamic Corrections: For a more accurate comparison with experimental ΔG° values, it is advisable to perform a frequency calculation to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Visualization of Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the conformational equilibria for trans- and cis-1-Ethyl-2-propylcyclohexane.

G cluster_trans trans-1-Ethyl-2-propylcyclohexane cluster_cis cis-1-Ethyl-2-propylcyclohexane trans_ee Diequatorial (e,e) (More Stable) trans_aa Diaxial (a,a) (Less Stable) trans_ee->trans_aa Ring Flip cis_ae Ethyl (a), Propyl (e) (Slightly Less Stable) cis_ea Ethyl (e), Propyl (a) (Slightly More Stable) cis_ae->cis_ea Ring Flip

Caption: Conformational equilibrium of trans and cis isomers.

Conclusion

The thermodynamic stability of this compound conformers is dictated by the interplay of steric interactions. For the trans isomer, the diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions. For the cis isomer, the two chair conformers have very similar energies, with a slight preference for the conformer where the larger propyl group occupies the equatorial position. The quantitative estimations provided in this guide, based on established A-values and gauche interaction energies, offer a solid foundation for understanding the conformational landscape of this molecule. For precise and definitive quantitative data, experimental determination via low-temperature NMR spectroscopy and/or high-level computational chemistry studies are recommended. This detailed understanding of conformational preferences is crucial for applications in drug design and development, where the three-dimensional shape of a molecule is a key determinant of its biological activity.

References

The Elusive Metabolite: A Technical Review of 1-Ethyl-2-propylcyclohexane in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and metabolomic databases reveals that while 1-Ethyl-2-propylcyclohexane is cataloged as a putative human and cancer-associated metabolite, there is a notable absence of primary research detailing its definitive discovery, quantification, and metabolic pathways in any biological system. This whitepaper addresses the current state of knowledge, highlights the information gap, and provides a theoretical framework for future investigation.

Introduction: An Unconfirmed Presence

This compound, a saturated cyclic hydrocarbon, is listed in prominent chemical and biological databases, including PubChem and the Human Metabolome Database (HMDB). Notably, it is often annotated with descriptors such as "metabolite observed in cancer metabolism" and "human metabolite".[1] However, the primary scientific literature underpinning these claims appears to be absent, and the HMDB entry for this compound specifies its status as "Expected but not Quantified." This suggests that its presence in biological systems is predicted or inferred rather than experimentally confirmed and quantified.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current, albeit limited, information available on this compound in a biological context. Due to the lack of published experimental data, this paper will focus on the information available in databases and propose hypothetical frameworks for its metabolic origin and potential detection, based on the known metabolism of similar compounds.

Data Presentation: An Absence of Quantitative Evidence

A thorough search of scientific literature reveals no published studies presenting quantitative data for this compound in any biological matrix, including blood, urine, or tissue samples. Consequently, a table summarizing quantitative data, as initially intended for this guide, cannot be constructed.

Hypothetical Metabolic Pathways

While no specific metabolic pathway for this compound has been elucidated in mammalian systems, the metabolism of other alkylated cyclohexanes has been studied, primarily in the context of microbial degradation. It is plausible that if this compound were to be metabolized in humans, it would follow similar oxidative pathways.

A hypothetical pathway could involve the following steps:

  • Hydroxylation: Cytochrome P450 enzymes could hydroxylate the ethyl or propyl side chain, or the cyclohexane (B81311) ring itself.

  • Oxidation: The hydroxylated intermediates could be further oxidized to ketones and then to carboxylic acids.

  • Beta-Oxidation: The alkyl side chains could be shortened via beta-oxidation.

  • Ring Cleavage: While less common in mammals than in microbes, oxidative cleavage of the cyclohexane ring could occur.

  • Conjugation: The resulting polar metabolites would likely be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.

Below is a conceptual diagram illustrating a possible metabolic route.

Hypothetical_Metabolism cluster_phase1 Phase I Oxidation cluster_phase2 Phase II Conjugation This compound This compound Hydroxylated_Intermediates Hydroxylated Intermediates This compound->Hydroxylated_Intermediates CYP450 Carboxylic_Acids Carboxylic Acid Metabolites Hydroxylated_Intermediates->Carboxylic_Acids ADH/ALDH Conjugated_Metabolites Glucuronide/Sulfate Conjugates Carboxylic_Acids->Conjugated_Metabolites UGTs/SULTs Excretion Excretion Conjugated_Metabolites->Excretion

Caption: A hypothetical metabolic pathway for this compound in a mammalian system.

Proposed Experimental Protocols for Detection and Quantification

Given the volatile and nonpolar nature of this compound, gas chromatography-mass spectrometry (GC-MS) would be the most suitable analytical technique for its detection and quantification in biological samples. The following outlines a general experimental protocol that could be adapted for this purpose.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Collection: Collect biological samples (e.g., blood, urine, breath condensate) in appropriate sterile containers. For blood, use vials containing an anticoagulant.

  • Internal Standard: Spike the sample with a known concentration of a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar cycloalkane not expected to be in the sample).

  • Extraction: Place a known volume of the sample into a headspace vial. For solid or semi-solid samples, homogenization and dilution may be necessary.

  • SPME: Expose a solid-phase microextraction fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace above the sample. The extraction can be performed at a controlled temperature for a defined period to allow for the partitioning of volatile organic compounds (VOCs) onto the fiber.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Desorption: Thermally desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph.

  • Separation: Use a nonpolar capillary column (e.g., DB-5ms) to separate the components of the sample. A suitable temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute compounds with a wide range of boiling points.

  • Detection: Utilize a mass spectrometer operating in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound and the internal standard.

  • Quantification: Generate a calibration curve using standards of this compound of known concentrations. The concentration in the biological sample can then be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

The following diagram illustrates a proposed workflow for the detection of this compound.

Experimental_Workflow Sample_Collection Biological Sample Collection (Blood, Urine, Breath) Internal_Standard Spiking with Internal Standard Sample_Collection->Internal_Standard HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Internal_Standard->HS_SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis HS_SPME->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis Results Results Data_Analysis->Results

Caption: A proposed experimental workflow for the detection and quantification of this compound.

Conclusion and Future Directions

The designation of this compound as a human and cancer-associated metabolite in prominent databases is, at present, not substantiated by publicly available primary research. This represents a significant knowledge gap. Future research should focus on targeted metabolomics studies using sensitive analytical techniques like GC-MS to definitively confirm the presence and establish the concentration ranges of this compound in various biological matrices, particularly in the context of cancer. Should its presence be confirmed, further studies would be warranted to elucidate its metabolic pathway, biological activity, and potential role as a biomarker. Until such research is conducted, the biological relevance of this compound remains speculative.

References

Theoretical Modeling of 1-Ethyl-2-propylcyclohexane Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-propylcyclohexane is a disubstituted cycloalkane, the structure and conformational preferences of which are of significant interest in stereochemistry and medicinal chemistry. The spatial arrangement of the ethyl and propyl groups on the cyclohexane (B81311) ring dictates its steric and electronic properties, which in turn influence its reactivity and potential biological activity. Theoretical modeling provides a powerful tool to investigate the conformational landscape of this molecule, offering insights into the relative stabilities of its various stereoisomers and their corresponding chair conformations. This guide details the theoretical approach to modeling the structure of this compound, outlines the computational methodologies, and presents the expected conformational preferences based on established principles of stereochemistry.

Stereoisomers of this compound

This compound exists as two stereoisomers: cis-1-Ethyl-2-propylcyclohexane and trans-1-Ethyl-2-propylcyclohexane. These isomers are diastereomers and are not interconvertible without breaking and reforming chemical bonds. Each of these stereoisomers, in turn, exists as a pair of enantiomers.

Logical Relationship of Stereoisomers

G A This compound B cis-1-Ethyl-2-propylcyclohexane A->B  cis isomer C trans-1-Ethyl-2-propylcyclohexane A->C  trans isomer D (1R,2S)-1-Ethyl-2-propylcyclohexane (cis-enantiomer 1) B->D enantiomers E (1S,2R)-1-Ethyl-2-propylcyclohexane (cis-enantiomer 2) B->E enantiomers F (1R,2R)-1-Ethyl-2-propylcyclohexane (trans-enantiomer 1) C->F enantiomers G (1S,2S)-1-Ethyl-2-propylcyclohexane (trans-enantiomer 2) C->G enantiomers

Caption: Stereoisomeric relationships of this compound.

Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. For substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions, particularly 1,3-diaxial interactions.

A-Values and Steric Strain

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformers. Larger A-values indicate a greater steric bulk and a stronger preference for the equatorial position.[1]

SubstituentA-value (kcal/mol)
Ethyl~1.75
Propyl~1.8

Note: A-values can vary slightly depending on the experimental or computational method used for their determination.

Conformational Analysis of cis-1-Ethyl-2-propylcyclohexane

The cis isomer has one substituent in an axial position and the other in an equatorial position in its chair conformations. A ring flip interconverts the axial and equatorial positions of the two groups.

G A cis-1-Ethyl-2-propylcyclohexane (Ethyl-axial, Propyl-equatorial) B cis-1-Ethyl-2-propylcyclohexane (Ethyl-equatorial, Propyl-axial) A->B Ring Flip

Caption: Chair conformations of cis-1-Ethyl-2-propylcyclohexane.

In the cis isomer, one conformer will have the ethyl group axial and the propyl group equatorial, while the other will have the propyl group axial and the ethyl group equatorial. Since the propyl group is slightly bulkier than the ethyl group (as indicated by its slightly larger A-value), the conformer with the propyl group in the equatorial position and the ethyl group in the axial position is expected to be slightly more stable.

Estimated Energy Difference: The energy difference between the two conformers can be approximated by the difference in their A-values: ΔG ≈ A(propyl) - A(ethyl) ≈ 1.8 kcal/mol - 1.75 kcal/mol ≈ 0.05 kcal/mol.

This small energy difference suggests that both conformers will be present in significant proportions at room temperature, with a slight preference for the conformer having the propyl group in the equatorial position.

Conformational Analysis of trans-1-Ethyl-2-propylcyclohexane

The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both substituents in axial positions (diaxial).

G A trans-1-Ethyl-2-propylcyclohexane (Diequatorial) B trans-1-Ethyl-2-propylcyclohexane (Diaxial) A->B Ring Flip

Caption: Chair conformations of trans-1-Ethyl-2-propylcyclohexane.

The diequatorial conformer is significantly more stable than the diaxial conformer. In the diaxial conformation, both the ethyl and propyl groups experience significant 1,3-diaxial interactions with the axial hydrogens on the ring, leading to substantial steric strain.

Estimated Energy Difference: The energy difference between the diaxial and diequatorial conformers can be estimated by summing the A-values of the two axial substituents: ΔG ≈ A(ethyl) + A(propyl) ≈ 1.75 kcal/mol + 1.8 kcal/mol ≈ 3.55 kcal/mol.

This large energy difference indicates that the equilibrium will strongly favor the diequatorial conformer, which will be the predominant species at room temperature.

Theoretical Modeling Protocol

A typical theoretical modeling study of this compound involves a series of computational steps to identify the lowest energy conformers and to quantify their relative stabilities.

Computational Workflow

G A Initial Structure Generation (cis and trans isomers) B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization (e.g., DFT with a suitable basis set) B->C D Frequency Calculation (Confirm minima, obtain thermochemical data) C->D E Single-Point Energy Calculation (Higher level of theory for accuracy) D->E F Analysis of Results (Relative energies, geometries, etc.) E->F

Caption: A typical computational workflow for conformational analysis.

Detailed Methodologies

1. Initial Structure Generation:

  • The initial 3D coordinates for the cis and trans isomers of this compound are generated using a molecular builder.

  • For each isomer, both possible chair conformations are constructed.

2. Conformational Search (Optional but Recommended):

  • A systematic or stochastic conformational search can be performed using a computationally inexpensive method like Molecular Mechanics (e.g., MMFF94 or UFF force fields).

  • This step aims to identify a broad range of low-energy conformers, including different rotamers of the ethyl and propyl side chains.

3. Geometry Optimization:

  • The structures of the identified low-energy conformers are then optimized using a more accurate quantum mechanical method, typically Density Functional Theory (DFT).

  • A common choice of functional is B3LYP, and a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) is often employed.

  • The optimization process finds the minimum energy geometry for each conformer.

4. Frequency Calculation:

  • Vibrational frequency calculations are performed at the same level of theory as the geometry optimization.

  • The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

  • The frequency calculations also provide thermochemical data, such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, which are used to calculate the Gibbs free energy at a specific temperature (e.g., 298.15 K).

5. Single-Point Energy Calculation (Optional for Higher Accuracy):

  • To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., coupled-cluster methods like CCSD(T) or larger basis sets like aug-cc-pVTZ).

6. Analysis of Results:

  • The relative energies (electronic energy, enthalpy, and Gibbs free energy) of all conformers are calculated.

  • The Boltzmann distribution is used to determine the population of each conformer at a given temperature.

  • Key geometric parameters such as bond lengths, bond angles, and dihedral angles are analyzed to understand the structural features of the most stable conformers.

Summary of Expected Quantitative Data

The following table summarizes the expected relative energies of the major conformers of this compound based on A-values. Actual computed values may differ slightly.

IsomerConformationAxial Group(s)Equatorial Group(s)Estimated Relative Gibbs Free Energy (kcal/mol)
cis1EthylPropyl~0.05
cis2PropylEthyl0.00 (Reference)
trans1NoneEthyl, Propyl0.00 (Reference)
trans2Ethyl, PropylNone~3.55

Conclusion

The theoretical modeling of this compound provides valuable insights into its conformational preferences. The trans isomer is expected to exist almost exclusively in the diequatorial conformation due to severe steric hindrance in the diaxial form. The cis isomer is predicted to exist as a mixture of two chair conformers, with a slight preference for the conformer that places the bulkier propyl group in the equatorial position. The computational protocols outlined in this guide provide a robust framework for obtaining detailed and accurate structural and energetic information for this compound and other substituted cyclohexanes, which is essential for applications in drug design and materials science.

References

Spectroscopic Profile of 1-Ethyl-2-propylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-2-propylcyclohexane (C11H22), a cycloalkane that has been observed as a metabolite in cancer metabolism.[1][2] This document details predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines general experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is essential for the structural elucidation and characterization of the molecule.

Table 1: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (CH)45.8
C2 (CH)42.1
C3 (CH₂)30.5
C4 (CH₂)27.3
C5 (CH₂)26.8
C6 (CH₂)33.2
C7 (CH₂) (Ethyl)25.9
C8 (CH₃) (Ethyl)12.1
C9 (CH₂) (Propyl)36.7
C10 (CH₂) (Propyl)21.0
C11 (CH₃) (Propyl)14.5

Note: Chemical shifts are predicted and referenced to Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
Cyclohexane Ring CH1.0 - 1.8Multiplet10
Ethyl CH₂1.2 - 1.4Multiplet2
Ethyl CH₃0.8 - 0.9Triplet3
Propyl CH₂ (alpha)1.1 - 1.3Multiplet2
Propyl CH₂ (beta)1.2 - 1.5Multiplet2
Propyl CH₃0.8 - 0.9Triplet3
Methine CH (C1)1.2 - 1.4Multiplet1
Methine CH (C2)1.1 - 1.3Multiplet1

Note: Chemical shifts are predicted and referenced to Tetramethylsilane (TMS) at 0 ppm.

Table 3: Mass Spectrometry (MS) Data
m/zRelative IntensityProposed Fragment
154Low[M]⁺ (Molecular Ion)
125Moderate[M - C₂H₅]⁺
111High[M - C₃H₇]⁺
83Moderate[C₆H₁₁]⁺
69High[C₅H₉]⁺
55High[C₄H₇]⁺

Note: Fragmentation patterns are based on typical electron ionization (EI) of substituted cycloalkanes.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments used to characterize this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

Objective: To determine the carbon and hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a final volume of 0.6-0.7 mL in a clean, dry NMR tube.[3] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[4][5]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity and improve spectral resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the number of scans, pulse width, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.[6]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Analyze the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) to elucidate the structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).[7]

  • Gas Chromatography (GC) Separation:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC injector port, which is heated to vaporize the sample.[8]

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.[8] The column is housed in an oven with a programmed temperature ramp to facilitate the separation of components based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry (MS) Analysis:

    • As the separated components elute from the GC column, they enter the mass spectrometer's ion source.

    • In the ion source, molecules are typically ionized by electron impact (EI), causing them to form a molecular ion ([M]⁺) and fragment into smaller, characteristic charged ions.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of cycloalkanes is often characterized by the loss of alkyl side chains and ring cleavage.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_elucidation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

1-Ethyl-2-propylcyclohexane: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

HMDB ID: HMDB0062670

This technical guide provides a comprehensive overview of 1-Ethyl-2-propylcyclohexane, a volatile organic compound (VOC) noted as a potential metabolite in human cancer metabolism. While quantitative data for this specific compound in biological systems is not currently available, this document synthesizes existing information and places it within the broader context of VOC analysis in cancer research, offering valuable insights for researchers, scientists, and drug development professionals.

Compound Profile

This compound is a cycloalkane with the chemical formula C11H22.[1] Its presence in the Human Metabolome Database (HMDB) is categorized as "Expected but not Quantified," indicating that while it is anticipated to be found in the human metabolome, specific concentrations in tissues or fluids have not been reported.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight154.2924 g/mol [1]
IUPAC NameThis compound[1]
Chemical FormulaC11H22[1]
CAS Registry Number62238-33-9[1]
InChIKeyNNNKGLVDUYFBHS-UHFFFAOYSA-N[1]
SMILESCCCC1CCCCC1CC[2]

Association with Cancer Metabolism

Several sources indicate that this compound is a "metabolite observed in cancer metabolism".[2][3] This observation situates the compound within the growing field of metabolomics, which studies the unique chemical fingerprints that cellular processes leave behind. In cancer, metabolic pathways are often reprogrammed to support rapid cell growth and proliferation. This altered metabolism can lead to the production of specific VOCs that may be used as non-invasive biomarkers for early cancer detection.[4][5]

The production of VOCs in cancer is often linked to processes such as:

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) in cancer cells can lead to lipid peroxidation of cell membranes, releasing a variety of volatile compounds, including alkanes and aldehydes.[6]

  • Altered Glycolysis: The "Warburg effect," where cancer cells favor glycolysis even in the presence of oxygen, leads to a buildup of various metabolic intermediates that can be converted into VOCs.[6]

  • Overexpression of Enzymes: Certain enzymes, like cytochrome P450, can be overexpressed in cancer cells and contribute to the production of specific VOCs.[5]

While the precise pathway leading to the formation of this compound in cancer is not yet elucidated, its classification as a cycloalkane suggests it may arise from the breakdown of larger lipid molecules in cell membranes.

Below is a conceptual diagram illustrating the hypothesized origin of volatile organic compounds in cancer metabolism.

VOC_Generation_in_Cancer cluster_cell Cancer Cell cluster_process Cellular Processes cluster_products Products Metabolic_Reprogramming Metabolic Reprogramming (e.g., Warburg Effect) Altered_Pathways Altered Metabolic Pathways Metabolic_Reprogramming->Altered_Pathways leads to Oxidative_Stress Increased Oxidative Stress (ROS) Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation induces Altered_Enzymes Altered Enzyme Activity Altered_Enzymes->Altered_Pathways contributes to VOCs Volatile Organic Compounds (e.g., Alkanes, Aldehydes) Lipid_Peroxidation->VOCs Altered_Pathways->VOCs Cycloalkanes Cycloalkanes (e.g., this compound) VOCs->Cycloalkanes

Caption: Hypothesized Generation of VOCs in Cancer Cells.

Experimental Protocols for VOC Analysis

The analysis of VOCs from biological samples is a promising avenue for non-invasive disease diagnosis.[4] Gas chromatography-mass spectrometry (GC-MS) is considered the gold standard for the separation and identification of VOCs in complex mixtures like exhaled breath or blood.[7][8]

Sample Collection and Preparation

VOCs can be collected from various biological matrices, including:

  • Exhaled Breath: A non-invasive method that provides a snapshot of the body's metabolic state.[4]

  • Blood: Can provide a more direct measure of circulating VOCs.[9]

  • Urine and Feces: Also contain metabolic byproducts that can be analyzed for VOCs.[5]

A common technique for pre-concentrating VOCs from a sample is solid-phase microextraction (SPME).[7][10] This involves exposing a coated fiber to the headspace of a sample, where the VOCs adsorb onto the fiber. The fiber is then transferred to the GC-MS for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a generalized protocol for the analysis of VOCs using GC-MS. Specific parameters will need to be optimized for the particular instrument and target analytes.

  • Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed VOCs are thermally desorbed.

  • Separation: The desorbed VOCs are carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase, and different VOCs will travel through the column at different rates based on their chemical properties (e.g., boiling point, polarity), leading to their separation.

  • Ionization: As the separated compounds elute from the column, they enter the mass spectrometer, where they are bombarded with electrons. This causes the molecules to ionize and break apart into characteristic fragments.

  • Detection: The charged fragments are then separated based on their mass-to-charge ratio by a mass analyzer and detected.

  • Identification: The resulting mass spectrum is a unique "fingerprint" for each compound. By comparing the obtained mass spectrum to a library of known spectra (e.g., NIST), the compound can be identified.[7]

Below is a diagram illustrating a typical workflow for the analysis of VOCs from biological samples.

VOC_Analysis_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Breath Exhaled Breath SPME Solid-Phase Microextraction (SPME) Breath->SPME Blood Blood Sample Blood->SPME Urine Urine Sample Urine->SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) SPME->GC_MS Thermal Desorption Data_Analysis Data Analysis GC_MS->Data_Analysis Mass Spectra Biomarker_ID Biomarker Identification Data_Analysis->Biomarker_ID

Caption: General Workflow for VOC Biomarker Discovery.

Future Directions

The identification of this compound as a potential cancer metabolite highlights the need for further research. Future studies should focus on:

  • Quantitative Analysis: Developing and applying sensitive analytical methods, such as GC-MS, to quantify the concentration of this compound in biological samples from both healthy individuals and cancer patients.

  • Pathway Elucidation: Investigating the specific metabolic pathways that lead to the production of this compound in cancer cells.

  • Biomarker Validation: Conducting large-scale clinical studies to validate the potential of this compound, alone or in combination with other VOCs, as a non-invasive biomarker for cancer diagnosis and monitoring.

References

An In-depth Technical Guide to 1-Ethyl-2-propylcyclohexane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Ethyl-2-propylcyclohexane, its constitutional isomers (1-ethyl-3-propylcyclohexane and 1-ethyl-4-propylcyclohexane), and their respective stereoisomers. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on their chemical identities, physical properties, and illustrative structural relationships.

Chemical Identity and CAS Numbers

This compound and its isomers are saturated cyclic hydrocarbons with the molecular formula C₁₁H₂₂. The general CAS number for this compound, without stereochemical designation, is 62238-33-9[1][2]. The isomers are categorized based on the substitution pattern on the cyclohexane (B81311) ring (1,2-, 1,3-, and 1,4-) and the spatial orientation of the ethyl and propyl groups (cis- and trans-). While specific CAS numbers for each isomer are not widely documented in readily accessible databases, the general CAS numbers for related compounds provide a reference for their classification.

Table 1: CAS Numbers for this compound and Related Isomers

Compound NameCAS Number
This compound62238-33-9[1][2]
trans-(1S,2S)-1-Ethyl-2-propylcyclohexaneNot explicitly found
1-Ethyl-3-propylcyclohexaneNot explicitly found
1-Ethyl-4-propylcyclohexaneNot explicitly found
(1-Ethylpropyl)cyclohexane26321-98-2
1-Ethyl-4-isopropylcyclohexane56146-90-8
cis-1-Ethyl-3-methylcyclohexane19489-10-2[3]
trans-1-Ethyl-3-methylcyclohexane4926-76-5[4]
trans-1-Ethyl-4-methylcyclohexane6236-88-0[5]
cis-1-Ethyl-4-methylcyclohexane4926-78-7

Isomeric Relationships

The isomers of ethyl-propylcyclohexane can be visualized to understand their structural differences. These include constitutional isomers, which differ in the connectivity of the atoms, and stereoisomers (diastereomers in this case), which have the same connectivity but differ in the spatial arrangement of the atoms.

Isomeric relationships of ethyl-propylcyclohexane.

Physical and Chemical Properties

The physical properties of these isomers are influenced by their molecular structure. While extensive experimental data for each specific isomer is scarce, computed properties from various databases provide valuable estimates.

Table 2: Computed Physical Properties of this compound and a Constitutional Isomer

PropertyThis compound(1-Ethylpropyl)cyclohexane
Molecular Formula C₁₁H₂₂C₁₁H₂₂
Molecular Weight 154.29 g/mol 154.29 g/mol
Boiling Point (Predicted) ~195 °CNot Available
Density (Predicted) ~0.8 g/cm³Not Available
XLogP3 5.45.4

Note: The boiling point and density are general estimates and can vary between cis and trans isomers.

Experimental Protocols

Synthesis Workflow

A common method for the synthesis of alkylcyclohexanes is the catalytic hydrogenation of the corresponding alkylbenzene. The following diagram illustrates a general workflow for the synthesis of this compound.

SynthesisWorkflow Start 1-Ethyl-2-propylbenzene Hydrogenation Catalytic Hydrogenation (e.g., H2, Pt/C or Rh/C) Start->Hydrogenation ReactionMixture Crude Reaction Mixture Hydrogenation->ReactionMixture Purification Purification (e.g., Distillation, Chromatography) ReactionMixture->Purification Product This compound (cis/trans mixture) Purification->Product

General synthesis workflow for this compound.

Catalytic Hydrogenation Protocol (General):

  • Reactant Preparation: Dissolve 1-ethyl-2-propylbenzene in a suitable solvent (e.g., ethanol, acetic acid).

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as platinum on carbon (Pt/C) or rhodium on carbon (Rh/C), to the solution.

  • Hydrogenation Reaction: Place the reaction mixture in a high-pressure reactor and introduce hydrogen gas. The reaction is typically carried out at elevated temperature and pressure until the uptake of hydrogen ceases.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

  • Purification: The resulting crude product, a mixture of cis- and trans-1-ethyl-2-propylcyclohexane, can be purified by fractional distillation or preparative gas chromatography to separate the isomers.

Analytical Workflow

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds like alkylcyclohexanes. The following diagram illustrates a typical analytical workflow.

AnalyticalWorkflow Sample Sample containing Ethyl-propylcyclohexane Isomers Injection GC Injection Sample->Injection Separation Capillary GC Column (e.g., DB-5 or similar) Injection->Separation Detection Detector (e.g., FID, MS) Separation->Detection Data Chromatogram (Peak identification and quantification) Detection->Data

General analytical workflow using gas chromatography.

Gas Chromatography (GC) Protocol (General):

  • Sample Preparation: Dilute the sample containing the this compound isomers in a volatile solvent (e.g., hexane, pentane).

  • Injection: Inject a small volume of the prepared sample into the gas chromatograph.

  • Separation: The isomers are separated based on their boiling points and interactions with the stationary phase in a capillary column (e.g., a non-polar column like DB-5). The oven temperature is typically programmed to ramp up to ensure good separation of the components.

  • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. Mass spectrometry provides structural information that can aid in the identification of the individual isomers.

  • Data Analysis: The retention times of the peaks in the chromatogram are used to identify the different isomers by comparing them to known standards. The peak areas can be used to determine the relative abundance of each isomer in the mixture.

Conclusion

This technical guide has summarized the available information on this compound and its isomers. While a general CAS number for the 1,2-isomer is known, specific identifiers for its stereoisomers and constitutional isomers are not well-documented in common chemical databases. The provided physical properties are largely based on computational predictions due to a lack of extensive experimental data. The outlined experimental workflows for synthesis and analysis are based on general principles for alkylcyclohexanes and serve as a starting point for further research and development. Further experimental investigation is required to fully characterize the individual isomers of ethyl-propylcyclohexane.

References

Methodological & Application

Application Note: GC-MS Analysis of 1-Ethyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-2-propylcyclohexane (C11H22, Mol. Wt. 154.29 g/mol ) is a cycloalkane that may be present in complex hydrocarbon mixtures or as a potential metabolite.[1][2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[5] This application note provides a detailed protocol for the analysis of this compound using GC-MS. The method involves sample preparation, chromatographic separation, and mass spectrometric detection, providing a robust framework for qualitative and quantitative analysis.

Principle of the Method

The sample is first prepared in a volatile organic solvent.[5][6] Upon injection into the gas chromatograph, the sample is vaporized and carried by an inert gas (mobile phase) through a capillary column.[7][8] The separation of this compound from other components in the sample matrix is achieved based on its boiling point and affinity for the column's stationary phase.[8][9] As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for identification.

Experimental Protocols

3.1. Sample Preparation (Liquid Samples)

This protocol outlines a standard dilution procedure. For complex matrices, alternative extraction techniques may be necessary.

  • Solvent Selection: Use a high-purity, volatile organic solvent such as hexane, dichloromethane, or ethyl acetate. Ensure the solvent is compatible with the GC-MS system.[5][10]

  • Dilution: Accurately dilute the sample containing this compound with the chosen solvent to a final concentration of approximately 1-10 µg/mL.[10] This concentration aims to achieve a column loading of around 1-10 ng with a 1 µL injection.[10]

  • Filtration/Centrifugation: If the sample contains particulates, centrifuge or filter it through a 0.22 µm syringe filter to prevent contamination of the injector and column.[6][10]

  • Transfer: Transfer the final prepared sample into a 1.5 mL glass autosampler vial for analysis.[10]

Alternative Sample Preparation Techniques:

  • Headspace Analysis: For analyzing volatile components from a solid or liquid matrix without direct injection, static or dynamic headspace techniques can be employed.[5][6][7] The sample is heated in a sealed vial, and the vapor in the headspace is injected.[5]

  • Solid-Phase Microextraction (SPME): SPME uses a coated fiber to extract and concentrate analytes from a sample before thermal desorption in the GC inlet.[7][10]

3.2. GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrument and sample matrix.

Parameter Recommended Setting Notes
GC System Gas Chromatograph with Mass Spectrometric Detector---
Column HP-5ms, DB-5, or equivalent (5%-phenyl)-methylpolysiloxaneNon-polar columns are generally recommended for alkylcyclohexanes.[11] Column Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
Carrier Gas Helium (99.999% purity)Set to a constant flow rate of 1.0 mL/min.[12]
Injector Split/Splitless Injector---
Injector Temperature 280 °CMust be high enough to ensure complete vaporization of the sample.[10]
Injection Volume 1 µL---
Injection Mode Split (e.g., 20:1 ratio)Splitless mode can be used for trace analysis to increase sensitivity.
Oven Program Initial Temp: 60 °C, hold for 2 minAn initial low temperature allows for good peak shape.
Ramp: 10 °C/min to 250 °CA temperature ramp is essential for separating compounds with different boiling points.[11]
Final Hold: Hold at 250 °C for 5 minEnsures all components have eluted from the column.
MS System Quadrupole Mass Spectrometer or equivalent---
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for generating reproducible mass spectra.
Mass Range m/z 40-300This range will cover the molecular ion and expected fragments of the analyte.
Ion Source Temp. 230 °C---
Interface Temp. 280 °CPrevents condensation of the analyte between the GC and MS.[12]
Acquisition Mode Full ScanAllows for the identification of unknown compounds. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification if target ions are known.[12]

Data Presentation

4.1. Compound Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC11H22154.2962238-33-9

4.2. Predicted Quantitative and Mass Spectrum Data

The retention time is system-dependent. The mass fragments are predicted based on common fragmentation patterns of alkyl-substituted cycloalkanes.

Retention Time (min)Key Mass-to-Charge Ratios (m/z)Ion Identity
System Dependent154[M]+ (Molecular Ion)
125[M - C2H5]+ (Loss of ethyl group)
111[M - C3H7]+ (Loss of propyl group)
83[C6H11]+ (Cyclohexyl fragment)
69[C5H9]+ (Cyclopentyl fragment)
55[C4H7]+
41[C3H5]+

Visualizations

5.1. Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Prep Dilution / Extraction Sample->Prep Vial Transfer to Vial Prep->Vial Inject GC Injection Vial->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection & Ionization Separate->Detect Acquire Data Acquisition Detect->Acquire Analyze Data Analysis (Spectrum & Peak) Acquire->Analyze Report Reporting Analyze->Report

Caption: General workflow for GC-MS analysis.

5.2. Predicted Fragmentation Pathway

Fragmentation_Pathway parent This compound [M]+ m/z = 154 frag1 [M - C2H5]+ m/z = 125 parent->frag1 - C2H5• frag2 [M - C3H7]+ m/z = 111 parent->frag2 - C3H7• frag3 [C6H11]+ m/z = 83 parent->frag3 - C5H9• frag4 Further Fragments m/z = 69, 55, 41... frag1->frag4 frag2->frag4 frag3->frag4

References

Application Note: Characterization of 1-Ethyl-2-propylcyclohexane Stereoisomers using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-propylcyclohexane is a saturated carbocyclic compound that can exist as two diastereomers: cis-1-Ethyl-2-propylcyclohexane and trans-1-Ethyl-2-propylcyclohexane. The spatial arrangement of the ethyl and propyl substituents on the cyclohexane (B81311) ring significantly influences the molecule's physical, chemical, and biological properties. Consequently, the unambiguous characterization of these stereoisomers is of paramount importance in various fields, including synthetic chemistry, materials science, and drug development, where stereochemistry can dictate biological activity and efficacy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about molecular structure, connectivity, and stereochemistry. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are indispensable for the structural elucidation of organic molecules. This application note provides a detailed protocol and data interpretation guide for the characterization of the cis and trans isomers of this compound using NMR spectroscopy.

Experimental Protocols

Sample Preparation

A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible spectra.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. Avoid introducing any solid particles.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring high-quality ¹H and ¹³C NMR spectra. Instrument-specific parameters may require optimization.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0-80 ppm for aliphatic compounds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): Standard pulse programs and parameters should be employed as recommended by the spectrometer manufacturer. These experiments are invaluable for unambiguous signal assignment.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. These predictions were generated using advanced NMR prediction software and serve as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

Proton Assignmentcis-1-Ethyl-2-propylcyclohexane (Predicted)trans-1-Ethyl-2-propylcyclohexane (Predicted)
Cyclohexane Ring CH1.0 - 1.81.0 - 1.8
Ethyl-CH₂~1.3~1.3
Ethyl-CH₃~0.85~0.85
Propyl-CH₂ (α)~1.25~1.25
Propyl-CH₂ (β)~1.4~1.4
Propyl-CH₃~0.9~0.9
Cyclohexane H-1~1.2~1.1
Cyclohexane H-2~1.3~1.2

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

Carbon Assignmentcis-1-Ethyl-2-propylcyclohexane (Predicted)trans-1-Ethyl-2-propylcyclohexane (Predicted)
Cyclohexane C-1~38~42
Cyclohexane C-2~43~47
Cyclohexane C-3, C-6~28, ~29~29, ~30
Cyclohexane C-4, C-5~27~27
Ethyl-CH₂~25~26
Ethyl-CH₃~12~12
Propyl-CH₂ (α)~34~35
Propyl-CH₂ (β)~21~21
Propyl-CH₃~14~14

Discussion and Spectral Interpretation

The structural characterization of this compound isomers relies on a detailed analysis of their NMR spectra. The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. The orientation of the ethyl and propyl groups (axial or equatorial) in the most stable chair conformation is the primary determinant of the observed chemical shifts and coupling constants.

Cis Isomer: In the most stable chair conformation of cis-1-Ethyl-2-propylcyclohexane, one substituent will be in an axial position and the other in an equatorial position. Due to the larger size of the propyl group compared to the ethyl group, the conformation with the propyl group in the equatorial position and the ethyl group in the axial position is expected to be more stable.

Trans Isomer: For the trans isomer, the most stable conformation will have both the ethyl and propyl groups in equatorial positions to minimize 1,3-diaxial interactions. This diequatorial arrangement generally leads to a less sterically hindered and more stable molecule compared to the cis isomer.

The differences in the steric environments of the protons and carbons in the cis and trans isomers lead to distinct chemical shifts. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. Similarly, the chemical shifts of the ring carbons are sensitive to the orientation of the substituents.

2D NMR for Unambiguous Assignment:

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the identification of adjacent protons. For example, the correlation between the ethyl-CH₂ protons and the ethyl-CH₃ protons, as well as correlations within the propyl group and the cyclohexane ring protons, can be established.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is essential for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and for confirming the connectivity between the substituents and the cyclohexane ring.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer one_d_nmr 1D NMR (¹H, ¹³C) transfer->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr process Process Spectra two_d_nmr->process assign Assign Signals process->assign structure Elucidate Structure (& Stereochemistry) assign->structure

Caption: Experimental workflow for NMR characterization.

nmr_correlations cluster_cyclohexane Cyclohexane Ring cluster_ethyl Ethyl Group cluster_propyl Propyl Group C1 C1 C2 C2 C1->C2 C1->C2 C6 C6 C1->C6 Et_CH2 CH₂ C1->Et_CH2 C1->Et_CH2 C3 C3 C2->C3 C2->C3 Pr_CH2a CH₂ (α) C2->Pr_CH2a C2->Pr_CH2a C4 C4 C3->C4 C5 C5 C4->C5 C5->C6 C6->C1 Et_CH2->C1 Et_CH2->C2 Et_CH3 CH₃ Et_CH2->Et_CH3 Et_CH2->Et_CH3 Pr_CH2a->C1 Pr_CH2a->C2 Pr_CH2a->C3 Pr_CH2b CH₂ (β) Pr_CH2a->Pr_CH2b Pr_CH2a->Pr_CH2b Pr_CH3 CH₃ Pr_CH2b->Pr_CH3 Pr_CH2b->Pr_CH3

Application Note: Stereoselective Synthesis of cis-1-Ethyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The stereoselective synthesis of substituted cyclohexanes is a cornerstone of modern organic chemistry, with significant implications in the development of pharmaceuticals, agrochemicals, and materials science. The spatial arrangement of substituents on the cyclohexane (B81311) ring profoundly influences the molecule's biological activity and physical properties. This application note details a robust and highly stereoselective three-step synthesis of cis-1-Ethyl-2-propylcyclohexane, a representative 1,2-disubstituted cyclohexane. The synthetic strategy involves a Grignard reaction to construct the carbon skeleton, followed by a dehydration to introduce a double bond, and culminates in a diastereoselective catalytic hydrogenation to establish the desired cis stereochemistry. This protocol is designed for researchers and scientists in organic synthesis and drug development, providing a detailed methodology and expected outcomes.

Overall Synthetic Scheme

The synthesis proceeds in three main stages:

  • Grignard Reaction: 2-Propylcyclohexanone (B1346617) is reacted with ethylmagnesium bromide to yield the tertiary alcohol, 1-ethyl-2-propylcyclohexan-1-ol.

  • Dehydration: The tertiary alcohol is dehydrated under acidic conditions to form the alkene intermediate, 1-ethyl-2-propyl-1-cyclohexene.

  • Stereoselective Hydrogenation: The alkene is subjected to catalytic hydrogenation, which preferentially occurs from the less hindered face, leading to the desired cis-1-Ethyl-2-propylcyclohexane.

Data Presentation
StepReactionStarting MaterialReagentsProductExpected Yield (%)Expected Diastereomeric Ratio (cis:trans)
1Grignard Reaction2-PropylcyclohexanoneEthylmagnesium bromide, Diethyl ether1-Ethyl-2-propylcyclohexan-1-ol85-95Not Applicable
2Dehydration1-Ethyl-2-propylcyclohexan-1-olPhosphoric acid (85%)1-Ethyl-2-propyl-1-cyclohexene70-80Not Applicable
3Catalytic Hydrogenation1-Ethyl-2-propyl-1-cyclohexeneH₂, Pd/C (10 mol%)cis-1-Ethyl-2-propylcyclohexane>95>98:2

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-2-propylcyclohexan-1-ol (Grignard Reaction)

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal)

  • Anhydrous diethyl ether

  • Ethyl bromide (1.1 eq)

  • 2-Propylcyclohexanone (1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry all glassware and allow to cool under an inert atmosphere (N₂ or Ar).

    • To the three-necked flask, add magnesium turnings (1.2 eq) and a crystal of iodine.

    • Assemble the apparatus with the reflux condenser and dropping funnel.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicates initiation.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes.

  • Reaction with 2-Propylcyclohexanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 2-propylcyclohexanone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-propylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • The crude 1-ethyl-2-propylcyclohexan-1-ol can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient).

Protocol 2: Synthesis of 1-Ethyl-2-propyl-1-cyclohexene (Dehydration)

Materials:

  • 1-Ethyl-2-propylcyclohexan-1-ol (from Protocol 1)

  • 85% Phosphoric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Round-bottom flask, distillation apparatus (Hickman still or simple distillation setup), heating mantle.

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 1-ethyl-2-propylcyclohexan-1-ol and 85% phosphoric acid (approximately 20% by volume of the alcohol).

    • Add a few boiling chips and assemble the distillation apparatus.

  • Dehydration and Distillation:

    • Heat the mixture gently. The lower-boiling alkene product will distill as it is formed.

    • Collect the distillate, which will be a mixture of the alkene and water.

  • Work-up and Purification:

    • Transfer the distillate to a separatory funnel and wash with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any residual acid.

    • Separate the organic layer and wash with water.

    • Dry the organic layer with anhydrous calcium chloride.

    • The crude 1-ethyl-2-propyl-1-cyclohexene can be further purified by simple distillation.

Protocol 3: Stereoselective Synthesis of cis-1-Ethyl-2-propylcyclohexane (Catalytic Hydrogenation)

Materials:

  • 1-Ethyl-2-propyl-1-cyclohexene (from Protocol 2)

  • Palladium on carbon (10% Pd, 5-10 mol%)

  • Ethanol (B145695) or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Parr shaker or similar hydrogenation vessel, filtration setup (e.g., Celite pad).

Procedure:

  • Reaction Setup:

    • In a suitable hydrogenation vessel, dissolve 1-ethyl-2-propyl-1-cyclohexene in ethanol or ethyl acetate.

    • Carefully add the Pd/C catalyst under an inert atmosphere.

    • Seal the vessel and purge with hydrogen gas.

  • Hydrogenation:

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a hydrogen balloon for atmospheric pressure).

    • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases (typically 2-12 hours).

  • Work-up and Purification:

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • The product, cis-1-Ethyl-2-propylcyclohexane, is often of high purity and may not require further purification. If necessary, it can be purified by distillation.

Characterization

The stereochemical outcome of the synthesis can be determined by:

  • ¹H and ¹³C NMR Spectroscopy: The coupling constants and chemical shifts of the methine protons at C1 and C2 can be used to distinguish between the cis and trans isomers. In the cis isomer, one of the substituents will likely be in an axial position, leading to characteristic axial-axial and axial-equatorial couplings.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The cis and trans isomers will likely have different retention times on a suitable GC column, allowing for the determination of the diastereomeric ratio.

Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1: Grignard Reaction cluster_intermediate2 Step 2: Dehydration cluster_product Step 3: Hydrogenation SM1 2-Propylcyclohexanone Int1 1-Ethyl-2-propylcyclohexan-1-ol SM1->Int1 EtMgBr SM2 Ethyl Bromide & Mg SM2->Int1 Int2 1-Ethyl-2-propyl-1-cyclohexene Int1->Int2 H₃PO₄, Δ Product cis-1-Ethyl-2-propylcyclohexane Int2->Product H₂, Pd/C

Caption: Overall synthetic workflow for the stereoselective synthesis of cis-1-Ethyl-2-propylcyclohexane.

Hydrogenation_Stereochemistry cluster_precursor Alkene Precursor cluster_catalyst Catalyst Surface cluster_product cis-Product Alkene 1-Ethyl-2-propyl-1-cyclohexene Catalyst Pd/C Surface Alkene->Catalyst Adsorption on less hindered face Product cis-1-Ethyl-2-propylcyclohexane Catalyst->Product Syn-addition of H₂

Caption: Rationale for the stereoselectivity of the catalytic hydrogenation step.

References

Application Notes and Protocols for the Stereoselective Synthesis of trans-1-Ethyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of substituted cyclohexanes is a cornerstone of modern organic chemistry, with significant implications for the development of new pharmaceuticals, agrochemicals, and materials. The spatial arrangement of substituents on the cyclohexane (B81311) ring profoundly influences the molecule's biological activity and physical properties. This document provides detailed application notes and protocols for the stereoselective synthesis of trans-1-Ethyl-2-propylcyclohexane, a representative 1,2-dialkylcyclohexane. While the direct stereoselective synthesis of this specific molecule is not extensively documented, this guide presents a plausible and adaptable synthetic strategy based on established methodologies for related compounds. The primary focus is on the catalytic hydrogenation of 1-ethyl-2-propylbenzene, a method that offers a direct and atom-economical route to the target compound. An alternative multi-step approach beginning from a cyclohexanone (B45756) derivative is also briefly discussed to provide a broader synthetic perspective.

Synthetic Strategies

The stereoselective synthesis of trans-1-Ethyl-2-propylcyclohexane presents a significant challenge due to the thermodynamic preference for the cis isomer in many catalytic hydrogenation processes of 1,2-disubstituted aromatic compounds. However, careful selection of the catalyst and reaction conditions can influence the diastereoselectivity of the reduction.

Primary Recommended Strategy: Diastereoselective Catalytic Hydrogenation

The most direct approach to 1-Ethyl-2-propylcyclohexane is the catalytic hydrogenation of the corresponding aromatic precursor, 1-ethyl-2-propylbenzene. The key to achieving the desired trans stereochemistry lies in the choice of catalyst and the optimization of reaction parameters such as temperature, pressure, and solvent. Rhodium and Ruthenium-based catalysts have shown promise in influencing the stereochemical outcome of such transformations.

Alternative Conceptual Strategy: Multi-step Synthesis from a Cyclohexanone Precursor

An alternative, albeit more lengthy, synthetic route involves the construction of the substituted cyclohexane ring through a series of stereocontrolled reactions starting from a cyclohexanone derivative. This could involve a sequence of alkylation and reduction steps where stereochemistry is introduced and controlled at each stage. For instance, the synthesis could commence with 2-propylcyclohexanone, followed by a stereoselective ethylation and subsequent reduction of the ketone functionality. While theoretically sound, this approach requires significant optimization at each step to achieve the desired trans configuration.

Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation of 1-Ethyl-2-propylbenzene

This protocol is based on methodologies reported for the hydrogenation of analogous 1,2-dialkylbenzenes with a focus on maximizing the yield of the trans isomer.

Materials:

  • 1-Ethyl-2-propylbenzene (starting material)

  • Rhodium on alumina (B75360) (Rh/Al₂O₃, 5 wt%) or Ruthenium on carbon (Ru/C, 5 wt%)

  • Ethanol (B145695) (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

  • Standard glassware for organic synthesis

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) (for chromatography)

Procedure:

  • Catalyst Preparation: In a clean, dry high-pressure autoclave, add the chosen catalyst (e.g., 5 mol% Rh/Al₂O₃) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: To the autoclave, add a solution of 1-ethyl-2-propylbenzene (1.0 g, 6.74 mmol) in anhydrous ethanol (20 mL).

  • Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas to remove any residual air. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 100-150 °C) and stir the reaction mixture vigorously. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of the starting material and the diastereomeric ratio of the products.

  • Work-up: After the reaction is complete (as indicated by GC analysis), cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate the trans and cis isomers of this compound. The isomers can be identified by comparing their spectroscopic data (e.g., ¹H and ¹³C NMR) with literature values or by using advanced 2D NMR techniques.

Data Presentation

Due to the lack of specific quantitative data for the synthesis of trans-1-Ethyl-2-propylcyclohexane, the following table presents representative data from studies on the hydrogenation of a closely related compound, o-xylene, to illustrate the influence of catalysts on the diastereomeric ratio. This data should be considered as a guide for optimizing the synthesis of the target molecule.

CatalystSupportTemperature (°C)Pressure (atm)cis:trans Ratio (o-xylene hydrogenation)Reference
NiAl₂O₃-SiO₂10010Favors cis[1]
PtAlumina157-247Not specifiedFavors trans[2]
RhCarbon10020~1:1Hypothetical data for illustration
RuCarbon12050Favors trans (with specific ligands)Hypothetical data for illustration

Visualizations

Diagram 1: Experimental Workflow for the Stereoselective Synthesis of trans-1-Ethyl-2-propylcyclohexane via Catalytic Hydrogenation

G cluster_start Starting Material Preparation cluster_reaction Catalytic Hydrogenation cluster_workup Work-up and Isolation cluster_purification Purification and Analysis cluster_product Final Product start 1-Ethyl-2-propylbenzene in Ethanol reactor High-Pressure Autoclave - Catalyst (e.g., Rh/Al₂O₃) - H₂ gas (50 atm) - Heat (100-150 °C) start->reactor Charge reactor filtration Filtration to remove catalyst reactor->filtration Cool and vent concentration Concentration of filtrate filtration->concentration chromatography Column Chromatography (Silica gel, Hexane) concentration->chromatography Crude product analysis GC and NMR Analysis chromatography->analysis Separated isomers product trans-1-Ethyl-2-propylcyclohexane analysis->product Characterized pure product

Caption: Workflow for the synthesis of trans-1-Ethyl-2-propylcyclohexane.

Diagram 2: Logical Relationship of Factors Influencing Diastereoselectivity

G center Diastereoselectivity (trans vs. cis) catalyst Catalyst (e.g., Rh, Ru, Pt, Ni) catalyst->center support Catalyst Support (e.g., Al₂O₃, C) support->center temp Temperature temp->center pressure H₂ Pressure pressure->center solvent Solvent solvent->center ligands Additives/Ligands ligands->center

Caption: Key factors influencing the diastereoselectivity of hydrogenation.

Conclusion

The stereoselective synthesis of trans-1-Ethyl-2-propylcyclohexane is a challenging yet achievable goal. The catalytic hydrogenation of 1-ethyl-2-propylbenzene represents the most direct synthetic route. Achieving high diastereoselectivity towards the trans isomer is highly dependent on the careful selection and optimization of the catalyst system and reaction conditions. The provided protocol, based on analogous transformations, serves as a robust starting point for researchers in this field. Further investigation into novel catalytic systems, including the use of specific directing groups or chiral ligands, may lead to more efficient and highly stereoselective methods for the synthesis of this and other trans-1,2-dialkylcyclohexanes, thereby expanding the toolbox for the synthesis of complex molecules for various applications in the pharmaceutical and chemical industries.

References

Application Note & Protocol: Quantification of 1-Ethyl-2-propylcyclohexane in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethyl-2-propylcyclohexane is a cycloalkane that has been identified as a human metabolite and may be relevant in various physiological and pathological states, including cancer metabolism.[1][2][3] Accurate and sensitive quantification of this volatile organic compound (VOC) in biological fluids is essential for understanding its biomedical significance. This application note provides a detailed protocol for the quantification of this compound in human plasma and urine using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Principle

This method employs the principle of HS-SPME for the extraction and preconcentration of this compound from the headspace of the biological matrix. The analyte is then thermally desorbed into the GC inlet, separated on a capillary column, and detected by a mass spectrometer. Quantification is achieved using an internal standard and a calibration curve.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative performance of this method. This data is for illustrative purposes and should be validated experimentally.

Table 1: Calibration Curve Parameters

AnalyteMatrixCalibration Range (ng/mL)Equation
This compoundPlasma0.1 - 500.9985y = 0.045x + 0.002
This compoundUrine0.1 - 500.9991y = 0.048x + 0.001

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)
This compoundPlasma0.030.1
This compoundUrine0.020.08

Table 3: Precision and Accuracy (Hypothetical Data)

MatrixSpiked Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
Plasma0.56.88.295.4
Plasma54.56.1102.1
Plasma253.14.598.7
Urine0.55.97.597.2
Urine53.85.4101.5
Urine252.53.999.3

Experimental Protocols

1. Materials and Reagents

  • This compound (analytical standard)

  • Toluene-d8 (Internal Standard)

  • Methanol (B129727) (HPLC grade)

  • Sodium chloride (NaCl)

  • Ultrapure water

  • Human plasma and urine (drug-free)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane (PDMS))

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Toluene-d8 in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare working standards for calibration and quality control samples.

3. Sample Preparation (HS-SPME)

  • Sample Collection: Collect blood samples in EDTA-containing tubes. Centrifuge at 3000 x g for 10 minutes at 4°C to obtain plasma. Collect mid-stream urine samples. Store all samples at -80°C until analysis.

  • Aliquoting: Thaw samples on ice. Pipette 1 mL of plasma or urine into a 20 mL headspace vial.

  • Internal Standard Spiking: Add 10 µL of a 1 µg/mL Toluene-d8 working solution to each vial.

  • Matrix Modification: Add 0.5 g of NaCl to each vial to improve the extraction efficiency by the "salting-out" effect.

  • Vial Sealing: Immediately seal the vials with the magnetic screw caps.

  • Incubation and Extraction: Place the vials in the autosampler tray. Incubate at 60°C for 15 minutes with agitation (500 rpm). After incubation, expose the SPME fiber to the headspace for 20 minutes at 60°C with continued agitation.

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 5 minutes.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet: Splitless mode, 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Ramp: 20°C/min to 280°C, hold for 2 minutes

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound: m/z 83, 111, 154

    • Toluene-d8 (IS): m/z 100

5. Data Analysis and Quantification

  • Integrate the peak areas for the target analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample 1 mL Plasma/Urine is Spike Internal Standard sample->is nacl Add NaCl is->nacl seal Seal Vial nacl->seal incubate Incubate (60°C, 15 min) seal->incubate Transfer to Autosampler extract Extract (20 min) incubate->extract desorb Desorb (250°C, 5 min) extract->desorb Inject separate GC Separation desorb->separate detect MS Detection (SIM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify signaling_pathway cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Biological_Sample Biological Sample (Plasma or Urine) Sample_Preparation Sample Preparation (HS-SPME) Biological_Sample->Sample_Preparation Analyte_Standard This compound Standard Analyte_Standard->Sample_Preparation Internal_Standard Internal Standard (Toluene-d8) Internal_Standard->Sample_Preparation Instrumental_Analysis GC-MS Analysis Sample_Preparation->Instrumental_Analysis Raw_Data Raw Data (Chromatograms) Instrumental_Analysis->Raw_Data Processed_Data Processed Data (Peak Areas) Raw_Data->Processed_Data Integration Final_Concentration Final Concentration (ng/mL) Processed_Data->Final_Concentration Calibration

References

1-Ethyl-2-propylcyclohexane as a volatile organic compound (VOC) biomarker

Author: BenchChem Technical Support Team. Date: December 2025

While the volatile organic compound (VOC) 1-Ethyl-2-propylcyclohexane has been noted as a metabolite in the context of cancer metabolism, extensive research and clinical validation are required to establish it as a reliable biomarker for disease diagnosis or monitoring. Currently, publicly available scientific literature does not provide sufficient evidence to support its use in clinical or research settings for diagnostic purposes.

Volatile organic compounds emitted by the body can provide a non-invasive window into metabolic processes, with alterations in VOC profiles often associated with various disease states, including cancer and respiratory illnesses. The analysis of these compounds in breath, urine, or blood holds promise for early disease detection and personalized medicine. However, the journey from a potential biomarker to a clinically validated diagnostic tool is a rigorous one, requiring comprehensive studies to establish sensitivity, specificity, and a clear correlation with specific pathological conditions.

Current State of Knowledge

This compound is a cycloalkane that has been identified in metabolomic studies. Chemical databases such as PubChem and ChemicalBook list it as a "metabolite observed in cancer metabolism".[1][2] This initial observation is a crucial first step, suggesting a potential link between this compound and cancerous processes. However, this information is preliminary and does not constitute clinical validation.

To date, there is a notable absence of published research that specifically investigates this compound as a biomarker. Consequently, there is no available quantitative data comparing its concentration in healthy individuals versus those with specific diseases. Furthermore, detailed and validated protocols for the precise and reproducible measurement of this compound in biological samples for diagnostic applications have not been established.

The Path Forward: A Call for Research

The development of this compound as a viable VOC biomarker would necessitate a structured research approach. The following logical workflow outlines the necessary stages of investigation:

G Logical Workflow for Biomarker Validation A Hypothesis Generation: This compound as a potential biomarker based on metabolomic data. B Method Development & Validation: Develop and validate a robust analytical method (e.g., GC-MS) for quantifying this compound in biological matrices (breath, blood, urine). A->B C Case-Control Studies: Quantify levels in a large cohort of healthy controls and patients with the target disease to determine significant differences. B->C D Establishment of Cut-off Values: Determine optimal concentration thresholds for discriminating between healthy and diseased states. C->D E Longitudinal Studies: Monitor biomarker levels over time to assess its utility for disease progression and treatment response. D->E F Clinical Validation: Conduct large-scale, multi-center clinical trials to confirm diagnostic/prognostic accuracy. E->F G Regulatory Approval & Clinical Implementation: Submission of data to regulatory bodies for approval as a clinical diagnostic test. F->G G General Experimental Workflow for Breath VOC Analysis cluster_0 Sample Collection cluster_1 Sample Preparation & Analysis cluster_2 Data Analysis A Subject Preparation: Fasting, avoidance of smoking and certain foods. B Breath Collection: Use of inert collection bags (e.g., Tedlar) or specialized devices to capture end-tidal breath. A->B C Sample Storage: Storage at appropriate temperatures to prevent degradation of VOCs. B->C D Pre-concentration: Techniques like Solid Phase Microextraction (SPME) or thermal desorption to concentrate VOCs. C->D E Gas Chromatography (GC) Separation: Separation of individual VOCs based on their physicochemical properties. D->E F Mass Spectrometry (MS) Detection & Identification: Detection and identification of separated compounds based on their mass-to-charge ratio and fragmentation patterns. E->F G Peak Identification & Quantification: Identification of this compound and measurement of its abundance. F->G H Statistical Analysis: Comparison of VOC levels between different study groups. G->H I Biomarker Signature Development: Creation of a diagnostic model, potentially using a panel of VOCs. H->I

References

Application Notes and Protocols for the Detection of 1-Ethyl-2-propylcyclohexane in Exhaled Breath Condensate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exhaled breath condensate (EBC) is an increasingly important non-invasive biological matrix for the discovery and monitoring of biomarkers associated with various physiological and pathological states. EBC collection is simple, safe, and well-tolerated, making it suitable for a wide range of clinical and research applications. This document provides a detailed overview and protocol for the detection of the volatile organic compound (VOC) 1-Ethyl-2-propylcyclohexane in EBC. This compound has been noted as a metabolite in cancer metabolism, suggesting its potential as a non-invasive biomarker for early disease detection and monitoring.[1] The primary analytical method detailed here is Gas Chromatography-Mass Spectrometry (GC-MS), which is considered the gold standard for the analysis of VOCs in breath due to its high sensitivity and specificity.[2]

Potential Clinical Significance

While direct studies quantifying this compound in the exhaled breath condensate of cancer patients are not yet prevalent in the literature, its identification as a metabolite associated with cancer metabolism points to its potential as a valuable biomarker.[1] The analysis of VOC profiles in the breath of cancer patients has shown promise in distinguishing them from healthy individuals.[3][4][5] Therefore, the development of a robust analytical method for this compound could contribute significantly to the field of oncology, potentially aiding in:

  • Early cancer screening and diagnosis.

  • Monitoring disease progression.

  • Evaluating treatment efficacy.

  • Understanding metabolic alterations in cancer.

Quantitative Data Summary

As of the current literature review, specific quantitative data for this compound in exhaled breath condensate is not available. However, for illustrative purposes, the following table demonstrates how such data, once obtained, should be structured for clear comparison. This hypothetical data represents potential findings from a study comparing healthy controls to patients with a specific type of cancer.

CohortNumber of Subjects (n)Mean Concentration (ng/mL)Standard Deviation (ng/mL)Range (ng/mL)p-value
Healthy Controls 500.80.30.2 - 1.5<0.01
Cancer Patients 504.21.51.8 - 8.9<0.01
Post-Treatment 501.10.50.4 - 2.0>0.05

Caption: Hypothetical quantitative data for this compound concentrations in EBC.

Experimental Protocols

A generalized yet detailed protocol for the detection of this compound in EBC using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) is provided below. This protocol is a composite of established methods for VOC analysis in breath.

Exhaled Breath Condensate (EBC) Collection
  • Subject Preparation: Subjects should refrain from smoking, eating, and drinking (except water) for at least 8 hours prior to collection to minimize exogenous VOC contamination.

  • Collection Device: Utilize a commercially available EBC collection device (e.g., RTube™, EcoScreen) that is designed to cool exhaled air and collect the resulting condensate. These devices typically consist of a mouthpiece, a saliva trap, a one-way valve to prevent inhalation of ambient air, and a cooled condensing surface.

  • Collection Procedure:

    • The subject should be in a resting state for at least 10 minutes before collection.

    • A nose clip is applied to ensure only oral exhalation passes through the device.

    • The subject is instructed to breathe tidally into the device for 10-15 minutes.

    • The collected EBC (typically 1-2 mL) is immediately transferred to a pre-chilled, inert vial (e.g., borosilicate glass with a PTFE-lined cap).

  • Sample Storage: Samples should be immediately stored at -80°C until analysis to prevent the degradation of volatile compounds.

Sample Preparation: Solid Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile compounds from a sample matrix.

  • Materials:

    • SPME fiber assembly (e.g., 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)).

    • Heated agitator or water bath.

    • 2 mL glass vials with PTFE-lined septa.

  • Procedure:

    • Thaw the EBC sample at room temperature.

    • Transfer a 1 mL aliquot of the EBC to a 2 mL glass vial.

    • Place the vial in a heated agitator or water bath set to 60°C.

    • Expose the SPME fiber to the headspace above the EBC sample for 30 minutes with continuous agitation.

    • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and identification of the target analyte.

  • Thermal Desorption: The SPME fiber is inserted into the heated GC inlet (typically 250°C) where the trapped analytes are thermally desorbed onto the analytical column.

  • Gas Chromatography Parameters (Example):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Ramp: 20°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometry Parameters (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (m/z of parent ion and characteristic fragments would be monitored).

  • Data Analysis:

    • Identification: The retention time and the mass spectrum of the analyte peak are compared with those of a pure standard of this compound and with spectral libraries (e.g., NIST).

    • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the analyte in the EBC sample is determined by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results subject_prep Subject Preparation ebc_collection EBC Collection subject_prep->ebc_collection sample_storage Sample Storage (-80°C) ebc_collection->sample_storage thawing Thawing sample_storage->thawing spme Headspace SPME thawing->spme gcms TD-GC-MS Analysis spme->gcms data_processing Data Processing gcms->data_processing identification Compound Identification data_processing->identification quantification Quantification identification->quantification

Caption: Workflow for the analysis of this compound in EBC.

Potential Biomarker Logic

biomarker_logic cancer Cancer Metabolism voc This compound (Volatile Metabolite) cancer->voc blood Bloodstream Transport voc->blood lungs Gas Exchange in Lungs blood->lungs ebc Detection in EBC lungs->ebc

Caption: The logical pathway from cancer metabolism to EBC detection.

References

Application Notes and Protocols for Conformational Analysis of 1-Ethyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conformational analysis is a critical aspect of understanding the three-dimensional structure of molecules, which in turn governs their physical, chemical, and biological properties. For cyclic molecules such as cyclohexane (B81311) derivatives, the chair conformation is the most stable arrangement. Substituents on the cyclohexane ring can occupy either axial or equatorial positions, and the equilibrium between these two conformations dictates the molecule's overall shape and reactivity.

1-Ethyl-2-propylcyclohexane serves as an excellent model for studying the conformational preferences of 1,2-disubstituted cyclohexanes. The interplay between the steric demands of the ethyl and propyl groups, both in cis and trans configurations, determines the energetically most favorable conformation. These conformational preferences are crucial in fields like drug development, where molecular recognition and binding to biological targets are highly dependent on the molecule's 3D structure.

This document provides detailed application notes and experimental protocols for the conformational analysis of this compound using modern analytical and computational techniques.

Conformational Isomers of this compound

The conformational analysis of this compound involves the evaluation of the relative stabilities of its various chair conformations. The stability is primarily influenced by two types of steric strain:

  • 1,3-Diaxial Interactions: Repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions).

  • Gauche Interactions: Steric strain between adjacent substituents. In 1,2-disubstituted cyclohexanes, a gauche interaction exists between the two substituents when they are in an axial-equatorial or equatorial-axial arrangement in the cis isomer, and when they are diequatorial in the trans isomer.

The energetic cost of placing a substituent in the axial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[1]

Data Presentation: Steric Strain Analysis

To predict the most stable conformer of cis- and trans-1-Ethyl-2-propylcyclohexane, we can estimate the total steric strain for each possible chair conformation. This is achieved by summing the A-values for any axial substituents and the energy of any gauche interactions.

SubstituentA-value (kcal/mol)
Ethyl1.79[2]
n-Propyl (estimated)2.0
Gauche (Et-Pr) interaction (estimated)~0.9

Table 1: Estimated Steric Strain in cis-1-Ethyl-2-propylcyclohexane

ConformerAxial/Equatorial Arrangement1,3-Diaxial Interactions (kcal/mol)Gauche Interactions (kcal/mol)Total Estimated Strain (kcal/mol)
AEthyl (axial), Propyl (equatorial)1.79~0.9~2.69
BEthyl (equatorial), Propyl (axial)2.0~0.9~2.9

Table 2: Estimated Steric Strain in trans-1-Ethyl-2-propylcyclohexane

ConformerAxial/Equatorial Arrangement1,3-Diaxial Interactions (kcal/mol)Gauche Interactions (kcal/mol)Total Estimated Strain (kcal/mol)
ADiequatorial0~0.9~0.9
BDiaxial1.79 + 2.0 = 3.7903.79

Based on this analysis, the diequatorial conformer of trans-1-Ethyl-2-propylcyclohexane is predicted to be the most stable isomer overall. For the cis isomer, the conformer with the larger propyl group in the equatorial position is slightly more stable.

Visualization of Conformational Equilibria

The conformational equilibria for the cis and trans isomers can be visualized as follows:

cis_conformation cluster_cis cis-1-Ethyl-2-propylcyclohexane Equilibrium cis_A Ethyl (axial) Propyl (equatorial) cis_B Ethyl (equatorial) Propyl (axial) cis_A->cis_B Ring Flip

Caption: Conformational equilibrium of cis-1-Ethyl-2-propylcyclohexane.

trans_conformation cluster_trans trans-1-Ethyl-2-propylcyclohexane Equilibrium trans_A Diequatorial trans_B Diaxial trans_A->trans_B Ring Flip (Highly Unfavored) nmr_workflow start Prepare Sample rt_nmr Acquire Room Temp NMR start->rt_nmr cool Cool NMR Probe rt_nmr->cool lt_nmr Acquire Low Temp NMR cool->lt_nmr analyze Integrate Signals Calculate Keq and ΔG lt_nmr->analyze end Results analyze->end computational_workflow start Build 3D Structures geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_analysis Compare Gibbs Free Energies freq_calc->energy_analysis end Predicted Stability energy_analysis->end

References

Application Notes and Protocols for the Synthesis of cis-1-Methyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of cis-1-methyl-2-propylcyclohexane, a saturated carbocycle with potential applications in medicinal chemistry and materials science. The described synthetic route is a two-step process commencing with the synthesis of the alkene intermediate, 1-methyl-2-propyl-1-cyclohexene, followed by its stereoselective catalytic hydrogenation to yield the desired cis-di-substituted cyclohexane (B81311). This protocol includes detailed methodologies for each step, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

cis-1-Methyl-2-propylcyclohexane is a disubstituted cyclohexane derivative. The spatial arrangement of the methyl and propyl groups on the same side of the cyclohexane ring defines its cis configuration.[1] The synthesis of stereochemically pure cyclic compounds is a critical aspect of organic chemistry, particularly in the development of pharmaceutical agents where specific stereoisomers often exhibit distinct biological activities. The protocol detailed herein focuses on a reliable and accessible method for the preparation of the cis isomer of 1-methyl-2-propylcyclohexane.

The overall synthetic strategy involves two key transformations:

  • Synthesis of 1-Methyl-2-propyl-1-cyclohexene: This intermediate is prepared from 2-propylcyclohexanone (B1346617) via a Grignard reaction with methylmagnesium bromide, followed by dehydration of the resulting tertiary alcohol.

  • Catalytic Hydrogenation: The stereoselective hydrogenation of the tetrasubstituted alkene intermediate yields the target cis-1-methyl-2-propylcyclohexane. The syn-addition of hydrogen from the less sterically hindered face of the double bond directs the formation of the cis product.

Experimental Protocols

Part 1: Synthesis of 1-Methyl-2-propyl-1-cyclohexene

This procedure involves the initial preparation of 2-propylcyclohexanone, followed by a Grignard reaction and dehydration.

1.1 Synthesis of 2-Propylcyclohexanone via Alkylation of Cyclohexanone (B45756)

This protocol is adapted from established methods for the α-alkylation of ketones.

  • Materials:

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve cyclohexanone (1.0 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the potassium enolate.

    • Add 1-iodopropane (1.2 equivalents) dropwise to the enolate solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 2-propylcyclohexanone.

1.2 Grignard Reaction of 2-Propylcyclohexanone and Dehydration

This protocol is based on general procedures for Grignard reactions with substituted cyclohexanones.

  • Materials:

    • 2-Propylcyclohexanone

    • Magnesium turnings

    • Methyl iodide

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Anhydrous sodium sulfate

    • Phosphorus oxychloride (POCl₃)

    • Pyridine (B92270)

    • Standard laboratory glassware for Grignard reactions

  • Procedure:

    • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.5 equivalents). Add a small crystal of iodine. Prepare a solution of methyl iodide (1.5 equivalents) in anhydrous diethyl ether and add a small portion to initiate the reaction. Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

    • Grignard Reaction: Cool the freshly prepared methylmagnesium iodide solution to 0 °C. Add a solution of 2-propylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Dehydration: Remove the solvent under reduced pressure to obtain the crude 1-methyl-2-propylcyclohexanol. Without further purification, dissolve the crude alcohol in pyridine and cool to 0 °C. Add phosphorus oxychloride (1.2 equivalents) dropwise. Stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

    • Purification: Pour the reaction mixture onto ice and extract with diethyl ether. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by distillation to yield 1-methyl-2-propyl-1-cyclohexene.

Part 2: Catalytic Hydrogenation of 1-Methyl-2-propyl-1-cyclohexene

This procedure is adapted from a similar hydrogenation of a substituted cyclopentene (B43876) and general knowledge of catalytic hydrogenation of tetrasubstituted alkenes.

  • Materials:

    • 1-Methyl-2-propyl-1-cyclohexene

    • Adam's catalyst (Platinum(IV) oxide, PtO₂)

    • Ethanol (B145695) or Hexane

    • Hydrogen gas (H₂)

    • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Procedure:

    • In a suitable hydrogenation flask, dissolve 1-methyl-2-propyl-1-cyclohexene (1.0 equivalent) in a suitable solvent such as ethanol or hexane.

    • Add Adam's catalyst (PtO₂) (typically 1-5 mol%).

    • Seal the flask and purge the system with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm or 50 psi).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by hydrogen uptake or by analytical techniques such as GC-MS.

    • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

    • Wash the filter cake with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude cis-1-methyl-2-propylcyclohexane.

    • If necessary, the product can be further purified by distillation.

Data Presentation

Reaction StepReactantsProductCatalystSolventTypical YieldPurity
Alkylation Cyclohexanone, 1-Iodopropane2-Propylcyclohexanone-THF60-70%>95%
Grignard Reaction & Dehydration 2-Propylcyclohexanone, Methylmagnesium iodide1-Methyl-2-propyl-1-cyclohexenePOCl₃/PyridineDiethyl Ether75-85%>97%
Catalytic Hydrogenation 1-Methyl-2-propyl-1-cyclohexene, H₂cis-1-Methyl-2-propylcyclohexanePtO₂Ethanol/Hexane>95%>98%

Note: The yields and purities are estimates based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

Synthesis_Workflow A Cyclohexanone P1 Alkylation A->P1 B 1-Iodopropane B->P1 C Methylmagnesium Iodide P2 Grignard Reaction & Dehydration C->P2 D Hydrogen (H2) P3 Catalytic Hydrogenation D->P3 I1 2-Propylcyclohexanone P1->I1 I2 1-Methyl-2-propyl- 1-cyclohexene P2->I2 F cis-1-Methyl-2- propylcyclohexane P3->F I1->P2 I2->P3 Cat1 PtO2 Cat1->P3

Caption: Synthetic workflow for cis-1-methyl-2-propylcyclohexane.

Reaction Mechanism: Catalytic Hydrogenation

Hydrogenation_Mechanism sub 1-Methyl-2-propyl-1-cyclohexene cat Catalyst Surface (e.g., Pt) sub->cat Adsorption ads_H Adsorbed H atoms cat->ads_H Dissociation ads_alkene Adsorbed Alkene cat->ads_alkene H2 H2 H2->cat Adsorption ads_H->ads_alkene Syn-addition of H atoms prod cis-1-Methyl-2-propylcyclohexane ads_alkene->prod Desorption

Caption: Mechanism of catalytic hydrogenation on a metal surface.

References

Application of 1-Ethyl-2-propylcyclohexane in Organic Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific literature and chemical databases reveal a notable absence of documented applications for 1-Ethyl-2-propylcyclohexane in the field of organic synthesis. Despite its defined chemical structure, this saturated carbocycle does not appear to be a commonly utilized reagent, solvent, or building block in synthetic methodologies. This lack of data precludes the creation of detailed application notes and experimental protocols as requested.

Physicochemical Properties

While specific synthetic applications are not available, fundamental physicochemical data for this compound has been compiled and is presented below. This information is drawn from various chemical databases.

PropertyValueReference
Molecular FormulaC₁₁H₂₂[1][2]
Molecular Weight154.29 g/mol [1][2]
CAS Number62238-33-9[1][2]

Potential Synthetic Routes

The synthesis of this compound is not extensively detailed in the literature. However, a plausible and common method for the synthesis of such saturated cyclic hydrocarbons involves the catalytic hydrogenation of the corresponding aromatic precursor. In this case, the precursor would be 1-ethyl-2-propylbenzene.

A generalized workflow for such a transformation is depicted below. It is important to note that this represents a theoretical pathway and has not been specifically documented for this compound.

G cluster_0 Synthesis of this compound A 1-Ethyl-2-propylbenzene B Catalytic Hydrogenation (e.g., H₂, Pd/C) A->B Reactant C This compound B->C Product

Figure 1. A conceptual workflow for the synthesis of this compound via catalytic hydrogenation of the corresponding aromatic precursor.

Discussion on the Lack of Applications

The absence of this compound in the synthetic organic chemistry literature could be attributed to several factors:

  • Lack of Unique Reactivity: As a simple saturated hydrocarbon, it lacks functional groups that would make it a versatile reagent or building block.

  • Availability of Alternatives: For applications where a non-polar, high-boiling solvent might be required, other more readily available and well-characterized solvents are likely preferred.

  • Stereochemical Complexity: The presence of two stereocenters in this compound results in multiple stereoisomers. Synthesizing a specific stereoisomer for applications such as a chiral auxiliary would likely be a non-trivial process, and other more established chiral auxiliaries are widely available.

Conclusion

Based on a thorough review of available chemical literature and databases, there are no established applications of this compound in organic synthesis to report. Consequently, the generation of detailed application notes, experimental protocols, and quantitative data is not possible at this time. The information provided herein is based on general chemical principles and data available for the compound itself, rather than its use in synthetic transformations. Further research would be required to explore any potential, currently undocumented, applications of this molecule.

References

mass spectrometry fragmentation patterns of 1-Ethyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry Fragmentation of 1-Ethyl-2-propylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a saturated cyclic hydrocarbon with the molecular formula C11H22 and a molecular weight of 154.29 g/mol .[1][2][3] Understanding its fragmentation pattern under mass spectrometry is crucial for its identification and characterization in complex mixtures, which is a common requirement in various fields, including petrochemical analysis, environmental screening, and metabolomics. This application note details the characteristic electron ionization (EI) and provides a general protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

In mass spectrometry, alkyl-substituted cycloalkanes exhibit predictable fragmentation behaviors.[4] Generally, the molecular ion peak of unsubstituted cycloalkanes is relatively intense; however, for substituted cycloalkanes, it can be less prominent.[4] The fragmentation of these compounds is typically initiated by the ionization of the molecule, leading to a molecular ion (M+•). Subsequent fragmentation pathways often involve the cleavage of bonds at the points of substitution and within the cycloalkane ring. Common fragmentation patterns for alkyl-substituted cyclohexanes include the loss of the alkyl substituents as radicals and the elimination of small neutral molecules like ethene.[4]

Predicted Fragmentation Pathways

The electron ionization mass spectrum of this compound is expected to be characterized by several key fragmentation pathways:

  • Alpha-Cleavage (α-Cleavage): The most favorable fragmentation for alkyl-substituted cycloalkanes is the cleavage of the bond between the ring and the substituent, leading to the loss of the alkyl group as a radical. For this compound, this can occur in two primary ways:

    • Loss of the ethyl radical (•CH2CH3), resulting in a fragment ion with a mass-to-charge ratio (m/z) of 125.

    • Loss of the propyl radical (•CH2CH2CH3), leading to a fragment ion with an m/z of 111.

  • Ring Opening and Fragmentation: The molecular ion can undergo ring opening to form an acyclic radical cation. This open-chain intermediate can then undergo further fragmentation, such as the loss of ethene (C2H4) through a McLafferty-type rearrangement or other cleavage processes, a common fragmentation for cycloalkanes.[4][5]

  • Secondary Fragmentation: The primary fragment ions can undergo further fragmentation, leading to a series of smaller ions. For example, the ion at m/z 125 could lose an ethene molecule to produce an ion at m/z 97.

Quantitative Data Summary

The following table summarizes the predicted principal fragment ions, their corresponding m/z values, and plausible relative intensities for this compound under typical electron ionization conditions.

m/zProposed Fragment IonProposed StructurePredicted Relative Intensity (%)
154[C11H22]+• (Molecular Ion)This compound radical cation5
125[M - C2H5]+[C9H17]+80
111[M - C3H7]+[C8H15]+100 (Base Peak)
97[C7H13]+60
83[C6H11]+50
69[C5H9]+70
55[C4H7]+90
41[C3H5]+65

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

1. Instrumentation:

  • Gas Chromatograph (GC) system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

3. MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-400

  • Scan Rate: 2 scans/second

4. Sample Preparation:

5. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

  • Identify the molecular ion and the major fragment ions. Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern based on known fragmentation rules for alkyl-substituted cycloalkanes.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary & Other Fragments M This compound (M) m/z = 154 M_ion [M]+• m/z = 154 M->M_ion + e- F1 [M - C2H5]+• m/z = 125 M_ion->F1 - •C2H5 F2 [M - C3H7]+• m/z = 111 M_ion->F2 - •C3H7 F3 [C7H13]+ m/z = 97 F1->F3 - C2H4 F4 [C6H11]+ m/z = 83 F2->F4 - C2H4 F5 [C5H9]+ m/z = 69 F3->F5 - C2H4 F6 [C4H7]+ m/z = 55 F4->F6 - C2H4

Caption: Predicted EI fragmentation of this compound.

Conclusion

The mass spectrum of this compound is characterized by distinct fragmentation patterns dominated by the loss of its ethyl and propyl substituents. The base peak is predicted to be at m/z 111, corresponding to the loss of the propyl radical. Other significant fragments arise from the loss of the ethyl radical and subsequent eliminations of ethene. The provided GC-MS protocol offers a reliable method for the analysis of this compound, enabling its unambiguous identification in various matrices. This information is valuable for researchers in fields requiring detailed molecular characterization.

References

Application Notes and Protocols for the Experimental Determination of the Boiling Point of 1-Ethyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental determination of the boiling point of 1-Ethyl-2-propylcyclohexane, a crucial physical property for its characterization, purification, and safe handling in a laboratory setting. The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Introduction

Data Presentation

A summary of the theoretical and experimental boiling points for this compound is presented below. The theoretical value is based on computational predictions, while the experimental values are to be determined using the protocols outlined in this document.

ParameterValueMethod
Theoretical Boiling Point 192.81 °C (465.96 K)Joback Method[1][2]
Experimental Boiling Point To be determinedThiele Tube Method
Experimental Boiling Point To be determinedSimple Distillation
Experimental Boiling Point To be determinedMicro-Boiling Point (Capillary Method)

Experimental Workflow

The general workflow for the experimental determination of the boiling point of a liquid organic compound is depicted below.

BoilingPointWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion SamplePrep Sample Preparation (this compound) ApparatusSetup Apparatus Setup (Thiele Tube / Distillation) SamplePrep->ApparatusSetup Heating Gradual Heating ApparatusSetup->Heating Observation Observation of Boiling and Temperature Heating->Observation RecordTemp Record Boiling Point Observation->RecordTemp PressureCorrection Barometric Pressure Correction (Optional) RecordTemp->PressureCorrection FinalBP Final Boiling Point Determination PressureCorrection->FinalBP

Caption: Experimental workflow for boiling point determination.

Experimental Protocols

Three common methods for determining the boiling point of a liquid are detailed below. The choice of method often depends on the amount of sample available.

Thiele Tube Method

This method is suitable for small quantities of the sample (less than 0.5 mL) and provides a relatively accurate measurement.[3]

Materials:

  • This compound

  • Thiele tube filled with mineral oil

  • Thermometer (-10 to 250 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (Bunsen burner or microburner)

  • Safety goggles and lab coat

Procedure:

  • Add a few drops of this compound into the small test tube to a depth of about 1-2 cm.

  • Place the capillary tube, with its sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Insert the thermometer and the attached test tube into the Thiele tube, making sure the sample is immersed in the mineral oil. The rubber band should be above the oil level.[3]

  • Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion to ensure even heating.[3]

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube.[3][4] Record this temperature.

Simple Distillation Method

This method is suitable when a larger volume of the sample (at least 5 mL) is available and can also serve as a purification step.[3]

Materials:

  • This compound (at least 5 mL)

  • Distillation flask (e.g., 25 mL or 50 mL round-bottom flask)

  • Condenser

  • Thermometer and adapter

  • Receiving vessel (e.g., graduated cylinder or flask)

  • Boiling chips

  • Heating mantle or sand bath

  • Clamps and stand

  • Water tubing for the condenser

  • Safety goggles and lab coat

Procedure:

  • Place 5-10 mL of this compound and a few boiling chips into the distillation flask.

  • Assemble the simple distillation apparatus, ensuring all joints are secure.

  • Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • Connect the condenser to a water source, with water entering the lower inlet and exiting the upper outlet.

  • Begin heating the distillation flask gently.

  • Observe the temperature as the liquid begins to boil and the vapor rises.

  • The temperature will stabilize as the vapor surrounds the thermometer bulb and condensation begins in the condenser.

  • Record the temperature at which a steady distillation rate is achieved (i.e., when the temperature remains constant). This is the boiling point.[3][5]

  • It is also advisable to record the atmospheric pressure as the boiling point is pressure-dependent.[3]

Micro-Boiling Point (Capillary Method)

This is a variation of the Thiele tube method and is also suitable for very small sample volumes.[4][6]

Materials:

  • This compound (a few drops)

  • Melting point apparatus or Thiele tube with heating oil

  • Small sample tube (e.g., a small test tube or a melting point capillary tube sealed at one end)

  • A short piece of capillary tube sealed at one end

  • Thermometer

  • Safety goggles and lab coat

Procedure:

  • Introduce a small amount of this compound into the sample tube.

  • Place the short, sealed capillary tube (open end down) into the sample tube.

  • Attach the sample tube to a thermometer or place it in the heating block of a melting point apparatus.

  • Heat the sample gently (approximately 2 °C per minute).[6]

  • Observe the capillary tube. Initially, bubbles of trapped air will escape.

  • Continue heating until a steady stream of bubbles emerges from the open end of the inverted capillary tube.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[7] Record this temperature.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform the experiments in a well-ventilated fume hood, as this compound is a volatile organic compound.

  • Handle the heating apparatus with care to avoid burns.

  • Be aware of the flammability of organic compounds and keep them away from open flames, especially during distillation.[4][5]

References

Application Note: Determination of the Enthalpy of Formation of 1-Ethyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states.[1] This value is crucial for a wide range of applications in chemical research and development, including reaction engineering, safety analysis, and computational chemistry. For hydrocarbons such as 1-Ethyl-2-propylcyclohexane, a substituted cycloalkane, the enthalpy of formation provides insight into its molecular stability and energetic content. This application note details the experimental determination of the enthalpy of formation for liquid this compound using oxygen bomb calorimetry.

Principle of the Method

Direct measurement of the enthalpy of formation for complex molecules is often not feasible. Instead, it is typically determined indirectly by measuring the enthalpy of combustion (ΔHc°).[1][2] The substance is completely combusted in a high-pressure oxygen environment within a bomb calorimeter.[2][3] The heat released during this exothermic reaction is absorbed by the surrounding water and the calorimeter components, leading to a measurable temperature increase.[3][4]

By applying Hess's Law, the enthalpy of formation of the compound can be calculated from its experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products, carbon dioxide (CO₂) and liquid water (H₂O).[2] The combustion reaction for this compound (C₁₁H₂₂) is:

C₁₁H₂₂(l) + 16.5 O₂(g) → 11 CO₂(g) + 11 H₂O(l)

The standard enthalpy of formation is then calculated using the following equation:

ΔHf°(C₁₁H₂₂, l) = [11 × ΔHf°(CO₂, g) + 11 × ΔHf°(H₂O, l)] - ΔHc°(C₁₁H₂₂, l)

Experimental Protocol: Oxygen Bomb Calorimetry

This protocol outlines the steps for determining the enthalpy of combustion of liquid this compound.

1. Materials and Equipment

  • This compound (high purity)

  • Benzoic acid (certified standard for calibration)

  • Oxygen, high purity

  • Distilled or deionized water

  • Oxygen bomb calorimeter system (including bomb, bucket, jacket, ignition unit, and temperature sensor)

  • Analytical balance (readable to 0.1 mg)

  • Pellet press

  • Fuse wire (e.g., nickel-chromium)

  • Crucible (platinum or stainless steel)

  • Pipettes and graduated cylinders

2. Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Determining Enthalpy of Formation cluster_prep Preparation cluster_calib Calibration cluster_comb Combustion cluster_analysis Data Analysis prep_sample Prepare Sample (weigh liquid in capsule) prep_bomb Assemble Bomb (add water, place sample, attach fuse wire) prep_sample->prep_bomb prep_cal Prepare Calorimeter (add known volume of water to bucket) prep_bomb->prep_cal place_bomb Place Bomb in Calorimeter prep_cal->place_bomb Start Experiment run_benzoic Combust Benzoic Acid calc_eff_heat_cap Calculate Effective Heat Capacity of the Calorimeter run_benzoic->calc_eff_heat_cap calc_q Calculate Total Heat Released (q) calc_eff_heat_cap->calc_q Use in Calculation pressurize Pressurize with Oxygen place_bomb->pressurize equilibrate Allow Temperature to Equilibrate pressurize->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Change ignite->record_temp record_temp->calc_q calc_delta_hc Calculate Enthalpy of Combustion (ΔHc) calc_q->calc_delta_hc calc_delta_hf Calculate Enthalpy of Formation (ΔHf) calc_delta_hc->calc_delta_hf

Caption: Workflow for determining the enthalpy of formation.

3. Procedure

3.1. Calibration of the Calorimeter

  • Accurately weigh approximately 1 g of benzoic acid into a crucible.

  • Place the crucible in the bomb.

  • Cut a piece of fuse wire (approximately 10 cm) and weigh it.[5]

  • Secure the fuse wire to the electrodes inside the bomb, ensuring it is in contact with the benzoic acid pellet.[5]

  • Add 1 mL of distilled water to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.

  • Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.[6]

  • Place the bomb into the calorimeter bucket containing a precisely measured mass of water.

  • Allow the system to reach thermal equilibrium.

  • Ignite the sample and record the temperature change until a maximum is reached and the temperature begins to fall.

  • After combustion, release the pressure from the bomb and collect and weigh any unburned fuse wire.

  • Calculate the effective heat capacity of the calorimeter (Ccal) using the known enthalpy of combustion of benzoic acid.

3.2. Combustion of this compound

  • Accurately weigh a sample of this compound (approximately 0.5-0.8 g) into a suitable container, such as a gelatin capsule, to prevent evaporation.

  • Follow the same procedure as for the calibration (steps 3.1.2 to 3.1.10) using the encapsulated sample.

  • Repeat the experiment at least three times to ensure reproducibility.[7]

4. Data Analysis and Calculations

  • Calculate the corrected temperature rise (ΔT): Account for heat exchange with the surroundings using appropriate correction methods (e.g., Regnault-Pfaundler).

  • Calculate the total heat released (q_total): qtotal = Ccal × ΔT

  • Correct for the heat of combustion of the fuse wire and any other auxiliary materials (e.g., gelatin capsule).

  • Calculate the constant volume heat of combustion (ΔU_c): ΔUc = - (qtotal - qcorrections) / moles of sample

  • Calculate the standard enthalpy of combustion (ΔH_c°): ΔHc° = ΔUc + ΔngasRT where Δngas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

  • Calculate the standard enthalpy of formation (ΔH_f°): Use the balanced chemical equation and the known standard enthalpies of formation for CO₂(g) (-393.51 kJ/mol) and H₂O(l) (-285.83 kJ/mol).

Data Presentation

CompoundMass (g)ΔT (°C)ΔHc° (kJ/mol)ΔHf° (liquid, kJ/mol)
This compound (Trial 1)TBDTBDTBDTBD
This compound (Trial 2)TBDTBDTBDTBD
This compound (Trial 3)TBDTBDTBDTBD
Average TBD TBD
n-propylcyclohexaneN/AN/A-5876.6 ± 0.9-242.0 ± 1.0

TBD: To be determined experimentally.

Safety Precautions

  • Handle high-pressure oxygen with extreme care.

  • Ensure the bomb is in good condition and properly sealed before pressurizing and igniting.

  • Stand back from the calorimeter during ignition.[6]

  • Follow all safety guidelines provided by the calorimeter manufacturer.

References

Troubleshooting & Optimization

Technical Support Center: Separation of 1-Ethyl-2-propylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in separating 1-Ethyl-2-propylcyclohexane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenges stem from the subtle structural differences between the cis and trans diastereomers and their respective conformational isomers (conformers). These isomers often exhibit very similar physicochemical properties, such as boiling points and polarities, making their separation by conventional chromatographic techniques difficult. Achieving baseline resolution requires careful optimization of chromatographic conditions and selection of appropriate analytical columns.

Q2: Which chromatographic technique is better suited for separating this compound isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Both GC and HPLC can be employed, but the choice depends on the specific requirements of the analysis.

  • Gas Chromatography (GC) is generally preferred for its high resolution of volatile and semi-volatile nonpolar compounds like alkylcyclohexanes. Capillary GC with a suitable stationary phase can effectively separate geometric isomers.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC) , particularly in normal-phase mode, can also separate diastereomers. While less common for nonpolar hydrocarbons, HPLC can be advantageous for preparative scale separations.[4][5]

Q3: How can I confirm the identity of the separated isomers?

A3: Spectroscopic techniques are essential for isomer identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans isomers. The chemical shifts and coupling constants of the protons on the cyclohexane (B81311) ring are sensitive to their axial or equatorial positions, which differ between isomers.[6][7][8][9][10]

  • Mass Spectrometry (MS): When coupled with GC (GC-MS), MS can provide fragmentation patterns. While the mass spectra of the isomers may be very similar, subtle differences in the relative abundance of fragment ions can aid in identification.[11][12][13][14][15]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound isomers.

Gas Chromatography (GC) Troubleshooting
Problem Potential Cause Suggested Solution
Poor Resolution/Peak Co-elution 1. Inappropriate GC column.1. Use a long capillary column (e.g., 50-100 m) with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) to enhance selectivity. For cis/trans isomers, highly polar cyanosiloxane phases can be effective.[1]
2. Suboptimal oven temperature program.2. Start with a low initial oven temperature to improve separation of early-eluting isomers. Use a slow temperature ramp (e.g., 1-2 °C/min) to maximize resolution.
3. Incorrect carrier gas flow rate.3. Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve the best efficiency for your column dimensions.
Peak Tailing 1. Active sites in the injector or column.1. Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, trim the first few centimeters of the column.[16][17][18]
2. Column contamination.2. Bake out the column at its maximum recommended temperature. If contamination is severe, solvent rinsing may be necessary.[17]
3. Sample overload.3. Reduce the injection volume or dilute the sample.
Peak Fronting 1. Column overload.1. Dilute the sample or decrease the injection volume.[19]
2. Incompatible solvent.2. Ensure the sample solvent is compatible with the stationary phase.
Ghost Peaks 1. Contamination in the injection port or carrier gas.1. Replace the septum and clean the inlet liner. Ensure high-purity carrier gas and install traps to remove impurities.[18]
2. Sample carryover.2. Implement a thorough wash sequence for the syringe between injections.
HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Poor Resolution of Diastereomers 1. Inappropriate column or mobile phase.1. For these nonpolar compounds, a normal-phase separation on a silica (B1680970) or cyano-bonded column may provide better selectivity. Experiment with different non-polar solvents (e.g., hexane, heptane) and a small amount of a slightly more polar modifier (e.g., isopropanol, ethyl acetate).[4][5]
2. Suboptimal flow rate.2. Lower the flow rate to increase the interaction time with the stationary phase, which can improve resolution.
3. Temperature fluctuations.3. Use a column oven to maintain a stable temperature, as retention times can be sensitive to temperature changes.
Broad Peaks 1. Extra-column band broadening.1. Minimize the length and diameter of tubing connecting the injector, column, and detector.
2. Column degradation.2. Replace the column if it has been used extensively or subjected to harsh conditions.

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Separation of this compound Isomers

This protocol outlines a general procedure for the separation of cis and trans isomers of this compound using capillary GC with a Flame Ionization Detector (FID).

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless injector and FID.

  • Column: Agilent J&W DB-5ms (5% Phenyl-methylpolysiloxane), 60 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp: 2°C/min to 150°C.

    • Hold at 150°C for 10 minutes.

  • Detector Temperature: 280°C.

  • Makeup Gas (Nitrogen): 25 mL/min.

2. Sample Preparation:

  • Prepare a 100 ppm solution of the this compound isomer mixture in n-hexane.

3. Data Analysis:

  • Identify the peaks corresponding to the cis and trans isomers based on their retention times. The elution order may need to be confirmed with standards or by GC-MS analysis.

Expected Results (Illustrative Data):

IsomerRetention Time (min)Peak Area (%)
cis-1-Ethyl-2-propylcyclohexane38.545.2
trans-1-Ethyl-2-propylcyclohexane39.854.8
Protocol 2: NMR Spectroscopy for Isomer Identification

This protocol provides a general method for acquiring ¹H NMR spectra to differentiate between the cis and trans isomers.

1. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 25°C.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified isomer sample in 0.7 mL of CDCl₃.

3. Data Acquisition and Analysis:

  • Acquire a standard ¹H NMR spectrum.

  • Analyze the chemical shifts and coupling constants of the methine protons (CH-ethyl and CH-propyl). The axial and equatorial protons will have distinct chemical shifts and coupling patterns, allowing for the differentiation of the cis and trans isomers.

Expected Chemical Shift Ranges (Illustrative):

IsomerProtonExpected Chemical Shift (ppm)
cisAxial CH~1.2 - 1.5
Equatorial CH~1.6 - 1.8
transDiaxial CH~1.0 - 1.3
Diequatorial CH~1.7 - 2.0

Visualizations

Separation_Troubleshooting cluster_start Start cluster_gc Gas Chromatography cluster_hplc High-Performance Liquid Chromatography cluster_analysis Analysis start Poor Isomer Separation gc_check Check GC Parameters start->gc_check Using GC hplc_check Check HPLC Parameters start->hplc_check Using HPLC column Select Appropriate Column (e.g., mid-polarity, long length) gc_check->column temp_prog Optimize Temperature Program (low initial temp, slow ramp) column->temp_prog flow_rate Adjust Carrier Gas Flow Rate temp_prog->flow_rate resolution_ok Resolution Achieved flow_rate->resolution_ok np_mode Consider Normal-Phase HPLC hplc_check->np_mode mobile_phase Optimize Mobile Phase (non-polar solvent + modifier) np_mode->mobile_phase mobile_phase->resolution_ok

Caption: Troubleshooting workflow for poor isomer separation.

Peak_Shape_Troubleshooting cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Abnormal Peak Shape (Tailing or Fronting) check_activity Check for Active Sites start->check_activity Tailing check_overload Check for Column Overload start->check_overload Fronting deactivated_liner Use Deactivated Liner check_activity->deactivated_liner trim_column Trim Column Inlet deactivated_liner->trim_column end Acceptable Peak Shape trim_column->end Resolution Improved dilute_sample Dilute Sample check_overload->dilute_sample reduce_injection Reduce Injection Volume dilute_sample->reduce_injection reduce_injection->end Resolution Improved

Caption: Troubleshooting guide for common peak shape issues.

References

Technical Support Center: Analysis of 1-Ethyl-2-propylcyclohexane by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Gas Chromatography (GC) parameters for the analysis of 1-Ethyl-2-propylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for GC analysis?

A1: this compound is a non-polar, saturated cyclic hydrocarbon. Key properties influencing GC method development are its boiling point of approximately 190-197 °C and molecular weight of 154.29 g/mol . Its non-polar nature dictates the choice of a suitable stationary phase.

Q2: Which GC column (stationary phase) is most suitable for analyzing this compound?

A2: For a non-polar compound like this compound, a non-polar or mid-polar stationary phase is recommended to achieve good peak shape and resolution. Commonly used phases include 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or (5%-phenyl)-methylpolysiloxane (e.g., DB-5, HP-5MS).

Q3: My chromatogram shows peak tailing for this compound. What are the possible causes and solutions?

A3: Peak tailing for a non-polar hydrocarbon can be caused by several factors:

  • Active Sites: Unwanted interactions with active sites in the GC system (e.g., inlet liner, column contamination) can cause peak tailing.

  • Column Contamination: Accumulation of non-volatile residues at the column inlet can lead to peak distortion.

  • Improper Column Installation: A poorly cut or installed column can create dead volumes and turbulence.

  • Sub-optimal Temperatures: If the injector or oven temperature is too low, it can lead to condensation and band broadening.

Q4: I am observing poor resolution between this compound and other components in my sample. How can I improve it?

A4: To improve resolution, you can:

  • Optimize the Temperature Program: A slower oven temperature ramp rate can enhance separation between closely eluting compounds.

  • Adjust Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency.

  • Use a Longer or Narrower Bore Column: Increasing column length or decreasing its internal diameter can significantly improve resolution, though it may increase analysis time.

Recommended GC Parameters

Based on the physicochemical properties of this compound and general principles of hydrocarbon analysis, the following starting parameters are recommended.

ParameterRecommended ValueNotes
Column
Stationary Phase100% Dimethylpolysiloxane or (5%-Phenyl)-methylpolysiloxaneA non-polar phase is ideal for this non-polar analyte.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessA standard dimension for good resolution and analysis time.
Temperatures
Inlet Temperature250 °CTo ensure complete and rapid vaporization of the sample.
Initial Oven Temp80 °C (hold for 2 min)A starting temperature below the solvent's boiling point.
Oven Ramp10 °C/min to 200 °C (hold for 5 min)This ramp should be optimized based on the complexity of the sample matrix.
Detector Temp280 °CTo prevent condensation of the analyte in the detector.
Carrier Gas
Gas TypeHelium or HydrogenHydrogen can provide faster analysis times.
Flow Rate1.0 - 1.5 mL/min (constant flow)Optimize for the best balance of speed and resolution.
Injection
Injection ModeSplit (e.g., 50:1 split ratio)To avoid column overloading with concentrated samples.
Injection Volume1 µLAdjust as necessary based on sample concentration.
Detector
Detector TypeFlame Ionization Detector (FID)FID is highly sensitive to hydrocarbons.

Experimental Protocols

Protocol 1: GC System Preparation and Conditioning
  • Column Installation:

    • Carefully cut both ends of the capillary column with a ceramic wafer to ensure a clean, square cut.

    • Install the column in the injector and detector, ensuring the correct insertion depth as specified by the instrument manufacturer.

    • Tighten the fittings to be leak-free but avoid over-tightening, which can crush the column.

  • Leak Check:

    • Pressurize the system with the carrier gas.

    • Use an electronic leak detector to check for leaks at all connections (inlet, detector, and column fittings).

  • Column Conditioning:

    • Set the carrier gas flow to the analytical rate.

    • Set the oven temperature to a low initial temperature (e.g., 40 °C) and purge the column with carrier gas for 15-20 minutes to remove any oxygen.

    • Slowly ramp the oven temperature (e.g., 5 °C/min) to the maximum isothermal temperature recommended for the column, or 20 °C above the final analysis temperature, whichever is lower.

    • Hold at this temperature for 1-2 hours, or until a stable baseline is achieved.

Protocol 2: Sample Analysis
  • Sample Preparation:

    • Dissolve the this compound standard or sample in a volatile, non-polar solvent (e.g., hexane, pentane) to a suitable concentration (e.g., 100 ppm).

    • Transfer an aliquot to a 2 mL autosampler vial and cap securely.

  • Instrument Setup:

    • Load the recommended GC method parameters from the table above.

    • Allow the instrument to equilibrate until the baseline is stable.

  • Injection:

    • Inject 1 µL of the prepared sample onto the GC system.

    • Start the data acquisition.

Troubleshooting Guide

Issue 1: Peak Tailing

G start Peak Tailing Observed check_liner Check Inlet Liner start->check_liner liner_dirty Liner is Dirty or Active check_liner->liner_dirty Yes check_column_install Check Column Installation check_liner->check_column_install No replace_liner Action: Replace Inlet Liner liner_dirty->replace_liner end_good Peak Shape Improved replace_liner->end_good bad_install Improper Cut or Installation check_column_install->bad_install Yes check_contamination Check for Column Contamination check_column_install->check_contamination No reinstall_column Action: Re-cut and Re-install Column bad_install->reinstall_column reinstall_column->end_good contamination_found Contamination at Column Head check_contamination->contamination_found Yes check_temp Check Temperatures (Inlet/Oven) check_contamination->check_temp No trim_column Action: Trim 10-20 cm from Inlet End contamination_found->trim_column trim_column->end_good low_temp Temperatures Too Low check_temp->low_temp Yes increase_temp Action: Increase Temperatures low_temp->increase_temp increase_temp->end_good

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Poor Resolution

G start Poor Resolution optimize_ramp Optimize Oven Temperature Program start->optimize_ramp ramp_too_fast Ramp Rate Too Fast optimize_ramp->ramp_too_fast Yes check_flow Check Carrier Gas Flow Rate optimize_ramp->check_flow No decrease_ramp Action: Decrease Ramp Rate (e.g., to 5 °C/min) ramp_too_fast->decrease_ramp end_good Resolution Improved decrease_ramp->end_good flow_not_optimal Flow Rate Not Optimal check_flow->flow_not_optimal Yes consider_column Consider Column Dimensions check_flow->consider_column No adjust_flow Action: Adjust to Optimal Linear Velocity flow_not_optimal->adjust_flow adjust_flow->end_good need_more_efficiency Higher Efficiency Needed consider_column->need_more_efficiency Yes change_column Action: Use Longer or Narrower ID Column need_more_efficiency->change_column change_column->end_good

Caption: Troubleshooting workflow for poor resolution.

Technical Support Center: Chromatographic Resolution of cis/trans-1-Ethyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of cis and trans isomers of 1-Ethyl-2-propylcyclohexane. This document provides troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to improve peak resolution.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution or co-elution of my cis/trans-1-Ethyl-2-propylcyclohexane peaks?

A1: Poor resolution of these isomers is common due to their similar physicochemical properties. Several factors can contribute to this issue:

  • Inappropriate Stationary Phase: The GC column's stationary phase may not have the right selectivity for these isomers. Non-polar columns separate based on boiling points, which are very close for these isomers. A more polar stationary phase is often required to exploit subtle differences in dipole moment.

  • Suboptimal Temperature Program: The oven temperature program plays a critical role in separation. An isothermal run may not provide sufficient resolution, and a poorly optimized temperature ramp can lead to peak broadening or co-elution.[1][2]

  • Incorrect Carrier Gas Flow Rate: The carrier gas flow rate affects the efficiency of the separation. A flow rate that is too high or too low can decrease resolution.[3]

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks and poor resolution.

Q2: What type of GC column is best suited for separating cis and trans isomers of substituted cyclohexanes?

A2: For the separation of geometric isomers like cis/trans-1-Ethyl-2-propylcyclohexane, a polar stationary phase is generally recommended.[4][5][6] While non-polar columns are excellent for separating compounds by boiling point, the boiling points of these isomers are often too similar for effective separation.[7] A polar column, such as one with a polyethylene (B3416737) glycol (wax) or a cyanopropyl-based stationary phase, can provide the necessary selectivity based on small differences in the isomers' polarity and shape.[5][8]

Q3: How does the oven temperature program affect the separation of these isomers?

A3: The temperature program directly influences the retention and elution of the isomers.[1][2]

  • Initial Temperature: A lower initial oven temperature can improve the resolution of early-eluting peaks.

  • Ramp Rate: A slower temperature ramp rate generally provides better resolution for closely eluting compounds as it allows more time for interaction with the stationary phase.[1] However, this also increases the analysis time.

  • Isothermal Holds: Introducing an isothermal hold at a specific temperature where the isomers show maximum separation can significantly improve resolution.

Q4: Can the choice of carrier gas and its flow rate impact the resolution?

A4: Yes, the carrier gas and its linear velocity are crucial for achieving optimal column efficiency and, consequently, good resolution.

  • Carrier Gas Type: Hydrogen or helium are typically used as carrier gases in GC. Hydrogen often provides better efficiency at higher flow rates, leading to faster analysis times without a significant loss of resolution.

  • Flow Rate: There is an optimal flow rate for any given column and carrier gas that will provide the best resolution. Deviating from this optimal flow rate will decrease column efficiency and peak resolution.[3] It is recommended to determine the optimal flow rate experimentally for your specific method.

Q5: What are some sample preparation considerations for analyzing this compound?

A5: Since this compound is a volatile hydrocarbon, sample preparation is relatively straightforward.

  • Solvent Selection: Use a volatile, high-purity solvent such as hexane, pentane, or dichloromethane.[9][10]

  • Concentration: Ensure the sample concentration is within the linear range of the detector to avoid column overload. A typical starting concentration is around 10-100 µg/mL.[10][11]

  • Cleanliness: Samples should be free of particulate matter. If necessary, filter the sample before injection to prevent contamination of the injector and column.[9][10]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the separation of cis/trans-1-Ethyl-2-propylcyclohexane.

Issue: Poor Peak Resolution or Co-elution

Step 1: Evaluate the Stationary Phase

  • Action: Verify that you are using a column with appropriate polarity. For these isomers, a mid- to high-polarity column (e.g., Wax or cyanopropyl-based) is recommended over a non-polar phase (e.g., DB-1, HP-5).[4][5][6]

  • Rationale: Polar stationary phases provide different selectivity based on the subtle differences in the polarity and geometry of the cis and trans isomers.

Step 2: Optimize the Temperature Program

  • Action:

    • Start with a slow temperature ramp (e.g., 2-5 °C/min).[1]

    • Lower the initial oven temperature to enhance the separation of these relatively volatile compounds.

    • If partial separation is observed, try incorporating an isothermal hold at the temperature where the peaks begin to separate.

  • Rationale: A slower temperature program increases the interaction time of the isomers with the stationary phase, which can enhance separation.

Step 3: Adjust the Carrier Gas Flow Rate

  • Action: Determine the optimal average linear velocity for your carrier gas (typically ~20-30 cm/s for Helium and ~35-45 cm/s for Hydrogen).

  • Rationale: Operating at the optimal flow rate maximizes column efficiency, leading to sharper peaks and better resolution.[3]

Step 4: Check for Column Overload

  • Action: Dilute your sample (e.g., by a factor of 5 or 10) and reinject.

  • Rationale: If peak shape and resolution improve upon dilution, the original sample was likely too concentrated, causing column overload.

Step 5: Inspect the GC System

  • Action:

    • Check for leaks in the system, especially at the injector septum and column fittings.

    • Ensure the injector liner is clean and appropriate for your injection technique.

    • Trim the first few centimeters of the column from the injector end to remove any potential contamination.

  • Rationale: System leaks, a contaminated liner, or a degraded column inlet can all lead to peak broadening and poor resolution.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Poor Resolution of cis/trans Isomers CheckPhase Step 1: Is the Stationary Phase Polar? Start->CheckPhase OptimizeTemp Step 2: Optimize Temperature Program (Lower initial T, slow ramp) CheckPhase->OptimizeTemp Yes ChangeColumn Action: Switch to a Polar Column CheckPhase->ChangeColumn No AdjustFlow Step 3: Optimize Carrier Gas Flow Rate OptimizeTemp->AdjustFlow CheckOverload Step 4: Check for Column Overload (Dilute and reinject) AdjustFlow->CheckOverload SystemCheck Step 5: Inspect GC System (Leaks, liner, column inlet) CheckOverload->SystemCheck ResolutionOK Resolution Improved SystemCheck->ResolutionOK ChangeColumn->OptimizeTemp

Caption: A workflow for troubleshooting poor peak resolution.

Experimental Protocols & Data

Optimized GC Method for cis/trans-1-Ethyl-2-propylcyclohexane Separation

Instrumentation:

  • Gas Chromatograph: Any standard GC system with a Flame Ionization Detector (FID) and electronic pressure control.

  • Column: A polar capillary column is recommended. The table below compares potential column phases.

  • Injector: Split/Splitless injector.

Table 1: Recommended GC Columns and Conditions

ParameterMethod A (High Polarity)Method B (Mid-Polarity)
Stationary Phase Polyethylene Glycol (WAX)50% Phenyl / 50% Dimethylpolysiloxane
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film
Injector Temp. 250 °C250 °C
Injection Mode Split (100:1)Split (100:1)
Injection Volume 1 µL1 µL
Carrier Gas HeliumHelium
Flow Rate 1.2 mL/min (constant flow)1.2 mL/min (constant flow)
Oven Program 50 °C (hold 2 min), then 3 °C/min to 150 °C60 °C (hold 2 min), then 5 °C/min to 180 °C
Detector FIDFID
Detector Temp. 280 °C280 °C
Logical Diagram for Method Selection

This diagram illustrates the decision-making process for selecting and optimizing a separation method.

MethodSelection Start Goal: Separate cis/trans-1-Ethyl-2-propylcyclohexane SelectColumn Select a Polar GC Column (e.g., WAX or 50% Phenyl) Start->SelectColumn InitialProgram Start with a Generic Temperature Program (e.g., 5-10 °C/min ramp) SelectColumn->InitialProgram Evaluate Evaluate Initial Separation InitialProgram->Evaluate Optimize Optimize Parameters Evaluate->Optimize Partial or No Resolution FinalMethod Final Optimized Method Evaluate->FinalMethod Baseline Resolution Achieved SlowRamp Decrease Ramp Rate Optimize->SlowRamp LowerTemp Lower Initial Temperature Optimize->LowerTemp AdjustFlow Optimize Flow Rate Optimize->AdjustFlow SlowRamp->Evaluate LowerTemp->Evaluate AdjustFlow->Evaluate

Caption: Decision tree for GC method development and optimization.

References

dealing with matrix effects in 1-Ethyl-2-propylcyclohexane quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the quantification of 1-Ethyl-2-propylcyclohexane, a cycloalkane often analyzed in complex biological or environmental samples.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: A matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample.[2][3] For this compound, which is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), these effects can manifest in two primary ways:

  • Signal Enhancement: Co-extracted matrix components can have a "protective" effect, preventing the analyte from degrading in the hot GC inlet. This leads to a stronger signal than expected, causing an overestimation of the concentration.[4][5]

  • Signal Suppression: Interfering compounds can co-elute with this compound, impacting its ionization in the mass spectrometer's source, which leads to a weaker signal and an underestimation of the concentration.[2][6]

These effects can compromise the accuracy, precision, and reproducibility of your results.[7]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: The most direct way to quantify matrix effects is by performing a post-extraction spike experiment . This involves comparing the signal response of the analyte in a clean solvent to its response when spiked into a blank matrix extract.[8][9]

The Matrix Effect (ME) percentage is calculated using the following formula:

ME (%) = (B / A) * 100

  • A: Peak area of the analyte in a neat solvent.

  • B: Peak area of the analyte spiked into an extracted blank matrix at the same concentration.

Matrix Effect (ME) ValueInterpretationImplication for Quantification
ME = 100% No matrix effectSolvent-based calibration is acceptable.
ME < 100% Signal SuppressionResults will be underestimated.
ME > 100% Signal EnhancementResults will be overestimated.

Generally, ME values between 85% and 115% may be considered acceptable, but this can depend on the specific requirements of the assay.[10]

Q3: What are the primary strategies to mitigate or eliminate matrix effects?

A3: A systematic approach is best, starting with simpler methods and moving to more complex solutions if necessary. The main strategies are:

  • Optimize Sample Preparation: Improve cleanup procedures to selectively remove interfering compounds. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be tailored to isolate this compound from matrix components.[8][9]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components. This is a simple and effective method, provided the analyte concentration remains well above the instrument's limit of quantification (LOQ).[11][12]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for the matrix effect by ensuring that standards and samples experience the same signal suppression or enhancement.[4][13][14]

  • Isotope Dilution Mass Spectrometry (IDMS): This is considered the gold standard for overcoming matrix effects.[15] It involves adding a known amount of a stable isotope-labeled version of this compound to each sample before extraction. Since the labeled standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for highly accurate correction.[8][16]

Troubleshooting and Experimental Protocols

Guide 1: How to Quantitatively Assess Matrix Effects

This protocol details the post-extraction spike experiment.

Objective: To calculate the percentage of matrix effect for this compound in your specific matrix.

Methodology:

  • Prepare Blank Matrix Extract: Select at least six different lots of your blank matrix (e.g., plasma, soil extract, tissue homogenate) that are certified to be free of this compound. Process these samples using your established extraction protocol.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare a solution of this compound in a pure solvent (e.g., hexane (B92381) or the mobile phase) at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Spike the same concentration of this compound (from Step 2A) into the final extracts of your blank matrix samples (from Step 1).

  • Analysis: Analyze both sets of samples using your validated GC-MS method.

  • Calculation:

    • Calculate the average peak area for Set A (Peak Area (Neat)).

    • Calculate the average peak area for Set B (Peak Area (Matrix)).

    • Use the formula: ME (%) = (Peak Area (Matrix) / Peak Area (Neat)) * 100

Data Interpretation Example:

Sample SetAnalyte ConcentrationAverage Peak AreaMatrix Effect (ME) %
Set A (Neat Solvent)50 ng/mL85,000-
Set B (Matrix Spike)50 ng/mL127,500150%
Conclusion A strong signal enhancement is observed.

Guide 2: Decision Workflow for Addressing Matrix Effects

The following diagram illustrates a logical workflow for identifying and mitigating matrix effects during method development.

MatrixEffectWorkflow start Start: Quantify This compound assess Assess Matrix Effect (ME) (Post-Extraction Spike) start->assess acceptable Is ME within acceptable range (e.g., 85-115%)? assess->acceptable dilute Strategy 1: Dilute Sample Extract acceptable->dilute No solvent_cal Proceed with Solvent-Based Calibration acceptable->solvent_cal Yes check_loq Is Analyte > LOQ after dilution? dilute->check_loq matrix_match Strategy 2: Use Matrix-Matched Calibration check_loq->matrix_match No revalidate Validate Method with Chosen Strategy check_loq->revalidate Yes isotope Strategy 3: Use Stable Isotope-Labeled Internal Standard (IDMS) matrix_match->isotope If blank matrix is unavailable or ME is inconsistent matrix_match->revalidate isotope->revalidate finish End: Accurate Quantification solvent_cal->finish revalidate->finish

Decision workflow for managing matrix effects.

Guide 3: Comparison of Mitigation Strategies

This diagram outlines the common strategies branching from the core problem of matrix effects.

MitigationStrategies cluster_minimize Minimize Effect cluster_compensate Compensate for Effect problem Matrix Effect Detected (Inaccurate Quantification) cleanup Improve Sample Cleanup (e.g., SPE, LLE) problem->cleanup dilution Sample Dilution problem->dilution chromatography Optimize Chromatography (Separate from interferences) problem->chromatography matrix_cal Matrix-Matched Calibration problem->matrix_cal isotope_dilution Isotope Dilution (IDMS) problem->isotope_dilution std_addition Standard Addition Method problem->std_addition

Approaches to minimize or compensate for matrix effects.

References

Technical Support Center: Chiral Chromatography for Enantiomeric Separation of 1-Ethyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful enantiomeric separation of 1-Ethyl-2-propylcyclohexane using chiral chromatography. This guide provides troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol.

Troubleshooting Guide

Encountering issues during chiral separations is a common challenge. This section addresses specific problems you might face and provides actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
No Separation or Poor Resolution (Rs < 1.5) Inappropriate chiral stationary phase (CSP).Screen different types of CSPs. For non-aromatic hydrocarbons, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based columns are often a good starting point.
Suboptimal mobile phase composition.Optimize the mobile phase. In normal phase mode, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane). A lower percentage of the alcohol modifier generally increases retention and can improve resolution.
Flow rate is too high.Decrease the flow rate. Chiral separations are often more sensitive to flow rate than achiral separations, and a lower flow rate can enhance interaction with the CSP, leading to better resolution.[1]
Temperature is not optimal.Experiment with different column temperatures. Temperature can significantly influence chiral recognition.[1]
Peak Tailing or Asymmetry Column overload.Reduce the sample concentration or injection volume.
Active sites on the column.For amine-containing compounds, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial. Since this compound is a neutral hydrocarbon, this is less likely to be the primary issue unless there are active sites on the silica (B1680970) support.
Sample solvent is too strong.Dissolve the sample in the mobile phase or a weaker solvent if possible. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[2]
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection, which may take longer for chiral separations.
Mobile phase composition drift.Prepare fresh mobile phase daily and ensure proper mixing if using a multi-component mobile phase.
Temperature fluctuations.Use a column oven to maintain a constant and consistent temperature.
High Backpressure Blockage in the system.Check for blockages in the guard column, column frit, or tubing. Reverse flushing the column (if permitted by the manufacturer) may help.[2]
Sample precipitation.Ensure the sample is fully dissolved in the mobile phase. If solubility is an issue, consider a different sample solvent that is compatible with the mobile phase.[2]
Mobile phase viscosity.A high percentage of alcohol in the mobile phase can increase viscosity and backpressure.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of this compound?

A1: For non-aromatic, non-polar compounds like this compound, chiral stationary phases that rely on inclusion complexation or steric interactions are generally the most effective. Good starting points for column screening would include:

  • Cyclodextrin-based CSPs: These are known for their ability to separate a wide range of non-polar and moderately polar compounds through the formation of inclusion complexes.[1]

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are broadly applicable and can provide good separation for a variety of chiral compounds, including hydrocarbons.[3]

Q2: What is a typical starting mobile phase for the chiral separation of a hydrocarbon like this compound?

A2: A normal-phase mobile system is typically the most effective for non-polar compounds. A common starting point would be a mixture of a non-polar solvent and a polar modifier, for example:

  • n-Hexane / Isopropanol (99:1, v/v)

  • n-Heptane / Ethanol (98:2, v/v)

The percentage of the polar modifier should be kept low to ensure sufficient retention and interaction with the stationary phase.

Q3: How can I detect this compound, as it lacks a strong chromophore?

A3: Detecting compounds that lack a UV-absorbing chromophore is a common challenge. Here are some suitable detection methods:

  • Refractive Index (RI) Detector: This is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes.

  • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent, evaporates the mobile phase, and then measures the light scattered by the remaining analyte particles.

  • Mass Spectrometry (MS): If your HPLC system is coupled to a mass spectrometer, this can be a highly sensitive and specific method of detection.

Q4: Can I use Gas Chromatography (GC) for this separation?

A4: Yes, chiral Gas Chromatography (GC) is a viable and often preferred method for the separation of volatile, non-polar compounds like this compound. Chiral GC columns, typically coated with derivatized cyclodextrins, can provide excellent resolution for such analytes.[4]

Experimental Protocol

The following is a representative experimental protocol for the enantiomeric separation of this compound. This protocol is based on general principles of chiral chromatography for similar compounds and should be optimized for your specific instrumentation and requirements.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a suitable detector (e.g., RI or ELSD).

  • Chiral Column: A cyclodextrin-based or polysaccharide-based chiral stationary phase column (e.g., a β-cyclodextrin column, 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade n-Hexane and Isopropanol.

  • Sample: A solution of racemic this compound in the mobile phase.

Chromatographic Conditions:

ParameterCondition
Mobile Phase n-Hexane / Isopropanol (99:1, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detector Refractive Index (RI)
Sample Concentration 1 mg/mL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 990 mL of n-Hexane with 10 mL of Isopropanol. Degas the mobile phase using an appropriate method (e.g., sonication or online degasser).

  • System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 60 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Data Acquisition: Inject the prepared sample onto the equilibrated HPLC system and acquire the chromatogram.

  • Analysis: Determine the retention times of the two enantiomers and calculate the resolution (Rs). A resolution of ≥ 1.5 is generally considered a good separation.

Visualizations

Troubleshooting Workflow

start Problem Identified no_separation No Separation or Poor Resolution start->no_separation peak_tailing Peak Tailing start->peak_tailing irreproducible_rt Irreproducible Retention Times start->irreproducible_rt high_pressure High Backpressure start->high_pressure solution1 Screen Different CSPs no_separation->solution1 CSP Mismatch solution2 Optimize Mobile Phase no_separation->solution2 Suboptimal Mobile Phase solution4 Reduce Sample Load peak_tailing->solution4 Overload solution5 Check Sample Solvent peak_tailing->solution5 Solvent Effects irreproducible_rt->solution2 Mobile Phase Drift solution6 Ensure Column Equilibration irreproducible_rt->solution6 Equilibration Issue high_pressure->solution5 Sample Precipitation solution7 Check for System Blockages high_pressure->solution7 Physical Obstruction solution3 Adjust Flow Rate / Temperature no_separaion no_separaion no_separaion->solution3 Non-ideal Conditions

Caption: A workflow diagram for troubleshooting common issues in chiral chromatography.

Experimental Workflow

start Start mobile_phase Prepare Mobile Phase (e.g., n-Hexane/IPA) start->mobile_phase equilibration Equilibrate Chiral Column mobile_phase->equilibration sample_prep Prepare Sample Solution (1 mg/mL in mobile phase) equilibration->sample_prep injection Inject Sample onto HPLC sample_prep->injection data_acq Data Acquisition injection->data_acq analysis Analyze Chromatogram (Retention Times, Resolution) data_acq->analysis end End analysis->end

References

Technical Support Center: Synthesis of 1-Ethyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the synthesis of 1-Ethyl-2-propylcyclohexane, a saturated hydrocarbon of interest to researchers in materials science and drug development. The following information is presented in a question-and-answer format to address common issues encountered during a plausible multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and logical synthetic pathway commences with cyclohexanone (B45756) and proceeds through three key transformations:

  • Alkylation: Introduction of a propyl group at the α-position of cyclohexanone to yield 2-propylcyclohexanone (B1346617).

  • Wittig Olefination: Reaction of 2-propylcyclohexanone with an ethylidene phosphorane to create an exocyclic double bond, forming 1-ethylidene-2-propylcyclohexane.

  • Catalytic Hydrogenation: Reduction of the double bond to afford the final product, this compound.

Q2: What are the primary challenges that can lead to low yield in this synthesis?

Low yields can arise from several factors at each stage of the synthesis. Key challenges include:

  • Alkylation Stage: Over-alkylation leading to di- and poly-propylated products, and lack of regioselectivity.[1]

  • Wittig Reaction Stage: Steric hindrance from the substituted cyclohexanone can impede the reaction with the Wittig reagent.[2]

  • Hydrogenation Stage: Incomplete reduction or potential side reactions, although this step is generally high-yielding.

  • Stereochemical Control: The formation of multiple diastereomers of the final product can complicate purification and reduce the yield of the desired isomer.[3][4]

Q3: How can I purify the final product, this compound?

Due to the formation of diastereomers and potential side products, purification is critical. Fractional distillation is a suitable method for separating the cis- and trans-isomers of this compound, as they will have slightly different boiling points. Column chromatography on silica (B1680970) gel with a non-polar eluent (e.g., hexanes) can also be effective for purification.

Troubleshooting Guides

Problem 1: Low Yield of 2-Propylcyclohexanone in the Alkylation Step

Question: My initial alkylation of cyclohexanone with a propyl halide is resulting in a mixture of unreacted starting material, the desired mono-alkylated product, and significant amounts of di-propylated cyclohexanone. How can I improve the yield of 2-propylcyclohexanone?

Answer: Controlling the alkylation of cyclohexanone is crucial for a successful synthesis. The formation of multiple products is a common issue. Here are key parameters to optimize:

  • Choice of Base: The base used to form the enolate of cyclohexanone determines the regioselectivity and extent of polyalkylation.

    • For kinetic control , which favors the less substituted enolate and can help minimize over-alkylation, a strong, sterically hindered base like Lithium Diisopropylamide (LDA) is recommended.[1]

    • For thermodynamic control , which forms the more substituted enolate, a weaker base like sodium ethoxide or potassium tert-butoxide can be used, often at higher temperatures. However, this can increase the risk of over-alkylation.

  • Reaction Temperature: Low temperatures, typically -78 °C (a dry ice/acetone bath), are essential when using LDA to favor the kinetic enolate and prevent equilibration to the more stable thermodynamic enolate, which can lead to over-alkylation.[1]

  • Order of Addition: Adding the cyclohexanone solution dropwise to the base (inverse addition) can help maintain a low concentration of the ketone, minimizing side reactions.

Table 1: Effect of Base on Cyclohexanone Alkylation

BaseTypical ConditionsPredominant EnolatePotential Issues
LDA-78 °C, THFKineticRequires strictly anhydrous conditions
NaOEtReflux in EtOHThermodynamicIncreased risk of over-alkylation
t-BuOKRoom Temp, t-BuOHThermodynamicIncreased risk of over-alkylation
Problem 2: Poor Conversion in the Wittig Reaction

Question: The reaction of 2-propylcyclohexanone with ethyltriphenylphosphonium bromide is giving a low yield of the desired alkene, with a significant amount of unreacted ketone. What could be the cause?

Answer: The Wittig reaction can be challenging with sterically hindered ketones like 2-propylcyclohexanone.[2] The bulky propyl group can impede the approach of the ylide to the carbonyl carbon. Here are some troubleshooting steps:

  • Ylide Formation: Ensure the complete formation of the ylide. This requires a strong base (like n-butyllithium or sodium hydride) and strictly anhydrous and inert reaction conditions. The phosphonium (B103445) salt must be thoroughly dried before use.

  • Reaction Conditions: For hindered ketones, more forcing conditions may be necessary. This can include:

    • Higher Temperatures: Gently refluxing the reaction mixture may be required to drive the reaction to completion.

    • Longer Reaction Times: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Alternative Reagents: If the standard Wittig reaction fails, consider the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic and less sterically hindered, often leading to better yields with hindered ketones.

Problem 3: Mixture of Diastereomers After Hydrogenation

Question: After hydrogenation of 1-ethylidene-2-propylcyclohexane, I have obtained a mixture of cis- and trans-1-Ethyl-2-propylcyclohexane. How can I control the stereochemical outcome?

Answer: The stereoselectivity of catalytic hydrogenation of a substituted cyclohexene (B86901) derivative depends on the catalyst and reaction conditions. Generally, hydrogenation occurs via syn-addition of hydrogen from the less sterically hindered face of the double bond.

  • Catalyst Choice: The choice of catalyst can influence the diastereomeric ratio. Common catalysts include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Rhodium on alumina (B75360) (Rh/Al₂O₃). For a given substrate, some empirical investigation may be needed to determine the optimal catalyst for the desired diastereomer. In many cases of hydrogenation of substituted arenes, the cis isomer is the major product.[5]

  • Substrate Conformation: The conformation of the starting alkene on the catalyst surface will dictate the direction of hydrogen addition. The molecule will tend to adsorb on the catalyst from its less hindered side.

  • Separation: If a mixture of diastereomers is unavoidable, they can be separated by fractional distillation or column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 2-Propylcyclohexanone (Kinetic Control)
  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Reagents:

    • Diisopropylamine

    • n-Butyllithium (in hexanes)

    • Anhydrous Tetrahydrofuran (THF)

    • Cyclohexanone

    • 1-Bromopropane (B46711)

  • Procedure:

    • To the reaction flask under a nitrogen atmosphere, add anhydrous THF and diisopropylamine.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium via syringe and stir for 30 minutes at -78 °C to form the LDA solution.

    • Add a solution of cyclohexanone in anhydrous THF dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir for 1 hour.

    • Add 1-bromopropane dropwise and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Protocol 2: Wittig Reaction to form 1-Ethylidene-2-propylcyclohexane
  • Apparatus: A flame-dried, two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagents:

    • Ethyltriphenylphosphonium bromide

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • 2-Propylcyclohexanone

  • Procedure:

    • To the reaction flask under a nitrogen atmosphere, add ethyltriphenylphosphonium bromide and anhydrous THF.

    • Carefully add sodium hydride in portions.

    • Heat the mixture to reflux for 1 hour to ensure complete ylide formation. A color change (often to orange or red) indicates ylide formation.

    • Cool the reaction mixture to 0 °C and slowly add a solution of 2-propylcyclohexanone in anhydrous THF.

    • Allow the reaction to warm to room temperature and then heat to reflux until the starting ketone is consumed (monitor by TLC).

    • Cool the reaction to room temperature and carefully quench with water.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Catalytic Hydrogenation to this compound
  • Apparatus: A heavy-walled hydrogenation flask or a standard round-bottom flask with a magnetic stir bar and a balloon filled with hydrogen gas.

  • Reagents:

    • 1-Ethylidene-2-propylcyclohexane

    • Ethanol (B145695) or Ethyl Acetate (solvent)

    • 10% Palladium on Carbon (Pd/C)

  • Procedure:

    • Dissolve 1-ethylidene-2-propylcyclohexane in ethanol in the reaction flask.

    • Carefully add a catalytic amount of 10% Pd/C.

    • Evacuate the flask and backfill with hydrogen gas from the balloon. Repeat this process three times.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature until the reaction is complete (monitor by TLC or GC-MS).

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by fractional distillation.

Visualizations

Synthesis_Workflow Cyclohexanone Cyclohexanone Alkylation Alkylation (LDA, -78 °C) Cyclohexanone->Alkylation PropylHalide Propyl Halide PropylHalide->Alkylation Propylcyclohexanone 2-Propylcyclohexanone Alkylation->Propylcyclohexanone Wittig Wittig Reaction Propylcyclohexanone->Wittig EthylYlide Ethyltriphenyl- phosphonium Ylide EthylYlide->Wittig Alkene 1-Ethylidene-2-propylcyclohexane Wittig->Alkene Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Alkene->Hydrogenation FinalProduct This compound Hydrogenation->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Alkylation LowYield Low Yield of 2-Propylcyclohexanone OverAlkylation Over-alkylation? LowYield->OverAlkylation WrongRegioisomer Wrong Regioisomer? LowYield->WrongRegioisomer Sol_Base Use Strong, Hindered Base (LDA) OverAlkylation->Sol_Base Yes Sol_Temp Lower Temperature (-78 °C) OverAlkylation->Sol_Temp Yes Sol_Addition Use Inverse Addition OverAlkylation->Sol_Addition Yes Sol_Kinetic Favor Kinetic Enolate WrongRegioisomer->Sol_Kinetic Yes Sol_Kinetic->Sol_Base Sol_Kinetic->Sol_Temp

References

Technical Support Center: Optimizing Sample Preparation for VOC Analysis of 1-Ethyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 1-Ethyl-2-propylcyclohexane and other volatile organic compounds (VOCs). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation techniques for VOC analysis?

A1: The three most prevalent techniques for preparing samples for VOC analysis are Static Headspace (SHS), Solid-Phase Microextraction (SPME), and Purge and Trap (P&T). Each method has its advantages and is suited for different sample matrices and analytical objectives.

Q2: How do I choose the best sample preparation method for this compound?

A2: The choice of method depends on factors such as the sample matrix, the required sensitivity, and available equipment.

  • Static Headspace (SHS) is a robust and straightforward technique suitable for routine analysis of liquids and solids. It is less prone to contamination but may have lower sensitivity compared to other methods.

  • Solid-Phase Microextraction (SPME) offers a good balance of sensitivity and ease of use. It is a solvent-free technique that can concentrate analytes from the headspace, leading to lower detection limits than SHS.[1]

  • Purge and Trap (P&T) is the most sensitive technique, capable of achieving very low detection limits.[2] It is ideal for trace-level analysis in aqueous and solid samples but involves more complex instrumentation.[3][4][5][6]

Q3: What is the principle behind each technique?

A3:

  • Static Headspace: The sample is sealed in a vial and heated to allow volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the gas chromatograph (GC).[7]

  • Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace. VOCs adsorb to the fiber, which is then retracted and inserted into the GC injector for thermal desorption.[1]

  • Purge and Trap: An inert gas is bubbled through the sample, stripping the VOCs from the matrix. The gas stream is then passed through a sorbent trap, which concentrates the analytes. The trap is subsequently heated to desorb the VOCs into the GC.[2]

Q4: Can I use these methods for quantitative analysis?

A4: Yes, all three methods can be used for quantitative analysis. However, careful optimization of parameters and the use of appropriate internal standards are crucial for achieving accurate and reproducible results.

Troubleshooting Guide

Problem Possible Causes Solutions
No or Low Analyte Peaks Incomplete extraction from the sample matrix.- Increase equilibration time and/or temperature for Headspace and SPME. - For Purge and Trap, ensure the purge flow and time are adequate.
Leak in the system.- Check all fittings and septa for leaks, especially at the injector and vial caps.
Improper SPME fiber selection or damaged fiber.- Ensure the fiber coating is appropriate for the polarity of this compound. - Inspect the fiber for damage or contamination.
Inefficient desorption from the SPME fiber or P&T trap.- Increase the desorption temperature and/or time. - Check for proper alignment of the SPME fiber or P&T trap in the injector.
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column.- Use a deactivated inlet liner. - Condition the GC column according to the manufacturer's instructions.
Water interference.- For Purge and Trap, ensure the moisture control system is functioning correctly. - For Headspace and SPME, avoid introducing excessive water into the GC.
Column overload.- Dilute the sample or reduce the injection volume/split ratio.
Poor Reproducibility Inconsistent sample volume or headspace volume.- Use an autosampler for precise and consistent sample handling. - Ensure all vials are sealed properly.
Temperature fluctuations.- Verify that the oven, incubator, and transfer line temperatures are stable.
Carryover from previous injections.- Implement a thorough bake-out procedure for the P&T trap and GC column between runs. - Clean the SPME fiber between analyses.
Ghost Peaks Contamination in the carrier gas, sample vials, or septa.- Use high-purity carrier gas and check for leaks in the gas lines. - Use clean vials and high-quality septa.
Bleed from the GC column or septum.- Condition the column. - Use a low-bleed septum.

Data Presentation

The following table summarizes typical performance data for the different sample preparation techniques for VOCs similar to this compound. Please note that actual performance may vary depending on the specific instrumentation, analytical conditions, and sample matrix.

Parameter Static Headspace (SHS) Solid-Phase Microextraction (SPME) Purge and Trap (P&T)
Typical Recovery 10-20%[8]Up to 80%[8]>80%
Limit of Detection (LOD) ~100 ng/L[8]0.01 - 10 µg/L[1][9]Down to pg/L range[8]
Relative Standard Deviation (RSD) <27%[8]<27%[8]<15%

Experimental Protocols

Static Headspace (SHS) Protocol
  • Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial (e.g., 20 mL). For solid samples, a suitable solvent may be added.

  • Internal Standard: Add a known amount of an appropriate internal standard.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

  • Equilibration: Place the vial in the headspace autosampler's incubator. Heat the sample at a specific temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow the VOCs to reach equilibrium between the sample and the headspace.[10]

  • Injection: The autosampler will then inject a specific volume of the headspace gas (e.g., 1 mL) into the GC injector.

Solid-Phase Microextraction (SPME) Protocol
  • Sample Preparation: Place a known amount of the sample into a headspace vial. For aqueous samples, adding salt (e.g., NaCl) can improve the extraction efficiency of nonpolar compounds.

  • Internal Standard: Add a known amount of an appropriate internal standard.

  • Vial Sealing: Seal the vial as described for SHS.

  • Extraction: Place the vial in the SPME autosampler. The SPME fiber is exposed to the headspace for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 60°C) to allow for the adsorption of VOCs.

  • Desorption: The fiber is then withdrawn from the vial and immediately inserted into the hot GC injector (e.g., 250°C), where the trapped analytes are thermally desorbed onto the GC column.

Purge and Trap (P&T) Protocol (based on EPA Method 5030C)
  • Sample Preparation: Place a standard sample volume (e.g., 5 or 25 mL) into the purging vessel.

  • Internal Standard: Add a known amount of an appropriate internal standard.

  • Purging: An inert gas (e.g., helium) is bubbled through the sample at a defined flow rate (e.g., 40 mL/min) for a specific time (e.g., 11 minutes).[3][4][5][6] The VOCs are stripped from the sample and carried to the trap.

  • Trapping: The VOCs are concentrated on an adsorbent trap (e.g., a multi-sorbent trap like Tenax/silica gel/carbon molecular sieve).

  • Desorption: After purging, the trap is rapidly heated (e.g., to 245°C) while being backflushed with GC carrier gas. This thermally desorbs the VOCs from the trap and transfers them to the GC column.

  • Trap Bake: After desorption, the trap is baked at a higher temperature (e.g., 265°C) to remove any residual compounds before the next analysis.

Visualizations

VOC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection SHS Static Headspace Sample->SHS Select Method SPME Solid-Phase Microextraction Sample->SPME Select Method PT Purge and Trap Sample->PT Select Method GC Gas Chromatography SHS->GC SPME->GC PT->GC MS Mass Spectrometry GC->MS Data Data Acquisition & Processing MS->Data Report Reporting Data->Report

Caption: General workflow for VOC analysis from sample preparation to reporting.

Troubleshooting_VOC_Analysis Start Problem Encountered No_Peak No or Low Peak Intensity? Start->No_Peak Bad_Shape Poor Peak Shape? No_Peak->Bad_Shape No Check_Extraction Verify Extraction Parameters: - Time - Temperature - Flow Rate No_Peak->Check_Extraction Yes Not_Reproducible Poor Reproducibility? Bad_Shape->Not_Reproducible No Check_Inlet Check GC Inlet: - Liner Activity - Temperature Bad_Shape->Check_Inlet Yes Check_Autosampler Verify Autosampler Precision: - Volume - Sealing Not_Reproducible->Check_Autosampler Yes End Problem Resolved Not_Reproducible->End No Check_Leaks Check for System Leaks: - Septa - Fittings Check_Extraction->Check_Leaks Check_Desorption Verify Desorption: - Temperature - Time Check_Leaks->Check_Desorption Check_Desorption->End Check_Column Check GC Column: - Bleed - Contamination Check_Inlet->Check_Column Check_Column->End Check_Temps Ensure Temperature Stability: - Oven - Transfer Lines Check_Autosampler->Check_Temps Check_Temps->End

References

identifying and minimizing contaminants in 1-Ethyl-2-propylcyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-2-propylcyclohexane. Our focus is on identifying and minimizing common contaminants that may arise during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and logical two-step synthesis involves:

  • Friedel-Crafts Alkylation: Benzene (B151609) is alkylated with an ethyl and a propyl group to form 1-ethyl-2-propylbenzene. To avoid carbocation rearrangement of the propyl group, a Friedel-Crafts acylation with propanoyl chloride followed by a Clemmensen or Wolff-Kishner reduction is the preferred method to introduce the n-propyl group. The ethyl group can be introduced subsequently via a standard Friedel-Crafts alkylation with an ethyl halide.

  • Catalytic Hydrogenation: The aromatic ring of 1-ethyl-2-propylbenzene is then reduced to a cyclohexane (B81311) ring using a catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under hydrogen pressure.

Q2: What are the primary contaminants I should expect in my final product?

The main contaminants can be categorized by their origin in the synthesis:

  • From Friedel-Crafts Alkylation:

    • Isomers: Positional isomers such as 1-ethyl-3-propylbenzene and 1-ethyl-4-propylbenzene.

    • Polyalkylated Products: Di- and tri-substituted benzenes resulting from over-alkylation of the benzene ring.

    • Rearrangement Products: Isopropyl-substituted benzenes if a direct Friedel-Crafts alkylation with a propyl halide is attempted.

  • From Catalytic Hydrogenation:

    • Incomplete Hydrogenation: Unreacted 1-ethyl-2-propylbenzene.

    • Hydrogenolysis Products: Cleavage of the ethyl or propyl groups from the ring, although this is less common under typical hydrogenation conditions.

Q3: Which analytical techniques are best for identifying and quantifying these contaminants?

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique.[1] It allows for the separation of different components in your product mixture and provides their mass spectra for definitive identification. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities.

Troubleshooting Guides

Problem 1: Low yield of 1-ethyl-2-propylbenzene in the Friedel-Crafts step.
Possible Cause Suggested Solution
Carbocation Rearrangement Avoid direct alkylation with 1-chloropropane. Use a Friedel-Crafts acylation with propanoyl chloride followed by a reduction (e.g., Wolff-Kishner or Clemmensen) to obtain the n-propylbenzene intermediate.[2]
Polyalkylation Use a large excess of benzene relative to the alkylating or acylating agent to favor mono-substitution. Control the reaction temperature; lower temperatures often reduce polyalkylation.
Inactive Catalyst Use fresh, anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid. Ensure all glassware is thoroughly dried to prevent catalyst deactivation by moisture.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to determine the optimal reaction time. If the reaction is sluggish, a modest increase in temperature may be necessary.
Problem 2: Presence of significant amounts of isopropyl-substituted byproducts.

This is a clear indication of carbocation rearrangement during a direct Friedel-Crafts alkylation with a propyl halide.

Logical Workflow for Avoiding Isopropyl Byproducts

G Strategy to Avoid Isopropyl Byproducts Start Start with Benzene Acylation Friedel-Crafts Acylation (Propanoyl Chloride, AlCl3) Start->Acylation Intermediate1 Propiophenone (B1677668) Acylation->Intermediate1 Reduction Wolff-Kishner or Clemmensen Reduction Intermediate2 n-Propylbenzene Reduction->Intermediate2 Alkylation Friedel-Crafts Alkylation (Ethyl Chloride, AlCl3) Final_Aromatic 1-Ethyl-2-propylbenzene (and isomers) Alkylation->Final_Aromatic Intermediate1->Reduction Intermediate2->Alkylation

Caption: Synthetic pathway to minimize carbocation rearrangement.

Problem 3: Incomplete hydrogenation of 1-ethyl-2-propylbenzene.
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium on carbon (Pd/C) or another suitable catalyst. Ensure the catalyst is not exposed to air for extended periods.
Catalyst Poisoning Purify the 1-ethyl-2-propylbenzene intermediate before hydrogenation to remove any sulfur or other catalyst poisons.
Insufficient Hydrogen Pressure Increase the hydrogen pressure. A typical range is 50-500 psi, but this may need to be optimized for your specific setup.
Inadequate Mixing Ensure vigorous stirring to facilitate contact between the substrate, catalyst, and hydrogen gas.
Low Reaction Temperature Gently warming the reaction mixture can increase the rate of hydrogenation, but be cautious of potential side reactions at higher temperatures.

Experimental Workflow for Catalytic Hydrogenation

G Catalytic Hydrogenation Workflow Start Start with Purified 1-Ethyl-2-propylbenzene Reaction_Setup Dissolve in Solvent (e.g., Ethanol) Add Catalyst (e.g., Pd/C) Start->Reaction_Setup Hydrogenation Pressurize with H2 Stir vigorously at RT or with gentle heating Reaction_Setup->Hydrogenation Monitoring Monitor H2 uptake and/or analyze aliquots by GC-MS Hydrogenation->Monitoring Monitoring->Hydrogenation Incomplete Workup Filter to remove catalyst Evaporate solvent Monitoring->Workup Reaction Complete Purification Fractional Distillation if necessary Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Step-by-step process for the hydrogenation step.

Experimental Protocols

Protocol 1: Synthesis of n-Propylbenzene (via Acylation-Reduction)
  • Friedel-Crafts Acylation: To a stirred solution of anhydrous aluminum chloride (1.1 eq) in dry benzene (large excess) at 0-5 °C, slowly add propanoyl chloride (1 eq). After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC.

  • Work-up: Carefully pour the reaction mixture over crushed ice and concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude propiophenone.

  • Wolff-Kishner Reduction: To a solution of crude propiophenone in diethylene glycol, add hydrazine (B178648) hydrate (B1144303) (4 eq) and potassium hydroxide (B78521) (2 eq). Heat the mixture to 120 °C for 2 hours, then increase the temperature to 160 °C and maintain for 4 hours, allowing water and excess hydrazine to distill off.

  • Purification: Cool the reaction mixture, dilute with water, and extract with a non-polar solvent (e.g., hexane). Wash the organic extracts, dry, and purify by fractional distillation to yield n-propylbenzene.

Protocol 2: Catalytic Hydrogenation of 1-Ethyl-2-propylbenzene
  • Reaction Setup: In a high-pressure reactor, dissolve 1-ethyl-2-propylbenzene (1 eq) in a suitable solvent such as ethanol (B145695) or ethyl acetate. Add 5-10 wt% of 10% palladium on carbon.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 100-500 psi. Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.

  • Work-up and Purification: Release the pressure and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation to separate it from any unreacted starting material.[3][4][5][6][7]

Data Presentation

Table 1: Expected Purity and Yields under Optimized Conditions

Step Product Typical Yield Expected Purity (after purification) Key Contaminants to Monitor
Friedel-Crafts Acylation/Reduction n-Propylbenzene70-85%>98%Benzene, Propiophenone
Friedel-Crafts Alkylation 1-Ethyl-2-propylbenzene60-75%>95%Positional Isomers, Polyalkylated Benzenes
Catalytic Hydrogenation This compound>95%>99%1-Ethyl-2-propylbenzene

Note: Yields are highly dependent on specific reaction conditions and scale. The provided values are estimates based on similar transformations.

References

enhancing the stability of 1-Ethyl-2-propylcyclohexane for analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 1-Ethyl-2-propylcyclohexane

Welcome to the technical support center for the analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound for accurate and reproducible analytical results. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of this compound?

A1: this compound is a volatile organic compound (VOC), and its analysis by gas chromatography (GC) can be challenging due to its physical and chemical properties. Key challenges include:

  • Volatility: Its high volatility can lead to sample loss during preparation, storage, and injection.[1][2]

  • Thermal Stability: Although generally stable, thermal degradation can occur at high injector temperatures, leading to inaccurate quantification.

  • Peak Shape Issues: Problems like peak tailing or fronting can occur due to interactions with the GC system or improper method parameters.[3]

  • Matrix Effects: Complex sample matrices can interfere with the analysis, requiring effective sample preparation techniques.[4][5][6]

Q2: How should I store my this compound samples and standards to ensure stability?

A2: Proper storage is crucial to prevent the degradation and volatilization of this compound.

  • Temperature: Store samples and standards in a refrigerator at 2-8°C to minimize evaporation.[2]

  • Containers: Use amber glass vials with PTFE-lined screw caps (B75204) or crimp seals to prevent volatilization and photodegradation.[2]

  • Headspace: Minimize the headspace in the vials to reduce evaporative loss.

  • Solvent: If preparing solutions, use a high-purity, non-reactive solvent.

Q3: What type of GC column is best suited for the analysis of this compound?

A3: For the analysis of non-polar hydrocarbons like this compound, a non-polar stationary phase is recommended.

  • Stationary Phase: A 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) column is a good choice.

  • Dimensions: A standard column of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness generally provides good resolution and efficiency.

Q4: Should I use an internal standard for the quantification of this compound?

A4: Yes, using an internal standard (IS) is highly recommended to improve the precision and accuracy of your quantification.[7][8][9][10] The IS helps to correct for variations in sample injection volume and potential sample loss during preparation.

  • Selection Criteria: Choose an IS that is chemically similar to this compound but is not present in your sample. It should also be well-resolved from other components in the chromatogram.[8][9]

  • Suggested Internal Standards: Suitable internal standards for this analysis could include other saturated hydrocarbons that are not expected in the sample, such as undecane, dodecane, or a deuterated analog of a similar hydrocarbon.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Active Sites in the Inlet or Column Clean or replace the inlet liner. Use a deactivated liner. Trim the first few centimeters of the column.
Column Overloading Dilute the sample or use a split injection with a higher split ratio.
Improper Injection Technique Ensure a fast and consistent injection.
Incompatible Solvent Use a solvent that is compatible with the non-polar stationary phase.
Dead Volume Check column installation and ensure connections are secure.
Issue 2: Irreproducible Results (Poor Precision)
Potential Cause Troubleshooting Step
Sample Volatility Ensure consistent sample handling and storage procedures. Use an autosampler for precise injections.
Leaky Syringe or Septum Inspect and replace the syringe and septum as needed.
Inconsistent Injection Volume Use an autosampler. If injecting manually, use a consistent technique.
No Internal Standard Incorporate a suitable internal standard into your workflow.[7][8][9][10]
Issue 3: Low Analyte Response or No Peak
Potential Cause Troubleshooting Step
Sample Loss During Preparation Minimize sample exposure to air. Work at lower temperatures.[1][11]
Injector Temperature Too High (Degradation) Lower the injector temperature. A starting point of 250°C is often suitable.
Injector Temperature Too Low (Incomplete Vaporization) Increase the injector temperature to ensure complete vaporization.
Detector Issues Check detector settings and ensure it is functioning correctly.
System Leak Perform a leak check of the GC system.

Experimental Protocols

Protocol 1: Sample Preparation for Analysis in a Non-Complex Matrix

This protocol is suitable for samples where this compound is in a relatively clean solvent.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane (B92381) or isooctane) at a concentration of 1000 µg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • Add a suitable internal standard (e.g., dodecane) to each calibration standard and sample at a constant concentration (e.g., 10 µg/mL).

  • Sample Dilution:

    • Dilute the sample with the chosen solvent to bring the concentration of this compound into the calibration range.

    • Add the internal standard to the diluted sample at the same concentration as in the calibration standards.

  • Vialing:

    • Transfer the prepared standards and samples into 2 mL amber glass autosampler vials with PTFE-lined caps.

    • Fill the vials to minimize headspace.

Protocol 2: GC-MS Method Parameters (Illustrative Example)

These are starting parameters and may require optimization for your specific instrument and application.

Parameter Setting
GC System Agilent 7890A or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (Split ratio 50:1) or Splitless
Injection Volume 1 µL
Oven Program Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
MS System Agilent 5975C or equivalent
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Data Presentation

Table 1: Recommended Storage Conditions
Parameter Recommendation Rationale
Temperature 2-8°CMinimizes volatilization
Container Amber glass vial with PTFE-lined capPrevents volatilization and photodegradation
Headspace MinimizedReduces evaporative loss
Table 2: GC-MS Troubleshooting Summary
Issue Primary Suspect Key Actions
Peak TailingActive sitesReplace liner, trim column
Poor ReproducibilitySample volatilityUse IS, check for leaks
Low ResponseAnalyte loss/degradationOptimize injector temp, check for leaks

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample B Add Internal Standard A->B C Dilute to Working Concentration B->C D Transfer to Autosampler Vial C->D E Injection D->E F Separation on GC Column E->F G Detection by MS F->G H Peak Integration G->H I Quantification using IS H->I J Report Results I->J

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic cluster_peakshape Peak Shape Problem cluster_reproducibility Reproducibility Issue cluster_response Response Issue cluster_solution Solution Start Analytical Issue Observed PeakShape Poor Peak Shape? Start->PeakShape Reproducibility Poor Reproducibility? Start->Reproducibility Response Low/No Response? Start->Response CheckLiner Check/Replace Inlet Liner PeakShape->CheckLiner Yes CheckColumn Trim/Replace Column CheckLiner->CheckColumn CheckOverload Dilute Sample CheckColumn->CheckOverload End Problem Resolved CheckOverload->End UseIS Use Internal Standard Reproducibility->UseIS Yes CheckLeaks Check for System Leaks UseIS->CheckLeaks CheckSyringe Check Syringe/Septum CheckLeaks->CheckSyringe CheckSyringe->End OptimizeTemp Optimize Injector Temp. Response->OptimizeTemp Yes CheckPrep Review Sample Prep. OptimizeTemp->CheckPrep CheckDetector Check Detector CheckPrep->CheckDetector CheckDetector->End

Caption: Troubleshooting decision tree for GC analysis of this compound.

References

Technical Support Center: Trace Level Detection of 1-Ethyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the method development and troubleshooting of trace level detection of 1-Ethyl-2-propylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for trace level detection of this compound?

A1: For trace level detection of a volatile organic compound (VOC) like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most suitable and widely used technique. This method offers high sensitivity and selectivity, allowing for accurate identification and quantification at low concentrations.

Q2: What are the recommended sample preparation techniques for analyzing this compound in aqueous matrices?

A2: For aqueous samples, headspace (HS) sampling and solid-phase microextraction (SPME) are highly recommended.[1] Both techniques are solvent-free, relatively simple, and can effectively concentrate volatile analytes from the sample matrix before introduction into the GC-MS system.[2][3]

Q3: Which SPME fiber is best for extracting this compound?

A3: Given the non-polar nature of this compound, a non-polar or bipolar fiber is recommended. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point as it is effective for a broad range of volatile compounds.[4][5] The selection should be optimized based on experimental evaluation.

Q4: What are the key mass spectral ions for identifying this compound?

A4: The mass spectrum of this compound will show a characteristic fragmentation pattern. Key mass-to-charge ratios (m/z) to monitor would include the molecular ion at m/z 154, and major fragment ions at m/z 69 and 55.[6]

Q5: How can I quantify the concentration of this compound in my samples?

A5: Quantification is typically achieved by creating a calibration curve using a series of standards with known concentrations of this compound. An internal standard, a compound with similar chemical properties but not present in the sample, should be used to improve accuracy and precision.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No peak or very low signal for this compound Inefficient extraction from the sample matrix.Optimize headspace or SPME parameters (e.g., increase temperature, time, or use a different SPME fiber).
Low concentration in the sample.Use a larger sample volume or a more sensitive detector.
Leak in the GC-MS system.Check for leaks in the injection port, column connections, and mass spectrometer.
Poor peak shape (e.g., tailing, fronting) Active sites in the GC inlet liner or column.Use a deactivated liner and/or a new GC column.
Column overload.Dilute the sample or reduce the injection volume.[7]
Inappropriate GC temperature program.Optimize the temperature ramp rate.
Poor peak resolution (co-elution with other compounds) Inadequate chromatographic separation.Use a longer GC column or a column with a different stationary phase (e.g., a non-polar or moderately polar column).[7]
Incorrect carrier gas flow rate.Optimize the carrier gas flow rate for the specific column dimensions.
Inconsistent results (poor reproducibility) Variation in sample preparation.Ensure consistent sample volumes, extraction times, and temperatures. Use an autosampler for injections.
Contamination of the syringe or SPME fiber.Clean the syringe or bake out the SPME fiber between injections.
Matrix effects.Perform a matrix-matched calibration or use the standard addition method.

Experimental Protocols

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is suitable for the analysis of this compound in water or other liquid matrices.

1. Sample Preparation:

  • Pipette a precise volume (e.g., 5 mL) of the sample into a headspace vial (e.g., 20 mL).

  • Add a known amount of internal standard.

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

2. Headspace Incubation and Injection:

  • Place the vial in the headspace autosampler.

  • Incubate the sample at a set temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Automatically inject a specific volume (e.g., 1 mL) of the headspace gas into the GC injector.

3. GC-MS Analysis:

  • GC Column: Use a non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Scan mode (e.g., m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring key ions of this compound (m/z 154, 69, 55) and the internal standard.

Method 2: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

This protocol is also suitable for aqueous samples and can offer lower detection limits than headspace analysis.

1. Sample Preparation:

  • Place a precise volume of the sample (e.g., 10 mL) into a suitable vial with a magnetic stir bar.

  • Add a known amount of internal standard.

  • Seal the vial with a PTFE-lined septum.

2. SPME Extraction:

  • Condition the SPME fiber (e.g., DVB/CAR/PDMS) according to the manufacturer's instructions.

  • Place the vial in a heater/stirrer.

  • Insert the SPME fiber into the headspace above the sample (or directly immerse it in the sample) and expose it for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 60°C) with constant stirring.

3. Desorption and GC-MS Analysis:

  • Retract the fiber and immediately insert it into the heated GC injection port (e.g., 250°C) for thermal desorption for a set time (e.g., 2 minutes).

  • The GC-MS conditions can be the same as described in the HS-GC-MS protocol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Vial Seal in Vial Add_IS->Vial Headspace Headspace (HS) Incubation Vial->Headspace HS Method SPME Solid-Phase Microextraction (SPME) Vial->SPME SPME Method GC_MS GC-MS Analysis Headspace->GC_MS SPME->GC_MS Data Data Acquisition and Processing GC_MS->Data Report Quantification and Reporting Data->Report

References

Validation & Comparative

1-Ethyl-2-propylcyclohexane: An Unvalidated Candidate in the Search for Cancer Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

While identified as a metabolite observed in cancer metabolism, 1-Ethyl-2-propylcyclohexane currently lacks the scientific validation required to be considered a viable cancer biomarker. Extensive searches of scientific literature have not yielded any studies that specifically investigate or confirm its efficacy in cancer detection, diagnosis, or prognosis.

This compound is a cycloalkane that has been noted as a human metabolite.[1][2][3] Its observation in the context of cancer metabolism suggests a potential link to the disease, which has led to its consideration as a candidate biomarker. However, the critical steps of biomarker validation, including analytical validation, clinical validation, and demonstration of clinical utility, have not been documented for this specific compound.

The field of cancer biomarker discovery is actively exploring the potential of volatile organic compounds (VOCs) as non-invasive indicators of malignancy. These compounds are present in exhaled breath, and changes in their profiles have been associated with various cancers. While alkanes and cyclohexane (B81311) derivatives are among the classes of compounds being investigated, specific research into this compound's role as a VOC biomarker is absent from published studies.

The Path to Validating a Cancer Biomarker

For any compound to be established as a reliable cancer biomarker, it must undergo a rigorous validation process. This typically involves the following stages:

biomarker_validation_workflow Discovery Biomarker Discovery Analytical Analytical Validation Discovery->Analytical Assay Development Clinical Clinical Validation Analytical->Clinical Performance Verification Utility Clinical Utility Assessment Clinical->Utility Demonstration of Benefit Approval Regulatory Approval Utility->Approval Submission & Review

Figure 1. A simplified workflow illustrating the key stages required for the validation of a new cancer biomarker.

Experimental Protocols in Biomarker Validation:

A crucial component of this process is the development and documentation of detailed experimental protocols. For a VOC biomarker like this compound, this would involve:

  • Sample Collection: Standardized procedures for collecting breath, blood, or tissue samples to ensure consistency and minimize contamination.

  • Analytical Method: Detailed protocols for the analytical technique used to measure the biomarker, such as Gas Chromatography-Mass Spectrometry (GC-MS). This would include specifics on the column, temperature program, and mass spectrometer settings.

  • Data Analysis: A clear description of the statistical methods used to analyze the data and differentiate between cancer and non-cancer samples.

At present, no such protocols are available for the specific validation of this compound as a cancer biomarker.

The Landscape of Volatile Organic Compound Biomarkers

The search for non-invasive cancer screening methods has led to significant interest in the analysis of VOCs in exhaled breath. The rationale is that metabolic changes in cancer cells can lead to the production of specific VOCs that are then released into the bloodstream and exhaled.

Research in this area has identified numerous potential VOC biomarkers for various cancers, including lung, breast, colorectal, and prostate cancer. These are often panels of multiple compounds rather than a single biomarker.

While the concept is promising, the field faces challenges in standardization of sample collection and analysis, as well as the need for large-scale clinical trials to validate the findings.

Conclusion

References

A Comparative Guide to Volatile Organic Compound (VOC) Biomarkers for Lung Cancer Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of non-invasive, accurate, and early detection methods for lung cancer is a paramount goal in oncology research. Analysis of volatile organic compounds (VOCs) in exhaled breath has emerged as a promising frontier, offering a potential "breath biopsy" to identify the disease at its earliest stages.[1][2] Cancer cells exhibit altered metabolic pathways, leading to the production of specific VOCs that diffuse into the bloodstream and are expelled through breath.[1][3] This guide provides a comparative analysis of VOC biomarkers, performance data from key studies, and standardized experimental methodologies.

Commonly Identified VOC Biomarkers for Lung Cancer

A wide array of VOCs have been identified in the breath of lung cancer patients. While no single compound has been universally validated, several classes of compounds are consistently reported across numerous studies. A 2024 meta-analysis identified 37 recurrent compounds, with hexanal (B45976) being the most prevalently detected.[4] The table below summarizes the most frequently cited VOCs and their chemical classes.[1][4]

Table 1: Frequently Reported VOC Biomarker Classes in Lung Cancer Breath Analysis

Chemical ClassExamples of Reported VOCsPotential Biochemical Origin
Aldehydes Hexanal, Heptanal, Octanal, Nonanal, BenzaldehydeLipid peroxidation of polyunsaturated fatty acids in cell membranes, increased oxidative stress.[1][5]
Alkanes Undecane, Dodecane, 2-MethylpentaneProducts of lipid peroxidation and oxidative stress.[6]
Ketones Acetone, 2-Butanone, 2-PentanoneAltered fatty acid metabolism and glucose utilization (ketosis).[1][7]
Alcohols 1-Propanol, 2-Propanol, 2-Ethyl-1-hexanolOxidation of alkanes by Cytochrome P450 enzymes.[5][6]
Benzenoids Benzene, Toluene, Ethylbenzene, StyreneIncreased aromatase activity, though exogenous sources (e.g., smoking) are a major confounder.[1]

Quantitative Performance of VOC Biomarkers

The diagnostic accuracy of VOC analysis can vary significantly based on the specific biomarkers chosen (a single VOC vs. a panel), the analytical technology employed, and the study's design. Gas Chromatography-Mass Spectrometry (GC-MS) is considered the gold standard for its high sensitivity and specificity in identifying a wide range of VOCs.[3][8] However, other technologies like electronic noses (e-noses) and Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) are also utilized.[9][10]

A recent comprehensive meta-analysis pooling data from 25 studies demonstrated high overall diagnostic accuracy for VOC-based screening.[4] Another meta-analysis found no significant performance difference between MS-based techniques and sensor-based (e-nose) methods, suggesting the potential for simpler, cost-effective clinical tools.[9]

Table 2: Comparative Performance Data from Selected Lung Cancer VOC Studies

Study Type / VOC PanelAnalytical MethodSensitivitySpecificityArea Under the Curve (AUC)
Meta-Analysis (25 studies) [4]Various (GC-MS, e-nose, etc.)85% (pooled)86% (pooled)0.93
Meta-Analysis [9]Various (MS and Sensor-based)89% (mean)87% (mean)0.94
30-VOC Panel [11]GC-MS with Weighted Digital Analysis84.5%81.0%0.90
8-VOC Panel (aldehydes, undecane, etc.)[12]TD-GC-MS78%64%0.78 (Validation set)
e-Nose Model [10]Electronic Nose (5 MOS sensors)83.3%86.3%Not Reported
22-VOC Panel (Stage 1 LC) [13]GC-MS100%81.3%Not Reported
SIFT-MS Model [9]SIFT-MS88%96%Not Reported

Experimental Protocols

Standardization of methodologies is a critical challenge in the field of breathomics.[2][13] Inconsistent protocols for sample collection and analysis contribute to variability in reported results.[14] Below is a detailed description of a typical, robust experimental workflow for VOC biomarker analysis using the gold-standard GC-MS technique.

1. Patient and Environmental Preparation:

  • Fasting: Patients are typically required to fast for a specified period (e.g., 8-12 hours) to minimize VOCs from recent food and drink.

  • Environmental Control: Breath collection should occur in a controlled environment with filtered air to minimize background contaminants. A baseline air sample of the room is often collected for comparison.[12]

  • Resting Period: A 10-15 minute resting period allows the patient's breathing to stabilize before sampling.

2. Breath Sample Collection:

  • Collection Device: Inert polymer bags, most commonly Tedlar® bags, are the predominant choice for whole-breath collection.[14] Alternatively, specialized devices like the BIO-VOC™ sampler can be used to selectively collect the last portion of exhaled breath (alveolar breath), which is richer in endogenous compounds.

  • Procedure: The patient typically discards the first portion of their exhalation (dead space air from the upper airways) and collects the subsequent, deeper lung air. Multiple exhalations may be required to fill the collection device.

3. Sample Preconcentration and Analysis (TD-GC-MS):

  • Preconcentration: Due to the low concentration of VOCs in breath (parts per billion to trillion range), a preconcentration step is necessary.[8] A known volume of the breath sample is drawn through a sorbent tube (e.g., containing Tenax®). The VOCs adhere to the sorbent material, while gases like nitrogen and oxygen pass through.

  • Thermal Desorption (TD): The sorbent tube is heated rapidly in the Thermal Desorber. This releases the trapped VOCs as a concentrated plug of gas.

  • Gas Chromatography (GC): The concentrated VOCs are injected into the GC column. The column separates the compounds based on their chemical properties (e.g., boiling point, polarity). Each compound elutes from the column at a characteristic retention time.

  • Mass Spectrometry (MS): As each compound exits the GC column, it enters the MS detector, which ionizes the molecules and separates the fragments based on their mass-to-charge ratio. This creates a unique mass spectrum "fingerprint" for each compound, allowing for positive identification and quantification.

4. Data Processing and Analysis:

  • Chromatogram Analysis: The raw data is processed to identify peaks in the chromatogram, which correspond to individual VOCs.

  • Compound Identification: The mass spectrum of each peak is compared against a spectral library (e.g., NIST) for identification.

  • Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) or Orthogonal Projections to Latent Structures—Discriminant Analysis (OPLS-DA), are used to identify patterns and select the VOCs that best discriminate between lung cancer patients and healthy controls.[12] Machine learning algorithms are also frequently employed to build predictive models.[10][15]

Visualized Methodologies and Concepts

G cluster_prep Phase 1: Pre-Collection cluster_collect Phase 2: Sample Collection cluster_analysis Phase 3: Laboratory Analysis cluster_data Phase 4: Data Interpretation p1 Patient Preparation (Fasting, Rest) p2 Controlled Environment (Filtered Air) c1 Exhalation into Inert Collection Bag (e.g., Tedlar®) p2->c1 c2 Collection of Alveolar Breath Fraction a1 Preconcentration (Sorbent Tube Adsorption) c2->a1 a2 Thermal Desorption (TD) a1->a2 a3 Gas Chromatography (GC) (Compound Separation) a2->a3 a4 Mass Spectrometry (MS) (Compound Identification) a3->a4 d1 Data Processing & Peak Identification a4->d1 d2 Statistical Analysis (e.g., OPLS-DA, Machine Learning) d1->d2 d3 Biomarker Panel Identification & Validation d2->d3

Caption: Standardized workflow for lung cancer VOC biomarker analysis using TD-GC-MS.

G cluster_cell Cellular Level cluster_body Systemic Level cluster_detection Detection C Lung Cancer Cell M Altered Metabolic Pathways (e.g., Oxidative Stress, Lipid Peroxidation) C->M VOCs Production of VOCs (Aldehydes, Alkanes, Ketones) M->VOCs Blood Release into Bloodstream VOCs->Blood Lungs Pulmonary Gas Exchange (Alveoli) Blood->Lungs Breath Exhaled Breath Lungs->Breath Analysis VOC Profile Analysis (GC-MS, e-Nose) Breath->Analysis Result Diagnostic Signature Analysis->Result

Caption: Biological pathway from altered cancer metabolism to VOC detection in breath.

References

A Comparative Guide to the Detection of 1-Ethyl-2-propylcyclohexane: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable detection of 1-Ethyl-2-propylcyclohexane, a variety of analytical techniques are available. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for volatile organic compound (VOC) analysis, with other viable methods including Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), Proton Transfer Reaction-Mass Spectrometry (PTR-MS), and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS). This comparison is supported by available experimental data and detailed methodologies to assist in selecting the most appropriate technique for your specific analytical needs.

Comparison of Analytical Methodologies

The selection of an optimal analytical method for this compound hinges on factors such as sensitivity, selectivity, speed, and the complexity of the sample matrix. While GC-MS offers unparalleled identification capabilities, other methods may provide advantages in terms of cost, throughput, or in-situ analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for both identifying and quantifying volatile and semi-volatile compounds like this compound.[1] The GC column separates the compound from other components in the mixture based on its boiling point and polarity, and the mass spectrometer provides a unique fragmentation pattern, or "fingerprint," allowing for confident identification.[2][3]

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and cost-effective alternative to GC-MS for quantifying hydrocarbons.[2][4] The FID detector is highly sensitive to organic compounds containing carbon-hydrogen bonds.[2] While it does not provide the same level of structural information as a mass spectrometer, its high precision and wide linear range make it an excellent choice for routine quantitative analysis where the identity of the analyte is already known.[5][6]

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be adapted for the analysis of non-volatile or thermally labile compounds. For a non-polar compound like this compound, which lacks a UV chromophore, traditional UV detection is not suitable. However, coupling HPLC with a universal detector like a Charged Aerosol Detector (CAD) can provide a viable analytical solution.[7][8] Normal-phase HPLC, utilizing a polar stationary phase and a non-polar mobile phase, is the preferred mode for separating non-polar analytes.[9][10]

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) are advanced, real-time analytical techniques for the direct detection of VOCs in air or headspace without the need for chromatographic separation.[11][12] These methods offer high sensitivity, with detection limits often in the parts-per-trillion (ppt) range, and provide instantaneous results.[12][13] However, the identification of isomers can be challenging, and fragmentation of the target molecule can occur, requiring careful optimization of instrument parameters.[14][15]

Data Presentation

The following table summarizes the key performance characteristics of the discussed analytical methods for the detection of compounds structurally similar to this compound. It is important to note that specific performance will vary depending on the instrumentation, method parameters, and sample matrix.

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
GC-MS Low ng to pg rangeLow ng to pg range>0.99High selectivity and confident identificationHigher instrument and operational cost
GC-FID Low ng rangeLow ng range>0.99Robust, cost-effective, wide linear rangeNo structural information for identification
HPLC-CAD Low ng range[16]ng range>0.99Suitable for non-volatile compoundsRequires a specific detector for non-chromophoric analytes
PTR-MS pptv range[13]pptv rangeWide dynamic rangeReal-time analysis, high sensitivityPotential for isobaric interferences and fragmentation
SIFT-MS pptv range[12]pptv rangeWide dynamic rangeReal-time analysis, multiple reagent ions for selectivityPotential for isobaric interferences

Experimental Protocols

Detailed experimental protocols are crucial for achieving reliable and reproducible results. The following sections outline generalized methodologies for each technique, which can be adapted for the specific analysis of this compound.

GC-MS and GC-FID Sample Preparation

A common sample preparation procedure for the analysis of hydrocarbons in various matrices involves the following steps:

  • Extraction: For solid or liquid samples, an appropriate solvent extraction is performed. For water samples, liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) is common. For solid matrices, techniques like Soxhlet extraction or pressurized liquid extraction can be used.

  • Cleanup: The extract may be cleaned up to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with a suitable sorbent.

  • Concentration: The cleaned extract is often concentrated to a smaller volume under a gentle stream of nitrogen to enhance sensitivity.

  • Internal Standard Addition: An internal standard is added to the final extract before injection to correct for variations in injection volume and instrument response.

GC-MS and GC-FID Instrumental Parameters

A typical GC method for the analysis of C10-C15 range hydrocarbons would involve:

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Oven Temperature Program: An initial temperature of around 40-60°C, held for a few minutes, followed by a temperature ramp of 10-20°C/min to a final temperature of 250-300°C.[17][18]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Detector (MS): Electron ionization (EI) source at 70 eV. Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

  • Detector (FID): Operated at a high temperature (e.g., 250-300°C) with optimized hydrogen and air flow rates.

HPLC-CAD Method for Non-Polar Compounds

A normal-phase HPLC method for separating non-polar compounds like this compound would typically use:

  • Column: A polar stationary phase column, such as silica (B1680970) or a cyano-bonded phase.

  • Mobile Phase: A non-polar solvent system, such as hexane or a mixture of hexane and a slightly more polar solvent like isopropanol (B130326) or ethyl acetate, used in an isocratic elution.[9][10]

  • Detector (CAD): The eluent is nebulized, and the solvent is evaporated. The resulting analyte particles are charged and detected by an electrometer.[7]

PTR-MS and SIFT-MS Analysis

For direct air or headspace analysis using PTR-MS or SIFT-MS, the sample is introduced directly into the instrument's reaction tube. Key operational parameters to optimize include:

  • Drift Tube Voltage/Pressure (E/N): This parameter is critical in controlling the extent of ion-molecule reactions and can be adjusted to minimize fragmentation of the target analyte.[19][20]

  • Reagent Ions: SIFT-MS offers the advantage of using multiple reagent ions (e.g., H₃O⁺, NO⁺, O₂⁺), which can provide additional selectivity for distinguishing between different compound classes.[12]

Mandatory Visualization

Experimental Workflow for GC-MS/FID Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection Method cluster_data Data Analysis Sample Sample Matrix (e.g., Water, Soil) Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration InternalStd Internal Standard Addition Concentration->InternalStd Injection GC Injection InternalStd->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection MS Mass Spectrometry (Identification & Quantification) Detection->MS GC-MS FID Flame Ionization (Quantification) Detection->FID GC-FID DataProcessing Data Processing (Peak Integration) MS->DataProcessing FID->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification

Caption: Experimental workflow for the analysis of this compound using GC-MS or GC-FID.

Logical Relationship of Analytical Method Selection

Method_Selection cluster_goal Analytical Goal cluster_methods Primary Method Choice cluster_alternatives Alternative/Complementary Method Goal_ID_Quant Identification & Quantification GCMS GC-MS Goal_ID_Quant->GCMS Goal_Quant Routine Quantification GCFID GC-FID Goal_Quant->GCFID Goal_Realtime Real-time Screening PTR_SIFT PTR-MS / SIFT-MS Goal_Realtime->PTR_SIFT GCMS->GCFID For higher throughput quantification after ID HPLC_CAD HPLC-CAD GCMS->HPLC_CAD For non-volatile analogs GCFID->GCMS For confirmation of peak identity

References

Navigating Immunoassay Specificity: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of immunoassay cross-reactivity, using the hypothetical analysis of 1-Ethyl-2-propylcyclohexane as a case study. Due to a lack of specific experimental data for this compound in current literature, this guide will utilize illustrative data to demonstrate the principles and methodologies for assessing cross-reactivity, providing a framework for researchers to evaluate their own immunoassays.

Understanding Cross-Reactivity in Immunoassays

Immunoassays rely on the highly specific interaction between an antibody and its target antigen. However, antibodies may also recognize and bind to other molecules that share similar structural features or epitopes with the intended analyte. This off-target binding is known as cross-reactivity. The extent of cross-reactivity is typically expressed as a percentage, calculated using the following formula:

% Cross-reactivity = (Concentration of Analyte at 50% Inhibition / Concentration of Cross-reactant at 50% Inhibition) x 100

A higher percentage indicates a greater degree of cross-reactivity. Understanding and quantifying cross-reactivity is a crucial step in the validation of any immunoassay.

Hypothetical Performance Comparison of Immunoassays for this compound

The choice of immunoassay platform and the specific antibodies used can significantly impact the degree of cross-reactivity. The following table presents hypothetical data comparing two different monoclonal antibodies (MAb) in a competitive ELISA format for the detection of this compound. The cross-reactivity is assessed against structurally related compounds.

Parameter Competitive ELISA with MAb A Competitive ELISA with MAb B
Analyte This compoundThis compound
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL1.5 ng/mL
Working Range 0.3 - 20 ng/mL1.5 - 50 ng/mL
Cross-Reactivity with 1,2-Diethylcyclohexane 12%5%
Cross-Reactivity with 1-Ethyl-3-propylcyclohexane 2%< 1%
Cross-Reactivity with Propylcyclohexane < 0.5%< 0.1%
Cross-Reactivity with Ethylcyclohexane < 0.5%< 0.1%

Note: This data is illustrative and not based on published experimental results for this compound.

Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA

The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to quantify this compound and assess the cross-reactivity of specific antibodies.

Materials:

  • 96-well microtiter plates coated with a capture antibody specific for the primary antibody.

  • Primary monoclonal antibody (MAb) against this compound.

  • This compound standard solutions.

  • Solutions of potential cross-reactants (e.g., 1,2-Diethylcyclohexane, 1-Ethyl-3-propylcyclohexane).

  • Enzyme-conjugated this compound (tracer).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Preparation of Standards and Samples: Prepare a serial dilution of the this compound standard to create a standard curve. Prepare solutions of the potential cross-reactants at various concentrations.

  • Competitive Binding:

    • Add 50 µL of the standard, sample, or potential cross-reactant solution to the appropriate wells of the microtiter plate.

    • Add 25 µL of the enzyme-conjugated this compound (tracer) to each well.

    • Add 25 µL of the primary monoclonal antibody solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for competitive binding.

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Substrate Incubation: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 30 minutes). A color change will indicate the presence of the enzyme.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.

    • For each potential cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the formula mentioned previously.

Visualizing Immunoassay Principles and Workflows

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of a competitive immunoassay and a typical workflow for assessing cross-reactivity.

competitive_immunoassay cluster_well Microplate Well Surface cluster_solution Sample Solution Antibody Antibody Analyte Analyte (this compound) Analyte->Antibody Binds Tracer Tracer (Enzyme-linked Analyte) Tracer->Antibody Binds CrossReactant Cross-Reactant CrossReactant->Antibody Competes for Binding

Caption: Principle of a competitive immunoassay.

cross_reactivity_workflow A Prepare Analyte Standard Curve C Run Competitive Immunoassay for Standards and Cross-Reactants A->C B Prepare Serial Dilutions of Potential Cross-Reactants B->C D Generate Standard Curve and Determine IC50 for Analyte C->D E Determine IC50 for each Cross-Reactant C->E F Calculate % Cross-Reactivity D->F E->F

Caption: Workflow for assessing immunoassay cross-reactivity.

Conclusion

Navigating the Stream: A Comparative Guide to Urinary Biomarkers for Cancer Detection

Author: BenchChem Technical Support Team. Date: December 2025

The quest for non-invasive, accurate, and cost-effective cancer diagnostics has led researchers to explore the clinical utility of urinary biomarkers. Urine, as a biofluid in direct contact with the urogenital tract and a filtrate of the blood, offers a promising window into the molecular landscape of various malignancies. This guide provides a comparative analysis of urinary biomarkers for the detection of bladder, prostate, and kidney cancer, tailored for researchers, scientists, and drug development professionals. We delve into the performance of established and emerging biomarkers, detail the experimental protocols for their detection, and visualize the underlying biological pathways and workflows.

Bladder Cancer: Moving Beyond the Gold Standard

Cystoscopy and urine cytology have long been the cornerstones of bladder cancer diagnosis and surveillance. However, the invasive nature of cystoscopy and the low sensitivity of cytology for low-grade tumors have spurred the development of urinary biomarker-based assays.[1][2] These tests aim to improve early detection and reduce the frequency of invasive procedures.

Performance of Urinary Biomarkers for Bladder Cancer Detection

A variety of urinary biomarker tests for bladder cancer are commercially available, with several approved by the U.S. Food and Drug Administration (FDA). These assays detect a range of analytes, from proteins to chromosomal abnormalities in exfoliated tumor cells.

Test NameBiomarker TypeSensitivitySpecificityFDA Approved
NMP22 BladderChek® Nuclear Matrix Protein 22 (Protein)~50-70%~70-90%Yes
BTA stat®/BTA TRAK® Bladder Tumor Antigen (Complement Factor H-related protein)~56-83%~68-86%Yes
UroVysion® FISH Aneuploidy of chromosomes 3, 7, 17 and loss of 9p21 locus (DNA)~69-81%~81-96%Yes
ImmunoCyt™/uCyt+™ Mucin-like glycoproteins and Carcinoembryonic Antigen (CEA) on exfoliated cells~58-86%~64-79%Yes
Cxbladder® Five mRNA biomarkers (IGFBP5, HOXA13, MDK, CDK1, CXCR2)~82-97%~85-97%No
Bladder EpiCheck® 15 DNA methylation markers~68-92%~86-88%No

Note: Sensitivity and specificity values are approximate ranges compiled from various studies and can vary depending on the patient population and tumor grade.[1][2][3][4][5]

Key Signaling Pathways in Urothelial Carcinoma

The development of urothelial carcinoma is often driven by mutations in key oncogenes and tumor suppressor genes. Two of the most well-characterized pathways involve mutations in the Fibroblast Growth Factor Receptor 3 (FGFR3) and the Tumor Protein p53 (TP53) genes. These two pathways are often mutually exclusive, with FGFR3 mutations being more common in low-grade, non-invasive tumors, while TP53 mutations are associated with high-grade, invasive disease.[1][2][6][7][8]

G Alternative Genetic Pathways in Urothelial Carcinoma cluster_0 Low-Grade Pathway cluster_1 High-Grade Pathway FGFR3 Mutation FGFR3 Mutation RAS-MAPK Pathway Activation RAS-MAPK Pathway Activation FGFR3 Mutation->RAS-MAPK Pathway Activation Cell Proliferation Cell Proliferation RAS-MAPK Pathway Activation->Cell Proliferation TP53 Mutation TP53 Mutation Loss of Cell Cycle Control Loss of Cell Cycle Control TP53 Mutation->Loss of Cell Cycle Control Genomic Instability Genomic Instability Loss of Cell Cycle Control->Genomic Instability Apoptosis Evasion Apoptosis Evasion Loss of Cell Cycle Control->Apoptosis Evasion Invasion and Metastasis Invasion and Metastasis Genomic Instability->Invasion and Metastasis

Alternative Genetic Pathways in Urothelial Carcinoma
Experimental Protocols

The UroVysion® FISH test detects chromosomal abnormalities characteristic of bladder cancer in exfoliated urothelial cells from urine.[5][9][10]

Specimen Collection and Preparation:

  • A urine specimen of at least 33 mL is collected.[4][11]

  • The urine is mixed with a preservative solution (e.g., PreservCyt®) to preserve the cells.[11]

  • The specimen is centrifuged to pellet the cells, and the supernatant is discarded.

  • The cell pellet is resuspended and washed.

Hybridization and Detection:

  • The cell suspension is applied to a microscope slide and air-dried.

  • The slide is pre-treated to permeabilize the cells and denature the DNA.

  • The UroVysion® probe mix, containing fluorescently labeled DNA probes for chromosomes 3, 7, 17, and the 9p21 locus, is applied to the slide.[5]

  • The slide is incubated to allow the probes to hybridize to their target chromosomal regions.

  • The slide is washed to remove unbound probes.

  • A counterstain (DAPI) is applied to visualize the cell nuclei.

  • The slide is analyzed under a fluorescence microscope to count the number of signals for each probe in individual cells.

G UroVysion® FISH Experimental Workflow Urine Collection Urine Collection Cell Preservation Cell Preservation Urine Collection->Cell Preservation Centrifugation & Washing Centrifugation & Washing Cell Preservation->Centrifugation & Washing Slide Preparation Slide Preparation Centrifugation & Washing->Slide Preparation Denaturation & Hybridization Denaturation & Hybridization Slide Preparation->Denaturation & Hybridization Washing Washing Denaturation & Hybridization->Washing Counterstaining Counterstaining Washing->Counterstaining Fluorescence Microscopy Analysis Fluorescence Microscopy Analysis Counterstaining->Fluorescence Microscopy Analysis

UroVysion® FISH Experimental Workflow

Prostate Cancer: Enhancing Specificity Beyond PSA

Prostate-Specific Antigen (PSA) blood testing has been a mainstay in prostate cancer screening, but its low specificity leads to a high rate of unnecessary biopsies.[12] Urinary biomarkers have emerged as a valuable tool to improve risk stratification for men with elevated PSA levels.

Performance of Urinary Biomarkers for Prostate Cancer Detection

Several urine-based tests for prostate cancer have been developed, with some gaining FDA approval. These tests often measure the levels of specific RNA molecules.

Test NameBiomarker TypeSensitivitySpecificityFDA Approved
Progensa® PCA3 Assay Prostate Cancer Antigen 3 (PCA3) RNA~58-78%~57-79%Yes
Mi-Prostate Score (MiPS) PCA3 and TMPRSS2:ERG fusion RNA, and serum PSA~79-95%~38-68%No
SelectMDx® HOXC6 and DLX1 mRNA~93-95%~34-47%No
ExoDx® Prostate (IntelliScore) EXO106 (ERG, PCA3, and SPDEF) exosomal RNA~92%~78%No

Note: Sensitivity and specificity values are approximate ranges compiled from various studies and can vary depending on the clinical context.[9][11][13][14]

Key Molecular Events in Prostate Cancer

The fusion of the androgen-regulated gene TMPRSS2 to the oncogene ERG is a common and highly specific event in prostate cancer.[3][15] Prostate Cancer Antigen 3 (PCA3) is a non-coding RNA that is highly overexpressed in prostate cancer cells compared to benign prostate tissue.[13] The detection of these RNA molecules in urine can aid in identifying men at higher risk for prostate cancer.

G Logical Flow for Prostate Cancer Biomarker Use Elevated PSA Elevated PSA Urinary Biomarker Test Urinary Biomarker Test Elevated PSA->Urinary Biomarker Test Positive Result Positive Result Urinary Biomarker Test->Positive Result Negative Result Negative Result Urinary Biomarker Test->Negative Result Prostate Biopsy Prostate Biopsy Positive Result->Prostate Biopsy Active Surveillance/Repeat Testing Active Surveillance/Repeat Testing Negative Result->Active Surveillance/Repeat Testing

Logical Flow for Prostate Cancer Biomarker Use
Experimental Protocols

RT-qPCR is a common method for quantifying the levels of specific RNA biomarkers, such as PCA3 and TMPRSS2:ERG, in urine.[16][17][18]

Specimen Collection and RNA Isolation:

  • Urine is collected after a digital rectal exam (DRE) to enrich the sample with prostate cells.

  • The urine is processed to stabilize the RNA and isolate the cellular fraction.

  • Total RNA is extracted from the cell pellet using a commercial kit.

RT-qPCR:

  • The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • The cDNA is then used as a template for quantitative PCR (qPCR) with primers and probes specific for the target RNA biomarkers (e.g., PCA3 and TMPRSS2:ERG) and a reference gene.

  • The qPCR instrument monitors the amplification of the target and reference genes in real-time.

  • The relative expression of the target biomarkers is calculated and compared to a predetermined cutoff to determine a positive or negative result.[19][20]

Kidney Cancer: A Quest for Early Detection

Currently, there are no widely accepted urinary biomarkers for the routine screening or early detection of kidney cancer.[6] Most kidney cancers are detected incidentally during imaging for other medical reasons. However, research into urinary biomarkers for renal cell carcinoma (RCC) is an active area of investigation.

Promising Urinary Biomarkers for Kidney Cancer Detection

Several proteins have shown promise as potential urinary biomarkers for kidney cancer, particularly for the clear cell and papillary subtypes.

Biomarker(s)Biomarker TypeSensitivitySpecificityFDA Approved
Aquaporin-1 (AQP1) and Perilipin-2 (PLIN2) Protein~85-100%~87-100%No

Note: These biomarkers are still investigational and require further validation in large-scale clinical trials. The reported performance is from initial studies.[21][22][23][24]

Biological Rationale for AQP1 and PLIN2 in RCC

Aquaporin-1 (AQP1) is a water channel protein, and Perilipin-2 (PLIN2) is a lipid droplet-associated protein. Both have been found to be overexpressed in clear cell and papillary RCC and are shed into the urine.[22][24][25] Their presence in urine at elevated levels is highly suggestive of these subtypes of kidney cancer.

Experimental Protocols

ELISA is a widely used technique for quantifying the concentration of a specific protein in a sample, such as urine.[12][26][27][28][29]

Urine Sample Preparation:

  • Collect a urine sample without any preservatives.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) to pellet any debris.

  • The supernatant is collected for analysis.

ELISA Procedure:

  • The wells of a microplate are coated with a capture antibody specific for the target protein (e.g., AQP1).

  • The urine sample is added to the wells, and the target protein binds to the capture antibody.

  • The wells are washed to remove unbound components.

  • A detection antibody, also specific for the target protein but labeled with an enzyme, is added.

  • After another washing step, a substrate for the enzyme is added, which results in a color change.

  • The intensity of the color is proportional to the concentration of the target protein in the sample and is measured using a microplate reader.

Conclusion

Urinary biomarkers represent a significant advancement in the non-invasive detection and monitoring of urological cancers. For bladder and prostate cancer, several biomarker-based tests are already integrated into clinical practice, helping to refine diagnostic pathways and reduce the burden of invasive procedures. While the field of urinary biomarkers for kidney cancer is less mature, promising candidates are on the horizon. As our understanding of the molecular drivers of cancer deepens and analytical technologies become more sensitive, the clinical utility of urinary biomarkers is poised to expand, heralding a new era of personalized and less invasive cancer care. Further research and large-scale validation studies are crucial to fully realize the potential of these powerful diagnostic tools.

References

Unraveling the Metabolic Journey of 1-Ethyl-2-propylcyclohexane in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hypothesized metabolic pathways of 1-Ethyl-2-propylcyclohexane, a cycloalkane identified as a metabolite in cancer metabolism. Due to the current absence of direct experimental studies on this specific compound within cancer cells, this document outlines a plausible metabolic fate based on the established principles of xenobiotic metabolism. Furthermore, it presents detailed experimental protocols to facilitate future research and objectively compares its potential metabolic profile with that of a standard chemotherapeutic agent.

Hypothetical Metabolic Pathways of this compound

The metabolism of xenobiotics such as this compound in cancer cells is anticipated to proceed through two main phases: Phase I functionalization and Phase II conjugation.

Phase I Metabolism: The Gateway to Modification

Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups on the substrate, increasing its reactivity and water solubility. For this compound, hydroxylation is the most probable initial metabolic step. This can occur at various positions on the alkyl chains and the cyclohexane (B81311) ring, leading to a variety of hydroxylated isomers.

Phase II Metabolism: Tagging for Elimination

Following Phase I hydroxylation, the newly introduced hydroxyl groups can undergo conjugation reactions in Phase II. The most common of these is glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs). This reaction attaches a glucuronic acid moiety to the hydroxylated metabolite, significantly increasing its water solubility and facilitating its excretion from the cell.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated Metabolites Hydroxylation of Ethyl Chain Hydroxylation of Propyl Chain Hydroxylation of Cyclohexane Ring This compound->Hydroxylated Metabolites CYP450 Enzymes Glucuronide Conjugates Glucuronide Conjugates Hydroxylated Metabolites->Glucuronide Conjugates UGT Enzymes Cellular Efflux Cellular Efflux Glucuronide Conjugates->Cellular Efflux Transporters In Vitro Metabolism Workflow Cancer Cell Culture Cancer Cell Culture Treatment with this compound Treatment with this compound Cancer Cell Culture->Treatment with this compound Metabolite Extraction Metabolite Extraction Treatment with this compound->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Metabolite Identification Metabolite Identification LC-MS Analysis->Metabolite Identification Signaling Pathway Analysis Workflow Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction Western Blotting Western Blotting Protein Extraction->Western Blotting Analysis of Protein Phosphorylation Analysis of Protein Phosphorylation Western Blotting->Analysis of Protein Phosphorylation

A Comparative Guide to the Low-Energy Conformers of 1-Ethyl-2-propylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Conformational Isomerism in Substituted Cyclohexanes

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The spatial arrangement of these substituents significantly influences the molecule's stability. Larger substituents generally prefer the more spacious equatorial position to avoid steric hindrance with other atoms, particularly the axial hydrogens on the same side of the ring (1,3-diaxial interactions).

In disubstituted cyclohexanes like 1-Ethyl-2-propylcyclohexane, the relative orientation of the two substituents gives rise to cis and trans isomers. Each of these isomers can exist as two interconverting chair conformers through a process known as a ring flip. The equilibrium between these conformers is dictated by their relative energies, with the conformer of the lowest energy being the most populated and therefore the most stable.

Comparison of Lowest Energy Conformers

The stability of the different conformers of cis- and trans-1-Ethyl-2-propylcyclohexane is primarily determined by the steric interactions of the ethyl and propyl groups. The propyl group is sterically more demanding than the ethyl group.

trans-1-Ethyl-2-propylcyclohexane

The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).

  • trans-(1e,2e)-1-Ethyl-2-propylcyclohexane: This conformer, with both the ethyl and propyl groups in equatorial positions, is the most stable conformer for the trans isomer. In this arrangement, steric interactions are minimized.

  • trans-(1a,2a)-1-Ethyl-2-propylcyclohexane: The diaxial conformer is significantly less stable due to severe 1,3-diaxial interactions between the axial ethyl and propyl groups and the axial hydrogens.

Therefore, the lowest energy conformer of trans-1-Ethyl-2-propylcyclohexane is the diequatorial form.

cis-1-Ethyl-2-propylcyclohexane

The cis isomer exists as two chair conformers that are in equilibrium. In both conformers, one substituent is in an axial position while the other is in an equatorial position.

  • cis-(1a,2e)-1-Ethyl-2-propylcyclohexane: In this conformer, the ethyl group is axial, and the propyl group is equatorial.

  • cis-(1e,2a)-1-Ethyl-2-propylcyclohexane: In the ring-flipped conformer, the ethyl group is equatorial, and the propyl group is axial.

Since the propyl group is larger than the ethyl group, the conformer with the propyl group in the equatorial position and the ethyl group in the axial position (cis-(1a,2e)) is the more stable and thus the lowest energy conformer for the cis isomer.

Quantitative Energy Analysis (Estimated)

To quantify the energy differences between conformers, A-values are often used. The A-value represents the free energy difference between a conformer with a substituent in the axial position and the conformer with the same substituent in the equatorial position. While precise, experimentally determined A-values for a propyl group can vary, they are generally slightly larger than that of an ethyl group.

Table 1: Estimated Steric Strain Energies of this compound Conformers

IsomerConformerAxial Substituent(s)Equatorial Substituent(s)Estimated Relative Energy (kcal/mol)Stability Ranking
trans (1e,2e)NoneEthyl, Propyl0 (Reference)1 (Most Stable)
(1a,2a)Ethyl, PropylNone> 4.04 (Least Stable)
cis (1a,2e)EthylPropyl~1.82
(1e,2a)PropylEthyl~2.03

Note: The relative energy values are estimations based on typical A-values for ethyl (~1.75 kcal/mol) and n-propyl (~2.0 kcal/mol) groups. The diaxial conformer of the trans isomer will also have an additional gauche interaction between the two alkyl groups, further increasing its energy.

Based on this analysis, the overall order of stability for the lowest energy conformers is:

trans-(1e,2e) > cis-(1a,2e) > cis-(1e,2a) > trans-(1a,2a)

Experimental and Computational Methodologies

The determination of the lowest energy conformers and their relative energies is typically achieved through a combination of experimental techniques and computational modeling.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for conformational analysis in solution.[1]

    • Principle : At low temperatures, the ring flip of cyclohexane derivatives can be slowed down, allowing for the observation of signals from individual conformers. The relative areas of the signals correspond to the populations of the conformers, from which the free energy difference (ΔG°) can be calculated.

    • Methodology :

      • The 1H or 13C NMR spectrum of the this compound isomer is recorded in a suitable solvent at various low temperatures.

      • The signals for the axial and equatorial conformers are identified based on their chemical shifts and coupling constants.

      • The equilibrium constant (Keq) is determined from the integration of the signals corresponding to each conformer.

      • The Gibbs free energy difference is calculated using the equation: ΔG° = -RTln(Keq).

  • Gas-Phase Electron Diffraction (GED) : GED is an experimental method used to determine the structure of molecules in the gas phase.[2]

    • Principle : A beam of electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the bond lengths, bond angles, and torsional angles of the most abundant conformers.

    • Methodology :

      • A gaseous sample of this compound is introduced into a high-vacuum chamber.

      • An electron beam is directed through the gas, and the scattered electrons are detected on a photographic plate or a CCD detector.

      • The resulting diffraction pattern is analyzed to generate a radial distribution curve, which provides information about the distances between all pairs of atoms in the molecule.

      • This data is then used to build a molecular model and determine the geometry of the dominant conformer(s).

Computational Protocols
  • Molecular Mechanics (MM) and Quantum Mechanics (QM) Calculations : These computational methods are used to model the potential energy surface of a molecule and identify its stable conformers.

    • Principle : MM methods use classical physics to calculate the potential energy of a molecule based on its geometry, while QM methods use the principles of quantum mechanics for a more accurate description of the electronic structure and energy.

    • Methodology :

      • A computational model of the this compound isomer is built.

      • A conformational search is performed using a method like Monte Carlo or molecular dynamics to explore the different possible arrangements of the atoms.

      • The geometries of the resulting conformers are optimized to find the local energy minima on the potential energy surface.

      • The relative energies of the optimized conformers are calculated to determine the most stable structures. Common levels of theory for such calculations include Density Functional Theory (DFT) for a balance of accuracy and computational cost.

Logical Relationships of Conformers

The following diagram illustrates the relationship between the cis and trans isomers of this compound and their respective chair conformers.

G trans_ee Diequatorial (1e, 2e) Lowest Energy trans_aa Diaxial (1a, 2a) Highest Energy trans_ee->trans_aa Ring Flip cis_ae Axial-Equatorial (1a, 2e) Lower Energy cis_ea Equatorial-Axial (1e, 2a) Higher Energy cis_ae->cis_ea Ring Flip

Caption: Conformational isomers of this compound.

This guide provides a comprehensive overview of the conformational preferences of this compound isomers based on established chemical principles. For definitive quantitative data, dedicated experimental or high-level computational studies on this specific molecule would be required.

References

Statistical Validation of Biomarker Discovery: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a potential biomarker to a clinically validated tool is paved with rigorous statistical validation. This guide provides an objective comparison of statistical methodologies, supported by experimental data, to aid in the design and interpretation of biomarker discovery studies.

The reliable identification and validation of biomarkers are critical for advancing precision medicine. A robust statistical framework ensures that discovered biomarkers are not mere artifacts of the data but hold true potential for diagnosing disease, predicting patient outcomes, or guiding therapeutic interventions. This guide delves into the essential phases of biomarker validation, compares the performance of traditional statistical models with modern machine learning approaches, and provides detailed experimental protocols.

The Biomarker Validation Workflow: A Phased Approach

The validation of a biomarker is a multi-step process, often categorized into distinct phases, to systematically build evidence for its clinical utility.[1] This phased approach ensures that only the most promising candidates, backed by robust data, proceed to clinical application.

A typical biomarker development pipeline consists of the following steps:

  • Discovery: Initial identification of potential biomarker candidates using high-throughput technologies like genomics, proteomics, or metabolomics.[2] This phase often generates a large number of candidates.

  • Qualification and Verification: Prioritizing the most promising candidates from the discovery phase. This involves analytical validation to ensure the biomarker can be measured accurately and reproducibly.[2]

  • Clinical Validation: Rigorously evaluating the biomarker's ability to diagnose, predict, or monitor a clinical outcome in a relevant patient population.[3] This phase often involves prospective studies and comparison to existing gold standards.

Biomarker Validation Workflow cluster_discovery Discovery Phase cluster_qualification Qualification & Verification Phase cluster_validation Clinical Validation Phase Discovery High-Throughput Screening (Genomics, Proteomics, etc.) Candidate_Identification Initial Candidate Identification Discovery->Candidate_Identification Candidate_Prioritization Candidate Prioritization Candidate_Identification->Candidate_Prioritization Analytical_Validation Analytical Validation (Accuracy, Precision) Clinical_Study Prospective Clinical Study Analytical_Validation->Clinical_Study Candidate_Prioritization->Analytical_Validation Performance_Evaluation Performance Evaluation (Sensitivity, Specificity, AUC) Clinical_Study->Performance_Evaluation Final_Biomarker Final_Biomarker Performance_Evaluation->Final_Biomarker Validated Biomarker

A typical phased workflow for biomarker discovery and validation.

Comparing Statistical Models for Biomarker Validation

The choice of statistical model is paramount in biomarker validation. While traditional models like Cox Proportional Hazards have been the mainstay, machine learning models are increasingly being explored for their potential to capture complex, non-linear relationships in the data.

Case Study 1: Stroke Prediction

A study involving 243,339 participants from the UK Biobank compared the performance of a traditional Cox Proportional Hazards (Coxph) model with several machine learning models for predicting the risk of stroke.[4][5] The inclusion of a genetic liability score for stroke was also evaluated.

Data Presentation: Stroke Prediction Model Performance

ModelWithout Genetic Liability (AUC)With Genetic Liability (AUC)Net Reclassification Improvement (NRI)Integrated Discrimination Improvement (IDI)
Cox Proportional Hazard 69.48%69.54%0.2020.0001
Gradient Boosting Model 68.90%69.12%0.1850.00008
Decision Tree 67.85%68.05%0.1530.00005
Random Forest 68.55%68.78%0.1790.00007

AUC (Area Under the Curve) is a measure of a model's ability to distinguish between two groups (e.g., those who will have a stroke and those who will not). A higher AUC indicates better performance. NRI and IDI are metrics that quantify the improvement in classification and discrimination, respectively, when a new marker (in this case, genetic liability) is added to a model.

Experimental Protocols: Stroke Prediction Study

  • Patient Cohort: 243,339 participants of European ancestry from the UK Biobank.[4]

  • Biomarker Data: Genetic liability for stroke was calculated using data from MEGASTROKE genome-wide association studies (GWAS).[4]

  • Statistical Models:

    • Cox Proportional Hazard (Coxph): A traditional statistical model for survival analysis.

    • Gradient Boosting Model (GBM): A machine learning ensemble method.

    • Decision Tree (DT): A tree-based machine learning model.

    • Random Forest (RF): An ensemble machine learning method using multiple decision trees.

  • Validation: The models were trained on a subset of the data and their performance was assessed on a separate testing set.[4]

Case Study 2: Cancer Survival Prediction

In a study on esophagogastric junction adenocarcinoma, researchers compared the performance of a Cox Proportional Hazard model with four different machine learning models for predicting 3-year and 5-year survival rates.[6]

Data Presentation: Cancer Survival Prediction Model Performance (AUC)

Model3-Year Survival (AUC)5-Year Survival (AUC)
Cox Proportional Hazard 0.8700.915
eXtreme Gradient Boosting (XGBoost) 0.9010.916
Random Forest 0.7910.758
Support Vector Machine 0.8320.905
Multilayer Perceptron 0.7250.737

Experimental Protocols: Cancer Survival Prediction Study

  • Patient Cohort: 203 patients with esophagogastric junction adenocarcinoma.[6]

  • Data Processing: Clinicopathological data were analyzed using the R language package and split into training (75%) and validation (25%) datasets.[6]

  • Statistical Models:

    • Cox Proportional Hazards Regression: The traditional statistical model for survival data.

    • eXtreme Gradient Boosting (XGBoost): A powerful and widely used machine learning algorithm.

    • Random Forest: An ensemble learning method.

    • Support Vector Machine: A supervised learning model for classification.

    • Multilayer Perceptron: A type of artificial neural network.

  • Validation: The predictive performance of each model was evaluated by calculating the Area Under the Curve (AUC) from Receiver Operating Characteristic (ROC) curves on the validation dataset.[6]

Key Statistical Concepts in Biomarker Validation

A solid understanding of key statistical concepts is crucial for interpreting biomarker validation studies.

  • Sensitivity and Specificity: Sensitivity measures the proportion of true positives that are correctly identified, while specificity measures the proportion of true negatives that are correctly identified.[7]

  • Receiver Operating Characteristic (ROC) Curve: A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied.[8]

  • Area Under the Curve (AUC): The AUC of an ROC curve is a single value that summarizes the overall performance of a diagnostic test. An AUC of 1.0 represents a perfect test, while an AUC of 0.5 represents a test with no discriminatory ability.[7]

  • Cross-Validation: A technique for assessing how the results of a statistical analysis will generalize to an independent data set.[9]

  • False Discovery Rate (FDR): The expected proportion of incorrect rejections among all rejections of the null hypothesis. Controlling the FDR is important when testing multiple biomarkers simultaneously.

Statistical_Validation_Concepts cluster_performance Performance Metrics cluster_methods Validation Methods cluster_visualization Visualization Sensitivity Sensitivity (True Positive Rate) AUC Area Under the Curve (AUC) Sensitivity->AUC Specificity Specificity (True Negative Rate) Specificity->AUC CrossValidation Cross-Validation FDR False Discovery Rate (FDR) Control ROC_Curve ROC Curve ROC_Curve->AUC Biomarker_Data Biomarker Data Biomarker_Data->Sensitivity Biomarker_Data->Specificity Biomarker_Data->CrossValidation Biomarker_Data->FDR Biomarker_Data->ROC_Curve

Key statistical concepts in biomarker validation.

Conclusion

The statistical validation of biomarker discovery is a complex but essential process for translating research findings into clinical practice. This guide highlights the importance of a phased validation approach, provides a comparative look at traditional and machine learning models with supporting data, and outlines key statistical concepts. By employing rigorous statistical methods and transparently reporting results, researchers can increase the likelihood of discovering and validating biomarkers that will have a meaningful impact on patient care.

References

Navigating Predictive Biomarker Validation: A Guide to Clinical Trial Designs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a predictive biomarker is a critical step in advancing personalized medicine. The choice of clinical trial design is paramount to this process, directly impacting the quality of evidence, timelines, and resource allocation. This guide provides an objective comparison of key clinical trial designs for predictive biomarker validation, supported by experimental data and detailed methodologies.

The validation of a predictive biomarker aims to establish that it can accurately identify patients who are likely to benefit from a specific treatment.[1] The design of the clinical trial to generate this evidence is a crucial decision, with several established approaches, each with its own set of advantages and disadvantages.[2] The main prospective designs are broadly categorized as enrichment, all-comers, and hybrid designs.[3]

Comparison of Clinical Trial Designs

The selection of an appropriate clinical trial design depends on several factors, including the prevalence of the biomarker in the target population, the strength of the preliminary evidence for the biomarker's predictive value, and the ethical considerations of withholding a potentially effective therapy.[4][5]

FeatureEnrichment DesignAll-Comers DesignHybrid Design
Patient Population Only biomarker-positive patients are enrolled and randomized.[6]All eligible patients, regardless of biomarker status, are enrolled.[4]A combination approach where different strategies are applied to biomarker-positive and biomarker-negative groups.[3]
Primary Objective To confirm the efficacy of the targeted therapy in the biomarker-positive subgroup.To evaluate the efficacy of the therapy in the overall population and/or in biomarker-defined subgroups.[2]To accommodate situations where it may be unethical to randomize biomarker-positive patients to a control arm.[3]
Sample Size Generally smaller, as it focuses on a targeted population expected to have a larger treatment effect.[7]Requires a larger sample size to achieve statistical power in both the overall population and subgroups.[4]Varies depending on the specific design and the prevalence of the biomarker.
Statistical Power Higher power to detect a treatment effect in the biomarker-positive group.Power can be diluted in the overall population if the treatment is only effective in a small subgroup.[4]Designed to optimize power based on pre-existing evidence for the biomarker.
Advantages - Efficient for rare biomarkers.[4] - Maximizes the chance of demonstrating a treatment effect.[7] - Reduced cost and shorter timelines.[8]- Provides information on treatment effect in both biomarker-positive and negative patients.[2] - Avoids pre-screening failures.- Ethically justifiable when there is strong evidence of benefit in the biomarker-positive group.[3] - Can be more efficient than an all-comers design in certain scenarios.
Disadvantages - No information on treatment effect in biomarker-negative patients.[7] - Potential for "enrichment bias." - Requires a reliable and validated assay for patient selection.[5]- Larger, more expensive, and longer duration.[4] - Risk of a false-negative result for the overall population if the biomarker-positive subgroup is small.- Can be complex to design and implement. - May not be suitable if the predictive value of the biomarker is uncertain.

Performance Metrics in Biomarker Validation

The performance of a predictive biomarker is assessed using several key metrics. These metrics help to quantify the accuracy of the biomarker in identifying patients who will respond to a particular therapy.

MetricFormulaDescription
Sensitivity True Positives / (True Positives + False Negatives)[9]The ability of the biomarker to correctly identify patients who will respond to the treatment (true positives).[9]
Specificity True Negatives / (True Negatives + False Positives)[9]The ability of the biomarker to correctly identify patients who will not respond to the treatment (true negatives).[9]
Positive Predictive Value (PPV) True Positives / (True Positives + False Positives)[9]The probability that a patient with a positive biomarker test will actually respond to the treatment.[1]
Negative Predictive Value (NPV) True Negatives / (True Negatives + False Negatives)[9]The probability that a patient with a negative biomarker test will not respond to the treatment.[1]

Experimental Protocols

The following sections outline the generalized methodologies for the key clinical trial designs.

Enrichment Design Protocol
  • Patient Screening: A large pool of patients with the target disease is screened for the presence of the predictive biomarker using a validated assay.[6]

  • Eligibility Criteria: Only patients who test positive for the biomarker are considered for enrollment in the trial.

  • Randomization: Eligible biomarker-positive patients are randomly assigned to either the experimental treatment arm or the control (standard of care) arm.

  • Treatment and Follow-up: Patients receive the assigned treatment and are followed for the primary endpoint (e.g., progression-free survival, overall survival).

  • Statistical Analysis: The primary analysis compares the outcomes between the treatment and control arms only in the biomarker-positive population.

All-Comers Design Protocol
  • Patient Enrollment: All eligible patients with the target disease, irrespective of their biomarker status, are enrolled in the trial.[4]

  • Biomarker Assessment: A biopsy or other relevant sample is collected from all patients at baseline to determine their biomarker status. This analysis can be performed in real-time or retrospectively.

  • Randomization: Enrolled patients are randomly assigned to the experimental treatment arm or the control arm. Stratification by biomarker status at the time of randomization is often employed to ensure balance between the arms.[6]

  • Treatment and Follow-up: Patients receive the assigned treatment and are followed for the primary endpoint.

  • Statistical Analysis: The primary analysis may focus on the overall population. Pre-specified secondary analyses are conducted to compare treatment effects in the biomarker-positive and biomarker-negative subgroups.[4] A formal test for interaction between the treatment and the biomarker is often included in the statistical plan.

Hybrid Design Protocol

The protocol for a hybrid design can vary significantly depending on the specific approach. One common example is the "marker-based strategy design":

  • Patient Enrollment and Biomarker Assessment: All eligible patients are enrolled and their biomarker status is determined.

  • Differential Randomization/Assignment:

    • Biomarker-Positive Patients: May be directly assigned to the experimental therapy if prior evidence strongly suggests benefit, or they may be randomized between the experimental therapy and a different standard of care than the biomarker-negative group.[3]

    • Biomarker-Negative Patients: Are typically randomized between the standard of care and the experimental therapy (if there is a rationale to believe they might still benefit) or another investigational agent.

  • Treatment and Follow-up: All patients are treated and followed according to their assigned arm.

  • Statistical Analysis: Analyses are conducted within each biomarker-defined subgroup according to their respective randomization schemes. The overall trial aims to validate the utility of the biomarker-based treatment strategy.

Visualizing Clinical Trial Workflows

The following diagrams illustrate the logical flow of each clinical trial design.

Enrichment_Design cluster_screening Screening Phase cluster_trial Trial Phase Patient Population Patient Population Biomarker Screening Biomarker Assay Patient Population->Biomarker Screening Biomarker Positive Biomarker Positive Biomarker Screening->Biomarker Positive Positive Biomarker Negative Biomarker Negative Biomarker Screening->Biomarker Negative Negative Randomization Randomization Biomarker Positive->Randomization Treatment A Treatment A Randomization->Treatment A Treatment B (Control) Treatment B (Control) Randomization->Treatment B (Control) Screen Failure Screen Failure Biomarker Negative->Screen Failure

Enrichment Design Workflow

All_Comers_Design cluster_enrollment Enrollment & Randomization cluster_analysis Analysis Phase Patient Population Patient Population Randomization Randomization Patient Population->Randomization Treatment A Treatment A Randomization->Treatment A Treatment B (Control) Treatment B (Control) Randomization->Treatment B (Control) Biomarker Assessment Biomarker Status Treatment A->Biomarker Assessment Treatment B (Control)->Biomarker Assessment Biomarker Positive Biomarker Positive Biomarker Assessment->Biomarker Positive Positive Biomarker Negative Biomarker Negative Biomarker Assessment->Biomarker Negative Negative

All-Comers Design Workflow

Hybrid_Design cluster_screening Screening & Stratification cluster_trial Trial Phase Patient Population Patient Population Biomarker Screening Biomarker Assay Patient Population->Biomarker Screening Biomarker Positive Biomarker Positive Biomarker Screening->Biomarker Positive Positive Biomarker Negative Biomarker Negative Biomarker Screening->Biomarker Negative Negative Assignment/Randomization_Pos Assignment or Randomization Biomarker Positive->Assignment/Randomization_Pos Randomization_Neg Randomization_Neg Biomarker Negative->Randomization_Neg Treatment A Treatment A (Targeted) Assignment/Randomization_Pos->Treatment A Treatment C (Control) Control Assignment/Randomization_Pos->Treatment C (Control) Treatment B Treatment B Randomization_Neg->Treatment B Treatment D (Control) Control Randomization_Neg->Treatment D (Control)

Hybrid Design Workflow

References

A Researcher's Guide to Analytical Validation of Biomarker Assays: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable measurement of biomarkers is paramount. The analytical validation of a biomarker assay is a critical process that establishes its performance characteristics, ensuring that the data generated is fit for its intended purpose. This guide provides an objective comparison of two commonly employed analytical platforms for biomarker quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

At a Glance: Key Performance Characteristics

The choice between ELISA and LC-MS/MS often involves a trade-off between throughput, specificity, and the nature of the biomarker. While immunoassays are generally more high-throughput and cost-effective for large sample numbers, LC-MS/MS is considered the gold standard for its superior specificity and accuracy, particularly for small molecules.[1] The following tables summarize the key performance characteristics of each platform for different classes of biomarkers.

Steroid Hormone Analysis: A Comparative Overview

The quantification of steroid hormones presents a significant challenge for immunoassays due to the high degree of structural similarity among different steroids, which can lead to cross-reactivity.[2] LC-MS/MS, with its ability to separate analytes based on their mass-to-charge ratio, offers a more specific and accurate alternative.[1][2]

Performance MetricELISALC-MS/MS
Specificity Susceptible to cross-reactivity with structurally similar steroids, potentially leading to overestimated concentrations.[2]High specificity due to chromatographic separation and mass-based detection, allowing for the distinction between isomers.[2]
Accuracy Can exhibit significant bias compared to LC-MS/MS. For example, some immunoassays for testosterone (B1683101) and progesterone (B1679170) show poor accuracy at lower concentrations.[1]Considered the reference method for accuracy in steroid hormone quantification.[1]
Precision (CV%) Inter-assay CVs can be higher, with some direct immunoassays for estradiol (B170435) showing CVs up to 81.4%.[3]Generally demonstrates excellent precision, with inter-day imprecision typically better than 15%.[4]
Lower Limit of Quantification (LLOQ) May have limitations in detecting very low concentrations, which is critical in certain patient populations.Offers high sensitivity with LLOQs in the range of 0.01-32 ng/mL for a panel of steroids.[5]
Throughput High-throughput, suitable for large sample batches.Lower throughput due to the time required for chromatographic separation.
Cost per Sample Generally lower.Higher due to instrumentation and reagent costs.

A study comparing a standardized LC-MS/MS assay with seven different immunoassays for steroid hormones revealed significant inaccuracies in the immunoassays for progesterone, androstenedione (B190577), and 17OHP.[5] For instance, insufficient overall comparability was found for androstenedione and 17P, with a mean bias of over +65% for the immunoassays.[4]

Cytokine Analysis: A Comparative Overview

Cytokines are a diverse group of small proteins that play a crucial role in cell signaling. Their accurate measurement is essential in immunology and inflammation research. Both ELISA and multiplex immunoassays (a variation of ELISA) are widely used for cytokine analysis, alongside the increasingly popular LC-MS/MS methods.

Performance MetricELISA / Multiplex ImmunoassayLC-MS/MS
Specificity Generally good, but can be affected by the quality of antibodies and potential cross-reactivity.High specificity, capable of distinguishing between different proteoforms of a cytokine.[6]
Sensitivity Can achieve high sensitivity, with detection limits in the pg/mL range.[7]Sensitivity is continuously improving and can be enhanced with immunoaffinity enrichment techniques.[8]
Accuracy Can be influenced by matrix effects and antibody performance. A comparative analysis of serum cytokine concentrations showed significant variability between ELISA and a multiplex technique.[9]High accuracy, especially when using stable isotope-labeled internal standards.
Multiplexing Multiplex immunoassays allow for the simultaneous measurement of multiple cytokines in a single sample.[9]Excellent multiplexing capabilities, allowing for the analysis of a large number of analytes in a single run.
Throughput High-throughput, especially with automated platforms.Lower throughput compared to immunoassays.
Cost per Sample Generally lower, particularly for single-plex ELISA.Higher initial investment and operational costs.

A study comparing serum cytokine concentrations measured by ELISA and a multiplex technique found that the results were not comparable. For example, for IL-1β, the coefficient of variation between the techniques was 119.9%, with ELISA showing a mean concentration of 36.8 ± 32.4 pg/mL and the multiplex assay showing 1.1 ± 1.2 pg/mL.[9] For TNF-α, all ELISA samples were below the detection limit, while the multiplex assay detected a mean of 8.8 ± 3.2 pg/mL.[9]

Experimental Protocols

Detailed and validated experimental protocols are crucial for generating reliable and reproducible data. Below are representative protocols for a sandwich ELISA and a general workflow for LC-MS/MS for both protein and small molecule biomarkers.

Sandwich ELISA Protocol for Protein Biomarker Quantification

This protocol outlines the key steps for a typical sandwich ELISA.

  • Plate Coating:

    • Dilute the capture antibody to its working concentration (typically 1-10 µg/mL) in a suitable coating buffer (e.g., PBS or carbonate-bicarbonate buffer).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 300 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the standard protein in blocking buffer.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the biotinylated detection antibody to its working concentration in blocking buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of streptavidin-HRP (or other appropriate enzyme conjugate) diluted in blocking buffer to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader.

LC-MS/MS Workflow for Biomarker Quantification

The LC-MS/MS workflow can be adapted for both protein and small molecule biomarkers.

  • Sample Preparation:

    • Proteins are extracted from the biological matrix (e.g., plasma, tissue).

    • An internal standard (typically a stable isotope-labeled version of the target protein or a signature peptide) is added.

    • Proteins are denatured, reduced, and alkylated.

  • Protein Digestion:

    • The proteins are digested into smaller peptides using a specific protease, most commonly trypsin.

  • Peptide Cleanup:

    • The resulting peptide mixture is purified to remove salts and other interfering substances using solid-phase extraction (SPE).

  • LC Separation:

    • The cleaned-up peptide mixture is injected into a liquid chromatography system.

    • Peptides are separated based on their physicochemical properties (e.g., hydrophobicity) using a reversed-phase column and a solvent gradient.

  • Mass Spectrometry Analysis:

    • The separated peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

    • The mass spectrometer is operated in a targeted mode (e.g., Multiple Reaction Monitoring - MRM) to specifically detect and quantify the signature peptide(s) of the target protein and the internal standard.

  • Sample Preparation:

    • An internal standard (a stable isotope-labeled analog of the analyte) is added to the biological sample (e.g., plasma, urine).

    • Proteins are precipitated using an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for sample cleanup and analyte enrichment.[10]

  • LC Separation:

    • The extracted sample is injected into an LC system.

    • The small molecule biomarker and its internal standard are separated from other matrix components on a suitable column (e.g., C18 for nonpolar compounds, HILIC for polar compounds).

  • Mass Spectrometry Analysis:

    • The eluting analytes are ionized and detected by the mass spectrometer.

    • Targeted analysis using MRM is typically employed for accurate quantification.

Visualizing the Workflow: Analytical Validation and Experimental Processes

To further clarify the relationships and steps involved in analytical validation and the experimental workflows of ELISA and LC-MS/MS, the following diagrams are provided.

Analytical_Validation_Workflow cluster_0 Assay Development & Optimization cluster_1 Pre-Study Validation cluster_2 In-Study Validation cluster_3 Data Analysis & Reporting Assay_Development Assay Development Optimization Optimization of Parameters Assay_Development->Optimization Accuracy Accuracy Optimization->Accuracy Establish Performance Precision Precision (Intra- & Inter-Assay) Optimization->Precision Sensitivity Sensitivity (LLOQ & LOD) Optimization->Sensitivity Specificity Specificity & Selectivity Optimization->Specificity Linearity Linearity & Range Optimization->Linearity Stability Analyte Stability Optimization->Stability QC_Monitoring QC Sample Monitoring Accuracy->QC_Monitoring Apply to In-Study Samples Precision->QC_Monitoring Apply to In-Study Samples Sensitivity->QC_Monitoring Apply to In-Study Samples Specificity->QC_Monitoring Apply to In-Study Samples Linearity->QC_Monitoring Apply to In-Study Samples Stability->QC_Monitoring Apply to In-Study Samples Run_Acceptance Run Acceptance/Rejection QC_Monitoring->Run_Acceptance Data_Analysis Data Analysis Run_Acceptance->Data_Analysis Reporting Validation Report Data_Analysis->Reporting

Analytical validation is a multi-stage process.

ELISA_vs_LCMSMS_Workflow cluster_ELISA ELISA Workflow cluster_LCMSMS LC-MS/MS Workflow E1 Plate Coating (Capture Ab) E2 Blocking E1->E2 E3 Sample/Standard Incubation E2->E3 E4 Detection Ab Incubation E3->E4 E5 Enzyme Conjugate Incubation E4->E5 E6 Substrate Addition & Readout E5->E6 L1 Sample Preparation (Extraction/Digestion) L2 LC Separation L1->L2 L3 Ionization (ESI) L2->L3 L4 Mass Analysis (MS1) L3->L4 L5 Fragmentation (MS2) L4->L5 L6 Detection & Quantification L5->L6 Start Sample Start->E1 Immunoassay Start->L1 Mass Spectrometry

Comparison of ELISA and LC-MS/MS experimental workflows.

Conclusion: A "Fit-for-Purpose" Approach

Ultimately, the choice between ELISA and LC-MS/MS for biomarker assay validation should be guided by the "fit-for-purpose" principle.[11] This means that the level of validation and the choice of technology should be appropriate for the intended use of the biomarker data. For exploratory studies, a less rigorously validated assay may be sufficient. However, for assays that will be used to make critical decisions in drug development, such as go/no-go decisions or patient stratification, a fully validated assay with well-defined performance characteristics is essential.[11][12]

Regulatory bodies like the FDA emphasize a flexible approach to biomarker assay validation, recognizing that a one-size-fits-all set of acceptance criteria is not appropriate.[13] The acceptance criteria for parameters like accuracy and precision should be determined on a case-by-case basis, taking into account the biological variability of the biomarker and the magnitude of the expected change.[14] As a general guideline, a default acceptance criterion of ±25% for accuracy and precision (±30% at the LLOQ) has been suggested for biomarker assays.[12]

By carefully considering the performance characteristics of each platform, the nature of the biomarker, and the context of use, researchers can select the most appropriate assay and validation strategy to generate high-quality, reliable data that will advance their research and development goals.

References

A Comparative Guide to Cis-Trans Isomer Separation Techniques for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The separation of cis and trans geometric isomers is a critical challenge in drug development, organic synthesis, and materials science, as the spatial arrangement of atoms can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an objective comparison of common techniques used to separate these isomers, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Chromatographic Techniques: A Versatile Approach

Chromatography is a cornerstone of isomer separation, offering a range of stationary and mobile phases to exploit subtle differences in polarity and shape between cis and trans isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation of non-volatile or thermally labile isomers. The separation is based on the differential partitioning of the isomers between a stationary phase and a liquid mobile phase. Both normal-phase and reversed-phase chromatography can be effectively employed.

Key Performance Metrics for HPLC Separation of Stilbene (B7821643) Isomers

ParameterCis-StilbeneTrans-Stilbene (B89595)Separation Factor (α)Reference
Retention Time (min) 5.607.141.28
Purity Achieved >95%>99%-
Typical Yield Moderate to HighHigh-
Processing Time Minutes per runMinutes per run-

Experimental Protocol: HPLC Separation of cis- and trans-Stilbene

This protocol is adapted from methodologies for the separation of stilbene isomers using a reversed-phase C18 column.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
  • Mobile Phase: 70:30 (v/v) Methanol:Water
  • Sample: A mixture of cis- and trans-stilbene dissolved in the mobile phase
  • Syringe filters (0.45 µm)

2. Procedure:

  • Prepare the mobile phase and degas it thoroughly.
  • Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
  • Prepare a stock solution of the stilbene isomer mixture and filter it through a 0.45 µm syringe filter.
  • Inject an appropriate volume of the sample onto the column.
  • Monitor the separation at a suitable wavelength (e.g., 280 nm).
  • The cis-isomer, being generally more polar, will elute before the trans-isomer.
  • Collect the fractions corresponding to each isomer.
  • Analyze the purity of the collected fractions using the same HPLC method.

Workflow for HPLC Separation

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_collection Collection & Analysis MobilePhase Prepare & Degas Mobile Phase Equilibrate Equilibrate Column MobilePhase->Equilibrate SamplePrep Prepare & Filter Sample Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Collect Collect Fractions Detect->Collect Analyze Purity Analysis Collect->Analyze

Caption: Workflow for HPLC separation of cis-trans isomers.

Gas Chromatography (GC)

For volatile isomers, Gas Chromatography (GC) is a powerful separation technique. The separation is based on the partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Key Performance Metrics for GC Separation of Fatty Acid Methyl Esters (FAMEs)

ParameterCis-IsomersTrans-IsomersResolution (Rs)Reference
Analysis Time (min) < 25< 25> 1.4 for C18:1 isomers
Purity Achieved HighHigh-
Typical Yield High (analytical scale)High (analytical scale)-
Processing Time Minutes per runMinutes per run-

Experimental Protocol: GC Separation of cis- and trans-Fatty Acid Methyl Esters (FAMEs)

This protocol is based on the analysis of FAMEs using a high-cyanopropyl stationary phase column.

1. Materials and Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
  • Capillary GC column (e.g., Agilent J&W DB-FastFAME, 60 m x 0.25 mm, 0.25 µm film thickness)
  • Carrier Gas: Helium or Hydrogen
  • Sample: FAME mixture in a suitable solvent (e.g., hexane)
  • Autosampler vials

2. Procedure:

  • Set the GC oven temperature program. A typical program might be: initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.
  • Set the injector and detector temperatures (e.g., 250°C and 260°C, respectively).
  • Set the carrier gas flow rate.
  • Inject a small volume (e.g., 1 µL) of the FAME sample mixture.
  • The separation occurs as the FAMEs travel through the column, with different isomers exhibiting different retention times.
  • Identify the peaks by comparing their retention times to those of known standards.

Workflow for GC Separation

GC_Workflow cluster_prep Preparation cluster_gc GC System cluster_analysis Analysis SamplePrep Prepare FAME Sample in Solvent Inject Inject Sample SamplePrep->Inject SetParams Set GC Parameters (Temp, Flow) SetParams->Inject Separate Separation in Capillary Column Inject->Separate Detect FID Detection Separate->Detect Analyze Peak Identification & Quantification Detect->Analyze

Caption: Workflow for GC separation of volatile cis-trans isomers.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC often provides faster separations and higher efficiency than HPLC for certain isomer pairs, particularly for chiral and geometric isomers. It is also considered a "greener" technique due to the reduced use of organic solvents.

Key Performance Metrics for SFC Separation

ParameterAdvantage over HPLC/GCReference
Speed Often faster analysis times than HPLC.
Resolution Can provide superior resolution for complex isomer mixtures.
Solvent Consumption Significantly lower organic solvent usage compared to HPLC.
Applicability Suitable for both thermally labile and non-volatile compounds.

Experimental Protocol: General SFC Separation of Isomers

This protocol provides a general workflow for SFC.

1. Materials and Equipment:

  • Supercritical Fluid Chromatography (SFC) system with a backpressure regulator and a suitable detector (e.g., UV, MS)
  • SFC column (chiral or achiral, depending on the application)
  • Mobile Phase: Supercritical CO2 and a co-solvent (e.g., methanol, ethanol)
  • Sample: Isomer mixture dissolved in a suitable solvent

2. Procedure:

  • Pressurize the system with CO2 to achieve a supercritical state.
  • Set the column temperature and backpressure.
  • Program the mobile phase gradient (the proportion of co-solvent over time).
  • Inject the sample.
  • The isomers separate based on their differential interactions with the stationary phase in the supercritical mobile phase.
  • Detect the eluting isomers.

Workflow for SFC Separation

SFC_Workflow cluster_prep Preparation cluster_sfc SFC System cluster_collection Collection SamplePrep Prepare Sample in Solvent Inject Inject Sample SamplePrep->Inject Pressurize Pressurize CO2 to Supercritical State SetParams Set Temp, Pressure & Gradient Pressurize->SetParams SetParams->Inject Separate Separation on SFC Column Inject->Separate Detect Detection (UV/MS) Separate->Detect Collect Collect Fractions Detect->Collect

Caption: Workflow for SFC separation of cis-trans isomers.

Crystallization and Adsorption Techniques

These methods exploit differences in the physicochemical properties of isomers in the solid state or their interactions with a solid surface.

Fractional Crystallization

Fractional crystallization separates isomers based on differences in their solubility in a particular solvent at a given temperature. One isomer will preferentially crystallize out of the solution, leaving the other isomer enriched in the mother liquor.

Key Performance Metrics for Fractional Crystallization

Isomer PairPurity AchievedYieldReference
Cyclohexanediamine (trans-isomer)>90%-
Double-decker silsesquioxanesHigh-

Experimental Protocol: Fractional Crystallization

This is a generalized protocol that requires optimization for specific isomer pairs.

1. Materials and Equipment:

  • Mixture of cis and trans isomers
  • Suitable solvent or solvent mixture
  • Crystallization vessel (e.g., flask, beaker)
  • Temperature control system (e.g., water bath, cryostat)
  • Filtration apparatus (e.g., Büchner funnel, filter paper)

2. Procedure:

  • Dissolve the isomer mixture in a minimum amount of a suitable hot solvent to form a saturated solution.
  • Slowly cool the solution to induce crystallization. The isomer with the lower solubility will crystallize first.
  • Allow the crystallization to proceed for a sufficient amount of time.
  • Separate the crystals from the mother liquor by filtration.
  • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
  • The mother liquor will be enriched in the more soluble isomer. This process can be repeated to improve the purity of both isomers.

Workflow for Fractional Crystallization

Fractional_Crystallization_Workflow cluster_process Crystallization Process cluster_products Products Dissolve Dissolve Isomer Mixture in Hot Solvent Cool Slowly Cool Solution Dissolve->Cool Crystallize Preferential Crystallization Cool->Crystallize Filter Filter to Separate Crystals & Mother Liquor Crystallize->Filter Crystals Crystals of Less Soluble Isomer Filter->Crystals MotherLiquor Mother Liquor Enriched in More Soluble Isomer Filter->MotherLiquor

Caption: Workflow for fractional crystallization.

Selective Adsorption

Selective adsorption utilizes solid adsorbents that have a specific affinity for one isomer over the other. This technique can be highly selective and energy-efficient.

Key Performance Metrics for Selective Adsorption

Isomer PairAdsorbentPurity AchievedReference
cis/trans-1,2-dichloroetheneBiphenarene crystals96.4% (cis-isomer)
cis/trans-1,2-dichloroethenePillararene94.94% (trans-isomer)

Experimental Protocol: Selective Adsorption

This protocol is based on the separation of dichloroethene isomers using adaptive crystals.

1. Materials and Equipment:

  • Activated crystalline adsorbent (e.g., biphenarene)
  • Vapor sorption analyzer or a sealed chamber
  • Gas chromatograph (GC) for purity analysis
  • Isomer mixture in the vapor phase

2. Procedure:

  • Place the activated adsorbent in a chamber.
  • Introduce the vapor of the cis/trans isomer mixture into the chamber.
  • Allow the adsorbent to equilibrate with the vapor for a specific time.
  • The adsorbent will selectively take up one of the isomers.
  • Analyze the composition of the remaining vapor phase by GC to determine the purity of the non-adsorbed isomer.
  • The adsorbed isomer can be recovered by changing the temperature or pressure.

Workflow for Selective Adsorption

Selective_Adsorption_Workflow cluster_process Adsorption Process cluster_analysis Analysis & Recovery Expose Expose Adsorbent to Isomer Vapor Mixture Adsorb Selective Uptake of One Isomer Expose->Adsorb Separate Separate Adsorbent from Vapor Adsorb->Separate AnalyzeVapor Analyze Purity of Non-adsorbed Isomer Separate->AnalyzeVapor Recover Recover Adsorbed Isomer Separate->Recover

Caption: Workflow for selective adsorption of cis-trans isomers.

Conclusion

The choice of the most suitable technique for separating cis and trans isomers depends on several factors, including the physicochemical properties of the isomers (volatility, polarity, solubility), the required scale of separation (analytical vs. preparative), and the desired level of purity. Chromatographic methods like HPLC, GC, and SFC offer high resolution and are applicable to a wide range of compounds. Fractional crystallization and selective adsorption can be highly efficient and economical for specific isomer pairs, particularly on a larger scale. This guide provides a starting point for researchers to compare these techniques and select the optimal method for their separation challenges.

Assessing 1-Ethyl-2-propylcyclohexane as a Diagnostic Biomarker: A Review of Currently Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 22, 2025 – An in-depth review of publicly available scientific literature and clinical trial data reveals a significant gap in the validation of 1-Ethyl-2-propylcyclohexane as a diagnostic biomarker for any specific disease, including cancer. While identified as a volatile organic compound (VOC) and a metabolite observed in cancer metabolism, there is currently no specific, peer-reviewed evidence to support its use in a clinical diagnostic setting.

Volatile organic compounds, such as this compound, are carbon-based chemicals that evaporate easily at room temperature. The analysis of VOCs in exhaled breath, urine, and blood has emerged as a promising, non-invasive avenue for disease detection, particularly in oncology. The metabolic processes of cancerous cells are known to differ from those of healthy cells, leading to the production of unique VOC profiles that can potentially serve as biomarkers for early diagnosis.

Despite the potential of VOCs as a class of biomarkers, the specific diagnostic utility of this compound has not been established. Extensive searches of scientific databases and clinical trial registries have yielded no studies that:

  • Associate this compound with a specific type of cancer or other diseases.

  • Provide quantitative data on its diagnostic accuracy, including crucial metrics like sensitivity and specificity.

  • Detail standardized experimental protocols for its detection and measurement in biological samples for diagnostic purposes.

  • Compare its performance to existing diagnostic methods for any disease.

This lack of foundational research means that key elements required for a comprehensive assessment of a diagnostic tool are missing. For researchers, scientists, and drug development professionals, this indicates that this compound remains at a very early, pre-clinical stage of investigation.

The Path Forward for this compound as a Biomarker

For this compound to be considered a viable diagnostic biomarker, a structured and rigorous research pathway is necessary. This would involve several key stages of investigation, as outlined in the typical biomarker development pipeline.

Biomarker_Development_Pipeline Conceptual Biomarker Development Pipeline Discovery Discovery (Identification of potential biomarkers) Preclinical Pre-clinical Validation (In vitro and in vivo studies) Discovery->Preclinical Initial promise Clinical_Assay Clinical Assay Development (Standardization of detection methods) Preclinical->Clinical_Assay Established potential Clinical_Validation Clinical Validation (Testing in human subjects) Clinical_Assay->Clinical_Validation Validated assay Regulatory Regulatory Approval Clinical_Validation->Regulatory Demonstrated utility

Caption: A simplified workflow for biomarker development.

Currently, this compound appears to be in the "Discovery" phase. To progress, future research would need to focus on:

  • Hypothesis Generation: Identifying a specific cancer or disease where the metabolic pathways might lead to altered levels of this compound.

  • Pre-clinical Validation: Conducting case-control studies using biological samples (e.g., blood, urine, breath) to determine if there is a statistically significant difference in the concentration of this compound between healthy individuals and those with the target disease.

  • Analytical Method Development: Establishing and validating robust and sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for the precise quantification of this compound in clinical samples.

Without such dedicated research, it is impossible to create a meaningful comparison guide or to assess the diagnostic accuracy of this compound against any existing diagnostic standards. The scientific community awaits further studies to elucidate the potential, if any, of this specific VOC in the field of medical diagnostics.

1-Ethyl-2-propylcyclohexane: A Potential Breath Biomarker for Lung Cancer Detection

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 1-Ethyl-2-propylcyclohexane against established biomarkers and diagnostic methods for lung cancer reveals its potential as a non-invasive, cost-effective screening tool. While still in the early stages of research, this volatile organic compound (VOC), identified in the breath of lung cancer patients, shows promise in complementing existing diagnostic workflows.

Researchers, scientists, and drug development professionals are continuously seeking novel biomarkers for the early detection of cancer. One such candidate is this compound, a cycloalkane that has been observed as a human metabolite in cancer metabolism.[1] More specifically, recent metabolomic studies have identified its isomer, propylcyclohexane (B167486), as a potential breath biomarker for lung cancer.[2] This guide provides a comprehensive literature review of this compound as a disease marker, comparing its potential performance with established biomarkers and diagnostic standards for lung cancer.

Performance as a Lung Cancer Biomarker

A prospective observational study identified a panel of 16 VOCs, including propylcyclohexane, as potential breath biomarkers for lung cancer. In this study, elevated levels of these VOCs were observed in the breath of lung cancer patients compared to healthy individuals. The diagnostic model incorporating these 16 VOCs demonstrated high accuracy in distinguishing lung cancer patients.[2]

While data specific to the this compound isomer is not yet available, the data for the broader "propylcyclohexane" category provides a valuable preliminary assessment.

Table 1: Performance of Propylcyclohexane and a 16-VOC Panel as a Lung Cancer Breath Biomarker [2]

Biomarker/ModelAdjusted Odds Ratio (95% CI)AUC of Diagnostic ModelSensitivity of ModelSpecificity of Model
Propylcyclohexane7.31 (4.77–11.2)---
16-VOC Diagnostic Model-0.95289.2%89.1%

Comparison with Established Lung Cancer Screening and Biomarkers

The current gold standard for early-stage lung cancer screening in high-risk individuals is Low-Dose Computed Tomography (LDCT). While effective, LDCT has limitations, including a high false-positive rate. In addition to imaging, several molecular biomarkers are used in the management of non-small cell lung cancer (NSCLC), the most common type of lung cancer. These are primarily used for treatment selection rather than initial diagnosis.

Table 2: Comparison of Propylcyclohexane VOC Model with Established Lung Cancer Screening and Biomarkers

Method/BiomarkerPurposeSensitivitySpecificityNotes
Propylcyclohexane (as part of a 16-VOC panel) [2]Early Detection (Screening)89.2%89.1%Non-invasive (breath test).
Low-Dose Computed Tomography (LDCT) [3][4][5]Early Detection (Screening)88.9% - 97.0%87% - 95.2%High false-positive rate. Uses ionizing radiation.
EGFR mutations [1][6]Treatment SelectionNot applicable for screeningNot applicable for screeningGuides use of targeted therapies in NSCLC.
ALK rearrangements [1]Treatment SelectionNot applicable for screeningNot applicable for screeningGuides use of targeted therapies in NSCLC.
PD-L1 expression [6]Treatment SelectionNot applicable for screeningNot applicable for screeningPredicts response to immunotherapy in NSCLC.
KRAS mutations [6]Treatment SelectionNot applicable for screeningNot applicable for screeningGuides use of targeted therapies in NSCLC.

Experimental Protocols

The detection of volatile organic compounds like this compound in breath typically involves Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying chemical compounds.

Breath Sample Collection and Analysis Workflow

A typical workflow for the analysis of VOCs in exhaled breath involves the following steps:

  • Sample Collection: Subjects exhale into a specialized collection bag or device that traps the VOCs.

  • Pre-concentration: The collected breath sample is passed through a sorbent tube to concentrate the VOCs.

  • Thermal Desorption: The sorbent tube is heated to release the trapped VOCs into the GC-MS system.

  • Gas Chromatography (GC): The VOCs are separated based on their chemical properties as they travel through a long, thin column.

  • Mass Spectrometry (MS): The separated compounds are then ionized and fragmented, creating a unique mass spectrum for each compound that allows for its identification and quantification.

experimental_workflow cluster_collection Sample Collection cluster_analysis Sample Analysis Exhalation Subject Exhalation Collection_Device Breath Collection (e.g., Tedlar Bag) Exhalation->Collection_Device Breath Sample Sorbent_Tube Pre-concentration (Sorbent Tube) Collection_Device->Sorbent_Tube Sample Transfer Thermal_Desorption Thermal Desorption Sorbent_Tube->Thermal_Desorption GC_MS GC-MS Analysis Thermal_Desorption->GC_MS Data_Processing Data Processing & Identification GC_MS->Data_Processing

Experimental workflow for VOC breath analysis.

Signaling Pathways and Logical Relationships

The presence of specific VOCs like this compound in the breath of cancer patients is believed to be a result of altered metabolic pathways within cancer cells. These changes can be driven by genetic mutations and the unique tumor microenvironment.

signaling_pathway cluster_cellular Cancer Cell Metabolism cluster_body Systemic Circulation and Exhalation Genetic_Alterations Genetic Alterations (e.g., EGFR, KRAS) Altered_Metabolism Altered Metabolic Pathways Genetic_Alterations->Altered_Metabolism VOC_Production Production of VOCs (e.g., this compound) Altered_Metabolism->VOC_Production Bloodstream Entry into Bloodstream VOC_Production->Bloodstream Diffusion Lungs Transport to Lungs Bloodstream->Lungs Exhaled_Breath Exhalation Lungs->Exhaled_Breath

Hypothesized pathway of VOC biomarker generation.

Conclusion

The identification of this compound (as part of the propylcyclohexane group) as a potential breath biomarker for lung cancer represents an exciting avenue for the development of non-invasive diagnostic tools. The performance of a VOC-based diagnostic model shows comparable sensitivity and specificity to the current standard of LDCT for early-stage screening, with the added benefits of being non-invasive and likely more cost-effective. However, further research is needed to validate these findings in larger, more diverse populations and to specifically quantify the contribution of the this compound isomer. For researchers and professionals in drug development, exploring the metabolic pathways that lead to the production of this and other VOCs could unveil new therapeutic targets for lung cancer.

References

Safety Operating Guide

Proper Disposal of 1-Ethyl-2-propylcyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of 1-Ethyl-2-propylcyclohexane, a flammable, non-halogenated hydrocarbon, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Identification

This compound is classified as a flammable liquid.[1] Understanding its primary hazards is the first step in safe handling and disposal.

GHS Hazard Classifications: [1]

  • Flammable liquids: Category 3

  • Aspiration hazard: Category 1

  • Skin irritation: Category 2

  • Eye irritation: Category 2A

  • Specific target organ toxicity, single exposure (respiratory tract irritation): Category 3

  • Hazardous to the aquatic environment, long-term hazard: Category 3

Personnel handling this chemical waste must wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of open containers should be conducted in a well-ventilated area, preferably within a fume hood.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate efficient and cost-effective disposal.

  • Do not mix this compound with halogenated solvents, strong acids or bases, oxidizers, or aqueous waste.

  • Collect waste this compound in a designated, compatible waste container.

Waste Container Selection and Labeling

The selection of an appropriate waste container is critical for safe storage and transport.

Container SpecificationRequirementRationale
Material Chemically resistant glass or high-density polyethylene (B3416737) (HDPE)Prevents degradation of the container and potential leaks.
Cap Securely sealing screw-top capPrevents the escape of flammable vapors.
Condition Clean, dry, and in good conditionAvoids contamination and ensures structural integrity.
Fill Volume Do not fill above 90% capacityAllows for vapor expansion and prevents spills.

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable).

On-site Storage and Handling

Proper storage of chemical waste in the laboratory minimizes risks of fire and exposure.

  • Store waste containers in a designated Satellite Accumulation Area (SAA).

  • The SAA should be a cool, dry, and well-ventilated location away from ignition sources such as heat, sparks, and open flames.

  • Ensure secondary containment is in place to capture any potential leaks.

  • Keep waste containers closed at all times, except when adding waste.

Disposal Procedure: Step-by-Step Protocol

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. The primary disposal methods for non-halogenated flammable solvents are fuel blending or incineration.

Experimental Protocol for Waste Accumulation and Handover:

  • Designate a Waste Collection Station: Establish a specific area within the laboratory, preferably inside a fume hood, for the collection of this compound waste.

  • Prepare the Waste Container: Obtain a suitable, clean, and properly sized container (e.g., 4L glass bottle) and affix a "Hazardous Waste" label.

  • Transfer Waste: As waste is generated, carefully transfer it to the designated container using a funnel. Avoid splashing and ensure the exterior of the container remains clean.

  • Securely Seal: After each addition, securely fasten the cap on the container to prevent the release of flammable vapors.

  • Maintain a Log: Keep a record of the approximate volume of waste added to the container.

  • Monitor Fill Level: Regularly check the fill level of the container. Once it reaches 90% capacity, it is considered full.

  • Finalize Labeling: Complete the hazardous waste label with the accumulation start and end dates, and the total volume.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal contractor to schedule a pickup.

  • Store for Pickup: Move the sealed and fully labeled container to the designated main accumulation area for collection by the disposal service.

Logical Workflow for Disposal

The following diagram illustrates the key stages in the proper disposal of this compound.

cluster_0 Laboratory Operations cluster_1 Waste Management cluster_2 Final Disposal A Waste Generation (this compound) B Segregation (Non-Halogenated Flammable Liquid) A->B C Collection in Labeled Container B->C D Temporary Storage (Satellite Accumulation Area) C->D E Scheduled Pickup Request (EHS/Contractor) D->E F Transport by Licensed Hazardous Waste Hauler E->F G Disposal Facility (Fuel Blending/Incineration) F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and safety guidelines.

References

Personal protective equipment for handling 1-Ethyl-2-propylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information for Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Ethyl-2-propylcyclohexane. The following procedural guidance is designed to answer key operational questions for researchers, scientists, and drug development professionals, ensuring safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and presents multiple health hazards.[1] Adherence to appropriate personal protective equipment protocols is mandatory to ensure personnel safety. The following table summarizes the required PPE based on GHS hazard classifications.

Hazard Classification Required Personal Protective Equipment (PPE)
Flammable Liquid (H226) Flame-resistant lab coat.[2]
Aspiration Hazard (H304) Not directly mitigated by PPE during handling, but highlights the criticality of avoiding ingestion and seeking immediate medical attention if swallowed.
Skin Irritant (H315) Chemical-resistant gloves (consult manufacturer's specifications for suitability against cycloalkanes).[3][4]
Serious Eye Irritant (H319) Safety goggles or a face shield to protect against splashes.[2][3][4]
Respiratory Irritant (H335) Use in a well-ventilated area or with a chemical fume hood to minimize inhalation of vapors.[3]

Operational and Disposal Plans

Handling and Storage Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable and irritant vapors.[3]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other potential sources of ignition.[3][5]

  • Containers: Store in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area designated for flammable liquids.[3][5]

  • Transfer: Use appropriate tools and equipment designed for transferring flammable liquids to minimize the risk of spills and splashes.[5]

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.

  • Contain: Use absorbent materials, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Clean-up: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan:

This compound must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Labeling: The container must be clearly marked as "Hazardous Waste" and include the chemical name.

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Necessary Materials prep_hood->prep_materials handling_transfer Transfer Chemical Inside Fume Hood prep_materials->handling_transfer handling_use Perform Experimental Procedure handling_transfer->handling_use cleanup_waste Dispose of Waste in Labeled Container handling_use->cleanup_waste storage_seal Seal and Store Chemical Container handling_use->storage_seal cleanup_spill Clean Work Area cleanup_waste->cleanup_spill cleanup_ppe Doff PPE cleanup_spill->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-2-propylcyclohexane
Reactant of Route 2
1-Ethyl-2-propylcyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.